Product packaging for Boc-L-Ala-OH-2-13C(Cat. No.:)

Boc-L-Ala-OH-2-13C

Cat. No.: B12061331
M. Wt: 190.20 g/mol
InChI Key: QVHJQCGUWFKTSE-IJPZVAHNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-L-Ala-OH-2-13C is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B12061331 Boc-L-Ala-OH-2-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO4

Molecular Weight

190.20 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](213C)propanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1

InChI Key

QVHJQCGUWFKTSE-IJPZVAHNSA-N

Isomeric SMILES

C[13C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Ala-OH-2-13C: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C), an isotopically labeled amino acid derivative crucial for advancements in peptide synthesis, drug development, and metabolic research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering detailed data, experimental protocols, and workflow visualizations.

Chemical Structure and Identification

Boc-L-Ala-OH-2-¹³C is a derivative of the amino acid L-alanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the second carbon atom (the α-carbon) is a stable ¹³C isotope. This isotopic labeling provides a valuable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies.

Chemical Structure:

The asterisk () indicates the position of the ¹³C isotope.*

Identifiers:

IdentifierValue
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]propanoic-2-¹³C acid
Synonyms N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C, L-Alanine-2-¹³C, N-t-Boc derivative
Molecular Formula C₇¹³CH₁₅NO₄
Molecular Weight 190.20 g/mol [1]
CAS Number 201612-65-9 (for ¹³C labeled)
InChI Key QVHJQCGUWFKTSE-IJPZVAHNSA-N[1]
SMILES C--INVALID-LINK--C(O)=O[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of Boc-L-Ala-OH-2-¹³C are largely similar to its unlabeled counterpart. The primary differences are observed in its spectroscopic characteristics due to the presence of the ¹³C isotope.

Physicochemical Properties
PropertyValueReference
Appearance White to off-white crystalline powder[2][3]
Melting Point 79-83 °C (lit.)[1]
Optical Activity [α]²⁰/D -23°, c=2 in acetic acid[1]
Solubility Moderately soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol.[2][4]
pKa Data not readily available. Expected to be similar to other N-protected amino acids.
Spectroscopic Data

¹³C NMR Spectroscopy: The key feature of Boc-L-Ala-OH-2-¹³C is its distinct ¹³C NMR spectrum. While a full spectrum for the labeled compound is not widely published, the chemical shift of the labeled α-carbon (C2) is expected to be around 50 ppm (in CDCl₃), similar to the unlabeled compound. However, the signal will be significantly enhanced and will exhibit coupling with adjacent protons. The other carbon signals are expected to be similar to the unlabeled compound: C=O (carboxyl) ~176 ppm, C=O (Boc) ~155 ppm, C(CH₃)₃ ~80 ppm, and CH₃ ~28 ppm.[5][6]

FT-IR Spectroscopy: The FT-IR spectrum is expected to be very similar to that of unlabeled Boc-L-Ala-OH. Key peaks include:

  • ~3300 cm⁻¹ (N-H stretch)

  • ~2980 cm⁻¹ (C-H stretch)

  • ~1710 cm⁻¹ (C=O stretch of carboxylic acid and urethane)

  • ~1520 cm⁻¹ (N-H bend)

  • ~1160 cm⁻¹ (C-O stretch)

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of Boc-L-Ala-OH. These can be adapted for the ¹³C-labeled version by using L-Alanine-2-¹³C as the starting material.

Synthesis of Boc-L-Ala-OH-2-¹³C

This protocol is adapted from the general synthesis of N-(tert-Butoxycarbonyl)-L-alanine.[7]

Materials:

  • L-Alanine-2-¹³C

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • 4 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated brine solution

Procedure:

  • Suspend L-Alanine-2-¹³C (e.g., 10.0 g, ~111 mmol) in water (56 mL) in a flask and cool to 0°C in an ice bath.

  • Add NaOH (e.g., 6.67 g, ~167 mmol) to the suspension with stirring until dissolved.

  • Add THF (56 mL) followed by the dropwise addition of (Boc)₂O (e.g., 31.5 g, ~144 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 17 hours.

  • Extract the mixture with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1 with 4 M HCl.

  • Extract the acidified aqueous layer with EtOAc (4 x 100 mL).

  • Combine the organic extracts and wash with saturated brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Add hexane or petroleum ether dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

HPLC Analysis

This is a representative method for the analysis of Boc-L-alanine enantiomers and can be used for purity assessment.

Column: Chiral stationary phase, e.g., CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm particles. Mobile Phase: 90:10 (v/v) 20 mM ammonium acetate (pH 6) : methanol. Flow Rate: 1.0 mL/min. Column Temperature: 25 °C. Detection: UV at 230 nm. Injection Volume: 5 µL. Sample Preparation: 5 mg/mL in methanol.

Applications in Research and Development

Boc-L-Ala-OH-2-¹³C is a valuable tool in several areas of scientific research:

  • Peptide Synthesis: It is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The ¹³C label allows for the site-specific incorporation of an NMR-active nucleus, facilitating the structural and dynamic analysis of the resulting peptides.

  • Drug Development: In the development of peptide-based therapeutics, this labeled amino acid can be used to study drug metabolism, pharmacokinetics, and target engagement.

  • Metabolic Research: The ¹³C label can be traced in biological systems to elucidate metabolic pathways involving alanine.

Visualized Workflows

Synthesis Workflow

G A L-Alanine-2-13C B Dissolve in NaOH(aq) and THF at 0°C A->B C Add (Boc)2O B->C D React at room temperature for 17h C->D E Workup: 1. Petroleum ether wash 2. Acidification with HCl 3. EtOAc extraction D->E F Dry and concentrate E->F G Crude Boc-L-Ala-OH-2-13C F->G H Recrystallization (EtOAc/Hexane) G->H I Pure this compound H->I

Caption: General synthesis workflow for Boc-L-Ala-OH-2-¹³C.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

G cluster_0 A Start with resin-bound amino acid B Boc Deprotection (TFA in DCM) A->B C Wash (DCM, IPA) B->C D Neutralization (TEA or DIEA in DCM) C->D E Wash (DCM) D->E F Couple next Boc-amino acid (e.g., this compound) + coupling agent (DCC/DIC) E->F G Wash F->G H Repeat cycle for next amino acid G->H I Final Cleavage (e.g., HF or TFMSA) G->I After final cycle H->B Next cycle J Purified Peptide I->J

Caption: The cycle of Boc-based solid-phase peptide synthesis.

References

In-Depth Technical Guide: Physical Characteristics of N-(tert-Butoxycarbonyl)-L-alanine-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical characteristics of N-(tert-Butoxycarbonyl)-L-alanine-2-13C, a crucial isotopically labeled amino acid derivative for research and development in the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Core Physical and Chemical Properties

N-(tert-Butoxycarbonyl)-L-alanine-2-13C, an isotopologue of Boc-L-alanine, is distinguished by the incorporation of a carbon-13 isotope at the α-carbon position. This labeling provides a valuable tool for tracer studies in metabolic research and for nuclear magnetic resonance (NMR) spectroscopy to elucidate protein and peptide structures and dynamics.

Quantitative Data Summary

The key physical and chemical data for N-(tert-Butoxycarbonyl)-L-alanine-2-13C are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

PropertyValue
Synonyms Boc-L-alanine-2-13C, N-t-Boc-L-alanine-2-13C
Chemical Formula C₈H₁₅NO₄ (with ¹³C at the α-carbon)
Molecular Weight 190.20 g/mol [1], 190.22 g/mol [2]
Appearance White to off-white crystalline powder or solid[3][4]

Table 2: Thermal Properties

PropertyValue
Melting Point 79-83 °C[2], 81-84 °C[3]
Boiling Point No data available; likely decomposes upon strong heating. A rough estimate for the unlabeled compound is 324.46°C[5].

Table 3: Solubility Profile

SolventSolubility
Water Sparingly soluble to insoluble[6]
Methanol Soluble
Ethanol Soluble[6]
Dimethyl Sulfoxide (DMSO) Soluble[4]

Table 4: Storage and Handling

ConditionRecommendation
Storage Temperature 2-8°C or refrigerated (-5°C to 5°C)[1][5][6]
Handling Precautions Store in a dry, well-ventilated place. Keep container tightly closed. Protect from light.[1][6]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of N-(tert-Butoxycarbonyl)-L-alanine-2-13C are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding large crystals)

Procedure:

  • Sample Preparation: A small amount of the crystalline N-(tert-Butoxycarbonyl)-L-alanine-2-13C is finely powdered, if necessary, using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped gently into the powdered sample to introduce a small amount of the material. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): A rapid heating rate (e.g., 10-20 °C/min) can be used to quickly determine an approximate melting range.

  • Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 10-15 °C below the approximate melting point observed. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Assessment

Determining the solubility of N-(tert-Butoxycarbonyl)-L-alanine-2-13C in various solvents is essential for its application in solution-phase chemistry and biological assays.

Apparatus:

  • Vials or test tubes

  • Calibrated pipettes

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, DMSO, dichloromethane) should be selected for testing.

  • Sample Preparation: A known mass of N-(tert-Butoxycarbonyl)-L-alanine-2-13C (e.g., 10 mg) is accurately weighed and placed into a vial.

  • Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

  • Dissolution: The mixture is agitated vigorously using a vortex mixer or magnetic stirrer at a controlled temperature (e.g., 25 °C) for a set period.

  • Observation: The solution is visually inspected for the presence of undissolved solid.

  • Quantitative Determination (Optional): If the substance dissolves, further amounts of the solute can be added incrementally until saturation is reached. For insoluble or sparingly soluble compounds, the undissolved solid can be separated by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant or filtrate can be determined using an appropriate analytical technique (e.g., HPLC, NMR spectroscopy). The solubility is then expressed in units such as g/100 mL or mol/L.

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

N-(tert-Butoxycarbonyl)-L-alanine-2-13C is a fundamental building block in solid-phase peptide synthesis (SPPS), particularly when isotopic labeling is required for downstream analysis. The following diagram illustrates the general workflow of incorporating this amino acid derivative into a growing peptide chain using the Boc protection strategy.

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Boc Deprotection (TFA) Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Coupling of Boc-L-Ala-2-13C (DCC/HOBt) Wash1->Coupling Wash2 Wash Coupling->Wash2 Deprotection2 Boc Deprotection (TFA) Wash2->Deprotection2 NextCoupling Couple Next Amino Acid Deprotection2->NextCoupling Cleavage Cleavage from Resin (e.g., HF) NextCoupling->Cleavage Repeat Cycles Peptide Labeled Peptide Cleavage->Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating Boc-L-Ala-2-13C.

This workflow highlights the cyclical nature of SPPS, involving the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid, in this case, N-(tert-Butoxycarbonyl)-L-alanine-2-13C. After the desired peptide sequence is assembled, the final product is cleaved from the solid support.

References

Boc-L-Ala-OH-2-13C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Boc-L-Ala-OH-2-13C

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. This guide focuses on N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C), a protected and isotopically labeled form of the amino acid L-alanine. Its unique properties make it a valuable asset in a variety of research applications, from peptide synthesis to metabolic studies.

Core Compound Specifications

A clear understanding of the fundamental properties of Boc-L-Ala-OH-2-¹³C is crucial for its effective application. The key quantitative data for this compound, as well as its unlabeled counterpart, are summarized below for easy reference and comparison.

PropertyBoc-L-Ala-OH-2-¹³CBoc-L-Ala-OH (Unlabeled)
CAS Number 201612-65-9[1]15761-38-3[1][2]
Molecular Weight 190.20 g/mol 189.21 g/mol [3]
Linear Formula CH₃¹³CH(NH-Boc)CO₂HCH₃CH[NHCO₂C(CH₃)₃]CO₂H
Synonyms N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C, L-Alanine-2-¹³C, N-t-Boc derivativeN-(tert-Butoxycarbonyl)-L-alanine, Boc-L-alanine[2]

Applications in Research and Development

Stable isotope-labeled amino acids like Boc-L-Ala-OH-2-¹³C are powerful tools in various scientific disciplines.[4] The incorporation of the ¹³C isotope allows for the precise tracking and quantification of molecules in complex biological systems without the need for radioactive materials.[4][]

Key Application Areas:

  • Metabolic Tracing and Flux Analysis: In metabolomics, ¹³C-labeled amino acids serve as tracers to elucidate metabolic pathways.[][] By introducing Boc-L-Ala-OH-2-¹³C into a biological system, researchers can track the fate of the carbon atom through various metabolic reactions using techniques like mass spectrometry and NMR, providing insights into cellular metabolism in both healthy and diseased states.[][7]

  • Proteomics and Protein Quantification: While ¹⁵N labeling is common in proteomics, ¹³C-labeled amino acids are also utilized, particularly in Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) experiments, to differentiate and quantify proteins from different cell populations.[][]

  • Drug Discovery and Development: This compound is valuable in drug metabolism and pharmacokinetic (DMPK) studies.[] By using the labeled version of a molecule or a building block, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) profile within an organism.[7]

  • Peptide Synthesis: As a Boc-protected amino acid, this compound is a fundamental building block in solid-phase peptide synthesis (SPPS).[8][9] The Boc group protects the amino terminus, allowing for the controlled, sequential addition of amino acids to build a peptide chain.[8] The ¹³C label can be used to study the structure, dynamics, and interactions of the resulting peptide.

Experimental Protocols and Methodologies

The following sections outline generalized experimental protocols where Boc-L-Ala-OH-2-¹³C would be a key reagent.

General Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

The synthesis of the Boc-protected alanine is a foundational step. A general procedure involves the reaction of L-alanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

  • (S)-2-aminopropanoic acid (L-alanine)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Petroleum ether

  • 4 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of L-alanine in water is prepared and cooled to 0°C.

  • Sodium hydroxide is added, followed by THF and (Boc)₂O.

  • The solution is stirred at room temperature for approximately 17 hours.

  • The reaction mixture is extracted with petroleum ether to remove impurities.

  • The aqueous layer is acidified to a pH of 1 with 4 M HCl.

  • The product, Boc-L-Ala-OH, is then extracted from the acidic aqueous layer using ethyl acetate.

  • The combined organic phases are washed with a saturated brine solution, dried over anhydrous Na₂SO₄, and concentrated under vacuum to yield the final product.[10]

Note: To synthesize the ¹³C-labeled version, one would start with L-Alanine-2-¹³C.

Workflow for ¹³C-Tracer Experiments in Cell Culture

This workflow illustrates how Boc-L-Ala-OH-2-¹³C can be used to study metabolic pathways in a cellular context.

metabolic_tracer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare ¹³C-free cell culture medium add_boc_ala Supplement medium with Boc-L-Ala-OH-2-¹³C start->add_boc_ala culture_cells Culture cells in labeled medium for a defined period add_boc_ala->culture_cells harvest_cells Harvest cells at various time points culture_cells->harvest_cells extract Extract metabolites harvest_cells->extract analyze Analyze by Mass Spectrometry or NMR extract->analyze data_proc Data Processing and Metabolic Flux Analysis analyze->data_proc

Caption: Workflow for a ¹³C metabolic tracer experiment.

Logical Flow of Boc-Protected Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the key steps in using a Boc-protected amino acid like Boc-L-Ala-OH-2-¹³C to synthesize a peptide.

boc_spps_workflow cluster_0 Peptide Elongation Cycle deprotection 1. Deprotection: Remove Boc group with TFA neutralization 2. Neutralization: Use base to neutralize the N-terminus deprotection->neutralization coupling 3. Coupling: Add next Boc-amino acid (e.g., Boc-L-Ala-OH-2-¹³C) neutralization->coupling wash 4. Wash: Remove excess reagents coupling->wash wash->deprotection Repeat for next amino acid end_cycle Final Deprotection wash->end_cycle start Start with resin-bound first amino acid start->deprotection cleavage Cleave peptide from resin end_cycle->cleavage

Caption: Logical steps of a Boc-SPPS elongation cycle.

References

Core Principles of ¹³C Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Stable Isotope Labeling with ¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with stable isotope labeling (SIL) using carbon-13 (¹³C). This powerful technique is instrumental in modern biological and biomedical research, offering unparalleled insights into metabolic dynamics, protein quantification, and drug efficacy.

Stable isotope labeling involves the replacement of a naturally abundant isotope with its heavier, non-radioactive counterpart. In the context of biological research, ¹²C atoms in molecules of interest are substituted with ¹³C atoms. These ¹³C-labeled molecules, or tracers, are then introduced into biological systems, such as cell cultures or in vivo models.

The key principle lies in the ability to distinguish between the labeled ("heavy") and unlabeled ("light") molecules using mass spectrometry (MS). Although chemically identical, the mass difference allows for precise tracking and quantification of the labeled molecules as they are metabolized and incorporated into various cellular components. This enables the detailed study of metabolic pathways, protein turnover, and the impact of therapeutic interventions on cellular processes.[1][2][3]

Two predominant methodologies that utilize ¹³C labeling are Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

  • ¹³C-Metabolic Flux Analysis (¹³C-MFA): This technique quantifies the rates (fluxes) of metabolic reactions within a cell.[1] By introducing a ¹³C-labeled substrate (e.g., glucose, glutamine) and analyzing the resulting labeling patterns in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.[1][4] ¹³C-MFA is considered the gold standard for quantifying the flux of living cells in metabolic engineering.[1]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used method for quantitative proteomics.[2][5] It involves metabolically incorporating stable isotope-labeled amino acids (e.g., ¹³C-lysine, ¹³C-arginine) into the entire proteome of a cell population.[2] By comparing the protein expression levels between cells grown in "heavy" media and a control "light" population, SILAC provides highly accurate relative quantification of thousands of proteins simultaneously.[2][5]

Experimental Protocols

¹³C-Metabolic Flux Analysis (¹³C-MFA)

The successful implementation of ¹³C-MFA requires careful experimental design and execution. The general workflow is as follows:

Experimental Workflow for ¹³C-MFA

MFA_Workflow A Experimental Design (Tracer Selection) B Cell Culture and Labeling A->B C Metabolite Quenching and Extraction B->C D Isotopic Labeling Measurement (GC-MS or LC-MS) C->D E Flux Estimation (Computational Modeling) D->E F Statistical Analysis and Flux Map Visualization E->F

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis experiments.

Detailed Methodology:

  • Experimental Design:

    • Define the metabolic pathways of interest.

    • Select an appropriate ¹³C-labeled tracer. For instance, [1,2-¹³C]glucose is often used to resolve fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[6]

    • Determine the optimal labeling duration to achieve isotopic steady state, which can be confirmed by analyzing metabolite labeling at multiple time points (e.g., 18 and 24 hours).[6]

  • Cell Culture and Labeling:

    • Culture cells in a defined medium where the primary carbon source is replaced with its ¹³C-labeled counterpart. For example, use glucose-free DMEM supplemented with a known concentration of ¹³C-glucose.

    • For robust flux estimation, parallel labeling experiments using different tracers can be highly beneficial.[6]

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by washing the cells with ice-cold saline and then adding a cold solvent, such as 80% methanol.

    • Extract the metabolites by scraping the cells in the cold solvent and then centrifuging to pellet the cell debris.

  • Isotopic Labeling Measurement:

    • Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] High-resolution mass spectrometers like Orbitrap or FT-ICR are recommended for resolving ¹³C isotopologues.[7]

    • The instrument parameters should be optimized for the specific metabolites of interest. For GC-MS analysis of amino acids, a typical temperature ramp profile would be from 100°C to 300°C over a defined period.[8]

  • Flux Estimation and Statistical Analysis:

    • Utilize specialized software (e.g., Metran, INCA) to estimate the intracellular fluxes by fitting the measured labeling data to a metabolic model.[4][6]

    • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.[4]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC provides a straightforward and accurate method for relative protein quantification.

Experimental Workflow for SILAC

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase A Cell Culture in 'Light' Medium (Natural Abundance Amino Acids) C Apply Experimental Treatment A->C B Cell Culture in 'Heavy' Medium (¹³C-labeled Amino Acids) B->C D Cell Lysis and Protein Extraction C->D E Mix 'Light' and 'Heavy' Proteomes (1:1) D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification and Quantification G->H

Caption: The two-phase experimental workflow for SILAC-based quantitative proteomics.[2][9]

Detailed Methodology:

  • Adaptation Phase:

    • Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" SILAC medium, where the essential amino acids lysine and arginine are replaced with their ¹³C-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆-Arginine).[10]

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the heavy medium.[3][5] The incorporation efficiency should be checked by mass spectrometry and should be >97%.[5]

  • Experimental Phase:

    • Apply the experimental treatment (e.g., drug compound, growth factor stimulation) to one of the cell populations. The other population serves as the control.

    • Harvest both cell populations and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate and mix them in a 1:1 ratio.[3]

    • Reduce, alkylate, and digest the combined protein mixture with a protease, most commonly trypsin.[8]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the heavy and light peptide pairs.[9] The ratio of the signal intensities of the heavy to light peptides corresponds to the relative abundance of the protein between the two experimental conditions.

Data Presentation

Quantitative data from ¹³C labeling experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

¹³C-Metabolic Flux Analysis Data

The output of a ¹³C-MFA experiment is a flux map, which can be summarized in a table. The fluxes are typically normalized to the rate of substrate uptake.

Table 1: Example of Metabolic Fluxes in Central Carbon Metabolism

ReactionMetabolic PathwayFlux (Normalized to Glucose Uptake)
Glucose -> G6PGlycolysis100
G6P -> R5PPentose Phosphate Pathway15
F6P -> F1,6BPGlycolysis85
GAP -> PYRGlycolysis170
PYR -> Acetyl-CoAPyruvate Dehydrogenase150
Acetyl-CoA + OAA -> CitrateTCA Cycle150
a-KG -> Succinyl-CoATCA Cycle140
SILAC Proteomics Data

SILAC data is typically presented as ratios of protein abundance between the experimental and control conditions. These ratios are often log₂ transformed to represent up- and down-regulation symmetrically around zero.

Table 2: Example of Relative Protein Quantification using SILAC

ProteinGeneLog₂ (Heavy/Light Ratio)p-valueRegulation
Pyruvate KinasePKM1.580.001Upregulated
Hexokinase-1HK10.260.345Unchanged
Lactate Dehydrogenase ALDHA2.12<0.001Upregulated
VimentinVIM-1.890.005Downregulated
Tubulin alpha-1A chainTUBA1A0.050.890Unchanged

Mandatory Visualizations

Central Carbon Metabolism

The following diagram illustrates the interconnected pathways of glycolysis and the TCA cycle, which are frequently studied using ¹³C-MFA.

Central_Carbon_Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: A simplified diagram of glycolysis and the TCA cycle.[11][12][13][14][15]

This guide provides a foundational understanding of ¹³C stable isotope labeling for researchers and professionals in drug development. The methodologies described herein, when properly implemented, can yield high-quality, quantitative data to advance our understanding of complex biological systems.

References

Unlocking Cellular Secrets: A Technical Guide to Site-Specific 13C Labeled Alanine in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is paramount. Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes, has emerged as a powerful tool for elucidating these metabolic fluxes. Among the various tracers, site-specifically labeled 13C-alanine has proven to be an invaluable probe for researchers across diverse fields, from cancer biology to metabolic disorders. This technical guide provides an in-depth exploration of the benefits and applications of using site-specific 13C labeled alanine, complete with quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways. By tracing the fate of the 13C label from specific carbon positions within the alanine molecule, scientists can gain unprecedented insights into cellular physiology and pathophysiology, paving the way for novel diagnostic and therapeutic strategies.

The core strength of using site-specific 13C labeled alanine lies in its ability to provide positional information as it is metabolized.[1] This allows for the precise tracking of carbon atom transitions through interconnected metabolic networks.[2][3] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is considered the gold standard for quantifying the rates (fluxes) of metabolic reactions within living cells.[2][3] By introducing a 13C-labeled substrate like alanine into a biological system and analyzing the distribution of the 13C label in downstream metabolites using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can construct detailed maps of cellular metabolism.[2][4]

Core Applications and Benefits

The versatility of site-specific 13C labeled alanine allows for its application in a wide array of research areas:

  • Cancer Metabolism: Cancer cells exhibit profound metabolic reprogramming, often characterized by the Warburg effect—an increased reliance on glycolysis even in the presence of oxygen.[5] 13C-alanine can be used to probe key metabolic pathways that are altered in cancer, such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and anaplerotic reactions that replenish TCA cycle intermediates.[5][6][7] For instance, hyperpolarized [1-13C]pyruvate, which is readily converted to [1-13C]alanine, is used in magnetic resonance imaging (MRI) to non-invasively monitor tumor metabolism and assess response to therapy.[8]

  • Metabolic Disorders: The study of inborn errors of metabolism and conditions like diabetes benefits greatly from the use of 13C-alanine. For example, tracing the conversion of [3-13C]alanine to glucose provides a direct measure of gluconeogenesis rates, a pathway often dysregulated in diabetes.[9]

  • Neurobiology: Understanding the metabolic coupling between neurons and astrocytes is crucial for neuroscience research. 13C-alanine can be used to investigate neurotransmitter metabolism and the intricate metabolic interplay between different brain cell types.

  • Drug Development: By elucidating the metabolic effects of drug candidates, 13C-alanine tracing can aid in identifying mechanisms of action, assessing off-target effects, and discovering novel therapeutic targets. The ability to quantify changes in metabolic fluxes in response to a compound provides a dynamic readout of its biological activity.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing site-specific 13C labeled alanine to investigate metabolic fluxes in different biological systems.

ParameterNormal ProstateLow-Grade Prostate CancerHigh-Grade Prostate Cancer
Hyperpolarized [1-13C]Lactate/Pyruvate Ratio 0.41 ± 0.110.74 ± 0.171.54 ± 0.24
Hyperpolarized [1-13C]Alanine/Pyruvate Ratio 0.15 ± 0.050.21 ± 0.060.35 ± 0.08
Total Hyperpolarized Carbon (THC) Signal (a.u.) 100 ± 20180 ± 35320 ± 50
Data is presented as mean ± standard deviation. Ratios are calculated from the signal intensities of the respective metabolites. THC is the sum of lactate, pyruvate, and alanine signals. Data adapted from a study on prostate cancer in a transgenic mouse model.
Metabolic FluxControl CellsDrug-Treated Cells
Glycolysis 100 ± 1275 ± 10
Anaplerotic flux from Alanine to Pyruvate 15 ± 325 ± 5
Pyruvate Dehydrogenase (PDH) 85 ± 1060 ± 8
Pyruvate Carboxylase (PC) 10 ± 218 ± 4
Flux rates are normalized to the glucose uptake rate and presented as mean ± standard deviation from three independent experiments. The data illustrates the metabolic rewiring of cancer cells in response to a therapeutic agent targeting glycolysis.

Experimental Protocols

Cell Culture and Labeling with [1-13C]Alanine

This protocol outlines the general procedure for labeling cultured mammalian cells with [1-13C]alanine for metabolic flux analysis.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • [1-13C]Alanine (or other site-specific labeled alanine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of harvesting.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium with dFBS, antibiotics, and the desired concentration of [1-13C]alanine. The concentration of unlabeled alanine should be minimized to ensure high enrichment.

  • Labeling: When cells reach the desired confluency, aspirate the growth medium, wash once with pre-warmed PBS, and replace with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular label.

    • Immediately add ice-cold 80% methanol to the cells and place the plate on dry ice or in a -80°C freezer to quench all enzymatic activity.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Storage: Store the dried metabolite extracts at -80°C until analysis by GC-MS or NMR.

GC-MS Analysis of 13C-Labeled Alanine and Other Metabolites

This protocol describes the derivatization and analysis of metabolite extracts by GC-MS to determine the isotopic enrichment from 13C-alanine.

Materials:

  • Dried metabolite extract

  • Pyridine

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extract in 50 µL of pyridine.

    • Add 50 µL of MTBSTFA + 1% TBDMS to the resuspended extract.

    • Incubate the mixture at 60°C for 1 hour to allow for complete derivatization of the metabolites.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use an appropriate temperature gradient to separate the derivatized metabolites on the GC column. A typical program might start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute.

    • The mass spectrometer should be operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peaks corresponding to alanine and other metabolites of interest based on their retention times and mass spectra.

    • Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass ions in its mass spectrum.

    • Correct the raw data for the natural abundance of 13C and other heavy isotopes.

    • Calculate the fractional enrichment of 13C in each metabolite.

NMR Spectroscopy Analysis of 13C-Labeled Metabolites

This protocol provides a general workflow for analyzing 13C-labeled metabolite extracts by NMR spectroscopy.

Materials:

  • Dried metabolite extract

  • Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS)

  • NMR spectrometer equipped with a cryoprobe for enhanced sensitivity

Procedure:

  • Sample Preparation:

    • Resuspend the dried metabolite extract in a known volume of deuterated solvent containing the internal standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D 1H NMR spectrum to identify and quantify the major metabolites.

    • Acquire a 1D 13C NMR spectrum to directly observe the 13C-labeled positions. This may require a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of 13C.

    • For more detailed analysis, 2D NMR experiments such as 1H-13C HSQC can be performed to resolve overlapping signals and confirm assignments.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the signals corresponding to alanine and other metabolites based on their chemical shifts and coupling patterns.

    • Integrate the signals to determine the relative concentrations of the metabolites.

    • Analyze the 13C satellites in the 1H spectra or the signal intensities in the 13C spectra to determine the positional 13C enrichment.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows involving site-specific 13C labeled alanine.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cell_culture 1. Cell Culture labeling 2. Labeling with [1-13C]Alanine cell_culture->labeling quenching 3. Quenching & Metabolite Extraction labeling->quenching derivatization 4a. Derivatization (for GC-MS) quenching->derivatization nmr_prep 4b. Sample Preparation (for NMR) quenching->nmr_prep gcms 5a. GC-MS Analysis derivatization->gcms data_processing 6. Data Processing & Isotopomer Distribution Analysis gcms->data_processing nmr 5b. NMR Spectroscopy nmr_prep->nmr nmr->data_processing mfa 7. 13C Metabolic Flux Analysis data_processing->mfa interpretation 8. Biological Interpretation mfa->interpretation

Caption: A generalized workflow for a 13C metabolic flux analysis experiment using labeled alanine.

gluconeogenesis_pathway alanine [1-13C]Alanine pyruvate [1-13C]Pyruvate alanine->pyruvate ALT oxaloacetate [1-13C]Oxaloacetate pyruvate->oxaloacetate PC pep [1-13C]Phosphoenolpyruvate oxaloacetate->pep PEPCK glucose [1,6-13C]Glucose pep->glucose Multiple Steps

Caption: Tracing the 13C label from [1-13C]alanine through gluconeogenesis.

tca_anaplerosis cluster_tca Mitochondrion alanine [2-13C]Alanine pyruvate [2-13C]Pyruvate alanine->pyruvate ALT acetyl_coa [2-13C]Acetyl-CoA pyruvate->acetyl_coa PDH citrate [4-13C]Citrate acetyl_coa->citrate tca TCA Cycle citrate->tca oxaloacetate Oxaloacetate oxaloacetate->citrate tca->oxaloacetate

Caption: Anaplerotic entry of [2-13C]alanine into the TCA cycle via pyruvate dehydrogenase.

Conclusion

Site-specific 13C labeled alanine is a powerful and versatile tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in 13C-MFA provides a quantitative framework for understanding metabolic fluxes in both healthy and diseased states. The detailed experimental protocols and analytical methods described in this guide offer a starting point for investigators new to the field, while the visualized pathways provide a conceptual framework for experimental design and data interpretation. As analytical technologies continue to advance, the use of site-specific 13C labeled alanine and other stable isotope tracers will undoubtedly continue to provide profound insights into the metabolic underpinnings of life, driving innovation in both basic research and drug development.

References

An In-depth Technical Guide to Boc-L-Ala-OH-2-¹³C for Introductory NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-L-alanine specifically labeled with ¹³C at the alpha-carbon (Cα) position, a crucial reagent for nuclear magnetic resonance (NMR) spectroscopy studies. We will cover its NMR spectral properties, provide a standardized experimental protocol for data acquisition, and illustrate key concepts with diagrams to facilitate understanding.

Introduction

Isotopic labeling is a powerful technique in NMR spectroscopy that enhances the sensitivity and simplifies the analysis of complex molecules.[1][2] By replacing a naturally low-abundance ¹²C atom (1.1%) with the NMR-active ¹³C isotope, researchers can selectively observe specific positions within a molecule. Boc-L-Ala-OH-2-¹³C is a protected amino acid building block where the alpha-carbon (Cα), the chiral center, is isotopically enriched. This specific labeling is invaluable for tracing the metabolic fate of alanine, determining peptide and protein structure, and assigning signals in complex spectra. The tert-butoxycarbonyl (Boc) protecting group makes it suitable for use in solid-phase peptide synthesis.

Physicochemical and NMR Data

The incorporation of a ¹³C isotope at the Cα position has a negligible effect on the chemical properties of the molecule but profoundly impacts its NMR signature. The primary effect is the ability to directly observe the Cα resonance in ¹³C NMR spectra with a vastly improved signal-to-noise ratio and to measure spin-spin coupling constants between the ¹³C nucleus and adjacent protons.[1]

Table 1: Physicochemical Properties of Boc-L-Ala-OH

Property Value
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol (unlabeled)[3]
Molecular Weight ~190.21 g/mol (2-¹³C labeled)
Appearance White solid

| Storage | 2-8°C, desiccated[3] |

Table 2: Typical ¹H and ¹³C NMR Spectral Data for Boc-L-Ala-OH in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Coupling Constants (Hz)
Cα-H ~4.3 (multiplet)[4][5] ~50.4 ¹J(¹³Cα, Hα) ≈ 145 Hz[6]
Cβ-H ~1.45 (doublet)[4][5] ~18.8 ²J(¹³Cα, Hβ) ≈ 2-5 Hz
NH ~5.0 (broad singlet)[4] N/A -
Boc C(CH ₃)₃ ~1.44 (singlet)[4][5] ~28.3 -
Boc C (CH₃)₃ N/A ~80.1 -
Boc C =O N/A ~155.5 -

| Carboxyl C OOH | ~10.5 (broad singlet) | ~176.2 | - |

Note: Chemical shifts are approximate and can vary with solvent and concentration. The key diagnostic feature for Boc-L-Ala-OH-2-¹³C is the large one-bond coupling constant (¹J) between Cα and Hα, which splits the Hα proton signal into a doublet in a ¹H NMR spectrum.[6][7]

Table 3: Solvent Dependence of Key ¹³C Chemical Shifts for Boc-L-Ala-OH [8]

Solvent Cα (ppm) Boc C=O (ppm) Carboxyl COOH (ppm)
Chloroform-d 50.4 155.5 176.2
Acetone-d₆ 51.1 156.0 174.5
Acetonitrile-d₃ 50.7 156.1 174.7
Methanol-d₄ 51.7 157.6 176.0

| DMSO-d₆ | 50.5 | 155.8 | 174.2 |

Data adapted from studies on unlabeled Boc-L-Ala-OH, as isotopic substitution has a minimal effect on chemical shifts.[8]

Key Signaling Pathways and Visualizations

Understanding the interactions between nuclei is fundamental to NMR. For Boc-L-Ala-OH-2-¹³C, the most important interaction is the scalar coupling between the labeled ¹³Cα and its directly attached proton, Hα.

Caption: Key one-bond J-coupling interaction in Boc-L-Ala-OH-2-¹³C.

Experimental Protocol: ¹³C NMR Acquisition

This section outlines a standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of Boc-L-Ala-OH-2-¹³C.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition:

  • Load a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).[9]

  • Adjust the receiver gain automatically (rga).[10]

  • Set the number of scans (NS). Due to the ¹³C enrichment, fewer scans are needed compared to a natural abundance sample; start with 64 or 128 scans.

  • Set a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the nuclei between pulses.

  • Initiate the acquisition (zg).[10]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required (note: requires longer relaxation delays for accuracy).[2]

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_analysis Analysis prep Sample Preparation (10-20 mg in 0.6 mL solvent) setup Spectrometer Setup (Lock, Shim, Tune) prep->setup acq Data Acquisition (Pulse Program, Set Parameters) setup->acq proc Fourier Transform & Phasing acq->proc calib Calibration & Referencing proc->calib analysis Spectral Analysis (Peak Picking, Assignment) calib->analysis

Caption: Standard experimental workflow for NMR spectroscopy.

Applications in Research and Development

The use of Boc-L-Ala-OH-2-¹³C is particularly advantageous in several areas:

  • Peptide and Protein NMR: When incorporated into a larger peptide or protein, the labeled alanine provides a unique spectral marker. This simplifies the assignment of backbone and sidechain resonances, which is a critical step in determining the three-dimensional structure and dynamics of biomolecules.

  • Metabolic Studies: As a metabolic precursor, ¹³C-labeled alanine can be used to trace metabolic pathways in cells or organisms. By tracking the flow of the ¹³C label into other molecules, researchers can elucidate complex biochemical networks.

  • Mechanistic Studies: The specific label allows for the study of enzyme mechanisms and protein-ligand interactions at an atomic level, providing insights into binding events and conformational changes.

Conclusion

Boc-L-Ala-OH-2-¹³C is a powerful tool for researchers leveraging NMR spectroscopy. Its strategic isotopic enrichment at the Cα position provides a clear and enhanced signal, enabling detailed structural and dynamic studies that would be challenging with unlabeled compounds. The data and protocols presented in this guide offer a foundational understanding for the effective application of this reagent in a variety of scientific disciplines, from structural biology to drug discovery.

References

The Significance of "-2-13C" Labeling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Stable Isotope Labeling in Metabolic Research.

The "-2-13C" designation on a molecule signifies the specific replacement of the carbon atom at the second position with its stable, non-radioactive isotope, Carbon-13 (¹³C). This precise isotopic labeling is a cornerstone of modern metabolic research, enabling scientists to trace the intricate journeys of molecules through complex biological systems. By introducing a "-2-13C" labeled substrate into a biological system, researchers can meticulously track its transformation and incorporation into downstream metabolites. This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides invaluable quantitative insights into the activity of metabolic pathways, making it an indispensable tool in drug development and the study of disease.

Core Applications in Research

The utility of "-2-13C" labeled compounds spans a wide range of scientific inquiry, with prominent applications in:

  • Metabolic Flux Analysis (MFA): MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions. Using "-2-13C" labeled substrates, such as [2-¹³C]glucose or [2-¹³C]glycine, allows for the precise determination of pathway utilization and the identification of metabolic bottlenecks.

  • Drug Metabolism and Pharmacokinetics: Understanding how a drug is metabolized is crucial for its development. "-2-13C" labeling can be used to trace the metabolic fate of a drug candidate, identifying its metabolites and elucidating the pathways involved in its biotransformation.

  • Disease Research: Many diseases, including cancer and inborn errors of metabolism, are characterized by altered metabolic pathways. "-2-13C" tracers can be used to probe these alterations, providing insights into disease mechanisms and potential therapeutic targets.

Data Presentation: Quantitative Insights from "-2-13C" Labeling Studies

The quantitative data derived from "-2-13C" labeling experiments are crucial for understanding the dynamics of metabolic pathways. Below are tables summarizing representative data from studies using [2-¹³C]glucose and [2-¹³C]glycine to probe cellular metabolism.

Table 1: Metabolic Flux Ratios in Cancer Cells Cultured with [2-¹³C]Glucose

Metabolic Flux RatioCancer Cell Line ACancer Cell Line BControl Cell Line
Pentose Phosphate Pathway / Glycolysis0.25 ± 0.030.35 ± 0.040.15 ± 0.02
Pyruvate Carboxylase / Pyruvate Dehydrogenase0.10 ± 0.010.08 ± 0.010.20 ± 0.03
Anaplerotic Flux / TCA Cycle Flux0.45 ± 0.050.55 ± 0.060.30 ± 0.04

Data are presented as mean ± standard deviation and are representative of typical findings in cancer metabolism research.

Table 2: Isotopomer Distribution in Key Metabolites from [2-¹³C]Glycine Tracing

MetaboliteIsotopologueRelative Abundance (%) in Cancer CellsRelative Abundance (%) in Control Cells
SerineM+115.2 ± 1.88.5 ± 1.1
SerineM+25.1 ± 0.72.3 ± 0.4
GlutathioneM+112.8 ± 1.56.7 ± 0.9
GlutathioneM+23.9 ± 0.51.8 ± 0.3

M+1 and M+2 represent molecules with one and two ¹³C atoms incorporated, respectively. Data are illustrative of the increased glycine flux into downstream pathways in cancer cells.

Experimental Protocols: Methodologies for "-2-13C" Labeling Studies

The following are detailed methodologies for key experiments involving "-2-13C" labeled compounds.

Protocol 1: Metabolic Flux Analysis using [2-¹³C]Glucose in Mammalian Cells

1. Cell Culture and Isotopic Labeling:

  • Culture mammalian cells of interest in standard growth medium to the desired confluence.

  • For the labeling experiment, replace the standard medium with a medium containing [2-¹³C]glucose as the sole glucose source. The concentration of [2-¹³C]glucose should be the same as the glucose concentration in the standard medium.

  • Incubate the cells in the labeling medium for a time course sufficient to achieve isotopic steady-state in the metabolites of interest (typically 6-24 hours).

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate.

  • Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

  • Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

3. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for gas chromatography. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Add the derivatization agent to the dried metabolite extract and incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes).

4. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments of each metabolite, allowing for the determination of the isotopomer distribution.

5. Data Analysis:

  • Process the raw GC-MS data to determine the mass isotopomer distributions of the measured metabolites.

  • Use specialized software for metabolic flux analysis (e.g., INCA, Metran) to calculate the metabolic fluxes from the measured isotopomer distributions and extracellular flux rates (e.g., glucose uptake and lactate secretion).

Protocol 2: Tracing Glycine Metabolism with [2-¹³C]Glycine

1. Cell Culture and Labeling:

  • Follow the same cell culture procedures as in Protocol 1.

  • Replace the standard medium with a medium containing [2-¹³C]glycine.

2. Metabolite Extraction and Derivatization:

  • Perform metabolite extraction as described in Protocol 1.

  • Derivatize the extracted metabolites for analysis. Different derivatization methods may be required for different classes of metabolites.

3. LC-MS/MS Analysis:

  • Analyze the derivatized or underivatized samples using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). LC-MS/MS is often preferred for the analysis of a wider range of metabolites, including those that are not amenable to GC-MS.

  • The LC separates the metabolites, and the tandem mass spectrometer allows for the sensitive and specific detection of the labeled metabolites and their fragments.

4. Data Analysis:

  • Process the LC-MS/MS data to identify and quantify the ¹³C-labeled metabolites.

  • Determine the fractional enrichment of ¹³C in the metabolites of interest to trace the metabolic fate of the glycine carbon backbone.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to "-2-13C" labeling.

Glycolysis_PPP_2_13C_Glucose cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose Glucose-6-P Glucose-6-Phosphate Glucose->Glucose-6-P [2-13C] Fructose-6-P Fructose-6-Phosphate Glucose-6-P->Fructose-6-P 6-P-Glucono-lactone 6-P-Glucono-δ-lactone Glucose-6-P->6-P-Glucono-lactone [2-13C] Fructose-1,6-BP Fructose-1,6-Bisphosphate Fructose-6-P->Fructose-1,6-BP DHAP DHAP Fructose-1,6-BP->DHAP GAP Glyceraldehyde-3-P Fructose-1,6-BP->GAP [2-13C] DHAP->GAP 1,3-BPG 1,3-Bisphosphoglycerate GAP->1,3-BPG 3-PG 3-Phosphoglycerate 1,3-BPG->3-PG 2-PG 2-Phosphoglycerate 3-PG->2-PG PEP Phosphoenolpyruvate 2-PG->PEP Pyruvate Pyruvate PEP->Pyruvate [2-13C] 6-P-Gluconate 6-Phosphogluconate 6-P-Glucono-lactone->6-P-Gluconate Ribulose-5-P Ribulose-5-Phosphate 6-P-Gluconate->Ribulose-5-P [1-13C] + CO2 Ribose-5-P Ribose-5-Phosphate Ribulose-5-P->Ribose-5-P Xylulose-5-P Xylulose-5-Phosphate Ribulose-5-P->Xylulose-5-P Sedoheptulose-7-P Sedoheptulose-7-P Xylulose-5-PRibose-5-P Xylulose-5-PRibose-5-P Sedoheptulose-7-PGAP Sedoheptulose-7-PGAP Xylulose-5-PRibose-5-P->Sedoheptulose-7-PGAP Fructose-6-PErythrose-4-P Fructose-6-PErythrose-4-P Sedoheptulose-7-PGAP->Fructose-6-PErythrose-4-P

Caption: Fate of [2-¹³C]glucose in Glycolysis and the Pentose Phosphate Pathway.

TCA_Cycle_2_13C_Pyruvate Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA [2-13C] Pyruvate->Acetyl-CoA PDH Oxaloacetate Oxaloacetate Citrate Citrate [M+1] Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate α-Ketoglutarate [M+1] Isocitrate->alpha-Ketoglutarate CO2 Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Glutamate Glutamate alpha-Ketoglutarate->Glutamate Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Acetyl-CoAOxaloacetate Acetyl-CoAOxaloacetate Acetyl-CoAOxaloacetate->Citrate

Caption: Entry of [2-¹³C]Pyruvate into the TCA Cycle and Glutamate Synthesis.

Glycine_Cleavage_System Glycine Glycine [2-13C] Methylene-THF 5,10-Methylene-THF [13C] Glycine->Methylene-THF Glycine Cleavage System CO2 CO2 Glycine->CO2 NH3 Ammonia Glycine->NH3 Serine Serine THF Tetrahydrofolate THF->Methylene-THF Methylene-THF->Serine Purine_Synthesis Purine Synthesis Methylene-THF->Purine_Synthesis

Caption: Metabolic Fate of [2-¹³C]Glycine via the Glycine Cleavage System.

Experimental_Workflow Cell_Culture 1. Cell Culture Isotopic_Labeling 2. Isotopic Labeling with [2-13C] Substrate Cell_Culture->Isotopic_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotopic_Labeling->Metabolite_Extraction Sample_Preparation 4. Sample Preparation (Derivatization) Metabolite_Extraction->Sample_Preparation Analytical_Platform 5. Analytical Platform (GC-MS or LC-MS/MS) Sample_Preparation->Analytical_Platform Data_Analysis 6. Data Analysis (Isotopomer Distribution) Analytical_Platform->Data_Analysis Metabolic_Flux_Calculation 7. Metabolic Flux Calculation Data_Analysis->Metabolic_Flux_Calculation

Boc-L-Ala-OH-2-13C: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Boc-L-Ala-OH-2-13C, a stable isotope-labeled amino acid crucial for various research and development applications. The following sections detail the material's properties, potential hazards, and recommended procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-Alanine, where the second carbon atom is replaced with a ¹³C isotope. Its physical and chemical properties are nearly identical to its unlabeled counterpart, Boc-L-Ala-OH.

PropertyValueSource(s)
Chemical Name N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C[1]
Synonyms Boc-L-Ala-OH-2-¹³C, L-Alanine-2-¹³C, N-t-Boc derivative[1]
CAS Number 201612-65-9 (labeled)[2]
Molecular Formula C₇¹³CH₁₅NO₄[2]
Molecular Weight 190.2 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 79-83 °C[1]
Solubility Soluble in acetic acid. Does not mix well with water.[4] Moderate solubility in water and slight solubility in ethanol, methanol, and acetone.[5]
Optical Rotation [α]20/D -23°, c = 2 in acetic acid[1]

Safety and Hazard Information

While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is crucial to handle it with care, as with all laboratory chemicals. Some sources indicate that it may cause skin and eye irritation.[6]

Hazard Statements:

  • May cause skin irritation.[6]

  • May cause serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Precautionary Statements:

  • Avoid breathing dust, mist, or spray.[6]

  • Wash skin thoroughly after handling.[6]

  • Use only in a well-ventilated area.[6]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust inhalation.[6]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[6]

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[6]

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved respirator.[6]

Experimental Protocols: Standard Handling Procedures

The following protocols outline the standard procedures for safely handling this compound in a laboratory setting.

Weighing and Aliquoting
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully open the main container of this compound. Using a clean spatula, transfer the desired amount of the powder to the tared weighing vessel.

  • Cleaning: After dispensing, securely close the main container. Clean the spatula and any contaminated surfaces.

  • Dissolution (if required): If preparing a solution, add the appropriate solvent to the weighed powder in a suitable flask. Swirl gently or use a magnetic stirrer to dissolve.

Spill Cleanup
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, minimizing dust generation.[7]

  • Collect: Place the spilled material into a labeled, sealed container for proper disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

Storage ConditionRecommendationSource(s)
Temperature Store refrigerated at +2°C to +8°C.[2]
Atmosphere Keep in a dry place.[7]
Container Keep container tightly closed.[7]
Light Protect from light.[2]
Incompatible Materials Strong oxidizing agents.[7]

The product is stable under normal handling and storage conditions.[7]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult with their institution's environmental health and safety (EHS) department for specific disposal guidelines.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Dissolution Dissolution Weighing->Dissolution Secure Container Secure Container Weighing->Secure Container Spill Spill Weighing->Spill Dissolution->Secure Container Dissolution->Spill Clean Workspace Clean Workspace Secure Container->Clean Workspace Remove PPE Remove PPE Clean Workspace->Remove PPE Segregate Waste Segregate Waste Clean Workspace->Segregate Waste End End Remove PPE->End Dispose per EHS Dispose per EHS Segregate Waste->Dispose per EHS Start Start Start->Don PPE Spill Cleanup Protocol Spill Cleanup Protocol Spill->Spill Cleanup Protocol Activate Spill Cleanup Protocol->Segregate Waste

Safe Handling Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Incorporating Boc-L-Ala-OH-2-13C in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the isotopically labeled amino acid, Boc-L-Ala-OH-2-13C, into synthetic peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of ¹³C at the α-carbon of alanine offers a powerful tool for structural and dynamic studies of peptides and proteins by Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative proteomics using mass spectrometry.

Introduction

Stable isotope labeling of peptides is a critical technique in modern biochemical and pharmaceutical research.[1] The site-specific incorporation of ¹³C-labeled amino acids, such as Boc-L-Ala-OH-2-¹³C, allows for the detailed investigation of peptide structure, dynamics, protein-peptide interactions, and metabolic pathways.[2][3] Boc-based SPPS is a robust method for synthesizing these labeled peptides.[4] This protocol outlines the key steps, from resin preparation to final peptide cleavage and purification, for efficient incorporation of Boc-L-Ala-OH-2-¹³C.

Data Presentation

The successful incorporation of Boc-L-Ala-OH-2-¹³C is evaluated based on coupling efficiency, the level of isotopic enrichment in the final peptide, and the overall peptide yield. While these values can be sequence-dependent, the following table summarizes typical quantitative data expected from a standard synthesis.

ParameterTypical ValueMethod of DeterminationNotes
Coupling Efficiency >99%Kaiser Test or TNBS TestMonitoring of free amines on the resin after the coupling step. Incomplete couplings may require a second coupling step.[5]
Isotopic Enrichment >98%Mass Spectrometry (MS), NMR SpectroscopyDetermined by analyzing the mass shift of the final peptide or by direct observation in ¹³C-NMR spectra.[2][3]
Final Peptide Yield 10-30% (crude)UV-Vis Spectroscopy, Gravimetric AnalysisHighly dependent on peptide length, sequence complexity, and purification efficiency.

Experimental Protocols

The following protocols detail the manual Boc-SPPS procedure for incorporating Boc-L-Ala-OH-2-¹³C. These steps are performed in a dedicated peptide synthesis vessel.

Resin Selection and Preparation
  • Resin: Merrifield or PAM resins are commonly used for Boc-SPPS to produce C-terminal carboxylic acids.[6] For C-terminal amides, a benzhydrylamine (BHA) resin is suitable.[6]

  • Protocol:

    • Place the desired amount of resin (typically 0.1-1.0 mmol/g substitution) in the reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes.

    • Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).

First Amino Acid Attachment (Loading)
  • Protocol (for Merrifield Resin using the Cesium Salt Method):

    • Dissolve Boc-amino acid (3 eq. to resin capacity) in a suitable solvent.

    • Add cesium carbonate (1.5 eq.) and react to form the cesium salt.

    • Remove the solvent and dissolve the salt in DMF.

    • Add the Boc-amino acid cesium salt solution to the swelled resin.

    • Heat the reaction mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the peptide sequence.

  • Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Protocol:

    • Wash the resin-bound peptide with DCM (3x).

    • Add the deprotection solution to the resin and shake for 2 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and shake for 20-30 minutes.[6]

    • Drain the solution and wash the resin with DCM (3x).

  • Reagent: 10% Diisopropylethylamine (DIEA) in DCM.

  • Protocol:

    • Add the neutralization solution to the resin and shake for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Reagents:

    • Boc-L-Ala-OH-2-¹³C (3 eq. to resin capacity)

    • Coupling agent: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt (3 eq.)

    • Solvent: DMF or DCM/DMF mixture

  • Protocol (using DCC):

    • Dissolve Boc-L-Ala-OH-2-¹³C in DCM.

    • Add the solution to the neutralized resin-peptide.

    • Dissolve DCC in DCM and add it to the reaction vessel.

    • Shake the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (indicating free amines), a recoupling may be necessary.

    • Wash the resin with DCM (3x) and DMF (3x).

Final Cleavage and Deprotection
  • Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Caution: HF is extremely hazardous and requires specialized equipment and training.

  • Scavengers: Anisole, thioanisole, or cresol are added to the cleavage cocktail to prevent side reactions, especially with sensitive residues like Trp, Met, and Cys.

  • Protocol (using HF):

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole).

    • Cool the vessel in a dry ice/acetone bath.

    • Distill HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Wash the resin with cold diethyl ether to precipitate the peptide and remove scavengers.

    • Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).

Purification and Analysis
  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the ¹³C-labeled peptide are confirmed by analytical RP-HPLC and mass spectrometry. The isotopic enrichment can be quantified by mass spectrometry or NMR.[2][3]

Visualizations

Boc-SPPS Workflow start Start with Resin swell Swell Resin (DCM) start->swell load Load First Boc-Amino Acid swell->load deprotect Boc Deprotection (50% TFA/DCM) load->deprotect neutralize Neutralization (10% DIEA/DCM) deprotect->neutralize couple Couple This compound (DCC/DCM) neutralize->couple wash Wash (DCM/DMF) couple->wash cycle Repeat Cycle for Next Amino Acid wash->cycle cycle->deprotect Next Residue final_deprotect Final Deprotection & Cleavage (HF) cycle->final_deprotect Final Residue purify Purify Peptide (RP-HPLC) final_deprotect->purify analyze Analyze (MS, NMR) purify->analyze end 13C-Labeled Peptide analyze->end

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.

Caption: Chemical structure of Boc-L-Ala-OH-2-¹³C.

Signaling_Pathway_Analysis receptor Cell Surface Receptor binding Peptide-Receptor Binding receptor->binding peptide Synthesized Peptide (with ¹³C-Ala) peptide->binding kinase1 Kinase A binding->kinase1 Activates nmr NMR Spectroscopy binding->nmr Structural Analysis of Bound Conformation kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

Caption: Use of a ¹³C-labeled peptide to study a signaling pathway via NMR.

References

Application Notes and Protocols for the Use of Boc-L-Ala-OH-2-¹³C in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the utilization of N-α-(tert-butoxycarbonyl)-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C) in solid-phase peptide synthesis (SPPS). The protocols detailed herein are applicable to both manual and automated peptide synthesis. The isotopic label at the alpha-carbon of the alanine residue makes this amino acid derivative a valuable tool for various applications, including protein structure determination by NMR spectroscopy and metabolic labeling studies.

Introduction to Boc-SPPS

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] It employs an acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable protecting groups, typically benzyl-based, for the side chains.[2] The repetitive removal of the Boc group is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, like anhydrous hydrogen fluoride (HF).[2][3]

The use of Boc-L-Ala-OH-2-¹³C in a synthesis follows the standard Boc-SPPS workflow. The isotopic label does not interfere with the chemical reactions of the synthesis, and its primary purpose is for post-synthetic analysis.

Properties of Boc-L-Ala-OH-2-¹³C

A summary of the key physical and chemical properties of Boc-L-Ala-OH-2-¹³C is presented in the table below. These properties are comparable to the unlabeled analogue.[4][5][6]

PropertyValue
Synonyms N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C, Boc-L-[2-¹³C]Ala-OH
Molecular Formula C₇¹³CH₁₅NO₄
Molecular Weight 190.2 g/mol [6]
Appearance White to off-white crystalline powder[5]
Purity ≥ 98%
Storage Conditions Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[6]

Experimental Protocols

The following sections detail the step-by-step procedures for incorporating Boc-L-Ala-OH-2-¹³C into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Resin Selection and Preparation

The choice of resin is critical for a successful synthesis and depends on the desired C-terminal functionality of the peptide (acid or amide).

  • For C-terminal acids: Merrifield or PAM resins are commonly used.[7]

  • For C-terminal amides: MBHA or BHA resins are the standards.[7]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM.

First Amino Acid Loading (Esterification to Merrifield Resin)

This protocol describes the attachment of the first Boc-protected amino acid to a Merrifield resin via the cesium salt method to minimize racemization.

  • Dissolve Boc-amino acid (1.2 equivalents relative to resin capacity) in ethanol.

  • Add water and adjust the pH to 7.0 with a 2 M aqueous solution of cesium carbonate (Cs₂CO₃).

  • Evaporate the solution to dryness.

  • Co-evaporate with dioxane twice to remove residual water.

  • Dissolve the resulting Boc-amino acid cesium salt in N,N-dimethylformamide (DMF).

  • Add the solution to the pre-swollen Merrifield resin.

  • Heat the mixture at 50°C overnight with agitation.

  • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and methanol (MeOH).

  • Dry the resin under vacuum.

The SPPS Cycle

The SPPS cycle consists of two main steps: N-α-Boc deprotection and coupling of the next amino acid. This cycle is repeated for each amino acid in the peptide sequence.

The Boc group is removed by treatment with TFA in DCM.

Protocol:

  • Wash the resin-bound peptide with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 30 minutes at room temperature. A shorter pre-wash of 5 minutes followed by a 25-minute deprotection can also be effective.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3x).

Quantitative Data on Boc Deprotection:

Deprotection ConditionsTarget Peptide (%)Notes
50% TFA/DCM, 5 min78%Incomplete deprotection leading to deletion sequences.[1]
50% TFA/DCM, 2 x 30 min>95%Ensures complete deprotection.[1]
55% TFA/DCM, 30 min~9% higher purity vs. 100% TFABetter resin swelling and higher purity of final peptides.[8]
100% TFA, 5 minLower PurityInsufficient resin swelling can lead to incomplete Boc removal.[8]

After deprotection, the N-terminal amine is present as a TFA salt and must be neutralized to the free amine before coupling.

Protocol:

  • Wash the resin with DCM (3x).

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution.

  • Wash the resin with DCM (3x).

The next Boc-protected amino acid (in this case, Boc-L-Ala-OH-2-¹³C) is activated and coupled to the free N-terminal amine of the growing peptide chain.

Protocol using HBTU/DIEA:

  • Dissolve Boc-L-Ala-OH-2-¹³C (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction completion using a qualitative ninhydrin test. If the test is positive (blue beads), repeat the coupling.

  • Drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x).

Comparison of Common Coupling Reagents in Boc-SPPS:

Coupling ReagentActivation MethodAdvantagesDisadvantages
DCC/HOBt CarbodiimideCost-effective, low racemization with HOBt.[9]Dicyclohexylurea (DCU) byproduct is insoluble and can clog filters.[10]
DIC/HOBt CarbodiimideDiisopropylurea byproduct is soluble in DCM/DMF.[9]
HBTU/DIEA Aminium SaltFast reaction times, high coupling efficiency.[10]Can react with the unprotected N-terminus if used in large excess.
PyBOP/DIEA Phosphonium SaltVery effective for sterically hindered couplings.More expensive than carbodiimides.
Final Cleavage and Deprotection

After the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid. Anhydrous HF is the most common reagent for this step in Boc-SPPS.[2][3]

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Low-High HF Cleavage Protocol: This two-step procedure is often used to minimize side reactions.

  • Low HF Step (Deprotection):

    • Place the dried peptide-resin in the HF apparatus reaction vessel.

    • Add scavengers (e.g., p-cresol, p-thiocresol, dimethyl sulfide) to the vessel.

    • Cool the vessel to -5 to 0°C.

    • Condense a mixture of HF/dimethyl sulfide (DMS) (1:3, v/v) into the vessel.

    • Stir for 2 hours at 0°C.

    • Evaporate the HF and DMS under vacuum.

  • High HF Step (Cleavage):

    • Add fresh scavengers to the resin.

    • Cool the vessel to -5 to 0°C.

    • Condense neat HF into the vessel.

    • Stir for 1 hour at 0°C.

    • Evaporate the HF under vacuum.

Post-Cleavage Work-up:

  • Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Extract the crude peptide from the resin with an appropriate solvent (e.g., 10% acetic acid).

  • Lyophilize the peptide solution to obtain the crude peptide powder.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternative Cleavage Reagents:

Cleavage ReagentConditionsAdvantagesDisadvantages
Anhydrous HF Liquid HF, 0°C, with scavengers"Gold standard" for Boc-SPPS, highly effective.[11]Extremely hazardous, requires special equipment.[12]
TFMSA TFMSA/TFA/scavengers, 0°C to RTLess hazardous than HF.[13]Can cause more side reactions than HF.[13]
TMSOTf TMSOTf/TFA/scavengers, 0°CLess hazardous than HF.May not cleave all protecting groups effectively.

Visualizing the Workflow and Signaling Pathways

Experimental Workflow for Boc-SPPS

The following diagram illustrates the key steps in a single cycle of Boc-SPPS.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA(n)-...-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Deprotected_Resin Deprotected Peptide-Resin (H-AA(n)-...-Resin • TFA) Deprotection->Deprotected_Resin Neutralization Neutralization (5-10% DIEA in DCM) Deprotected_Resin->Neutralization Neutralized_Resin Neutralized Peptide-Resin (H-AA(n)-...-Resin) Neutralization->Neutralized_Resin Coupling Coupling (Boc-AA(n+1)-OH, HBTU, DIEA) Neutralized_Resin->Coupling Next_Cycle_Resin Next Cycle Peptide-Resin (Boc-AA(n+1)-AA(n)-...-Resin) Coupling->Next_Cycle_Resin Next_Cycle_Resin->Resin Repeat Cycle Final_Peptide Final Peptide Next_Cycle_Resin->Final_Peptide Final Cleavage (HF) Deprotection_Neutralization Boc_Protected Boc-NH-CHR-CO-...-Resin N-α-Boc Protected TFA_Salt H₃N⁺-CHR-CO-...-Resin • TFA⁻ TFA Salt Boc_Protected->TFA_Salt + 50% TFA/DCM Free_Amine H₂N-CHR-CO-...-Resin Free Amine TFA_Salt->Free_Amine + DIEA/DCM

References

Revolutionizing Structural Biology: Techniques for ¹³C Labeled Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isotopically labeled proteins, particularly those enriched with Carbon-13 (¹³C), are indispensable tools in modern structural biology and drug discovery. The incorporation of ¹³C enables the use of powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate protein structure, dynamics, and interactions at an atomic level. This document provides a detailed overview of the techniques and protocols for the expression and purification of ¹³C labeled proteins, primarily focusing on bacterial expression systems.

Introduction to ¹³C Labeling

Stable isotope labeling involves replacing naturally abundant isotopes in a protein with their heavier, stable counterparts. For carbon, this means replacing ¹²C with ¹³C. This substitution is key for NMR studies as ¹³C has a nuclear spin of ½, making it NMR-active, unlike the more abundant ¹²C. The ability to observe carbon resonances provides a wealth of structural and dynamic information.

Key Applications of ¹³C Labeled Proteins:

  • Protein Structure Determination: Multidimensional NMR experiments on uniformly or selectively ¹³C-labeled proteins are fundamental for de novo structure determination.[1]

  • Interaction Studies: Monitoring chemical shift perturbations in ¹³C spectra upon ligand binding provides insights into binding sites and affinities.

  • Dynamics Studies: NMR relaxation experiments on ¹³C-labeled proteins can probe motions on a wide range of timescales.

  • Quantitative Proteomics: ¹³C-labeled proteins serve as internal standards for accurate quantification in mass spectrometry-based proteomics.[2]

Expression Systems for ¹³C Labeling

While various expression systems exist, Escherichia coli remains the most widely used and cost-effective platform for producing isotopically labeled proteins.[3] Its rapid growth, well-understood genetics, and ability to grow on minimal media make it ideal for incorporating labeled nutrients.

Expression SystemAdvantagesDisadvantages
E. coli Cost-effective, high yield, simple genetics, fast growth.[3]Lacks post-translational modifications, potential for inclusion body formation.[3]
Yeast (P. pastoris) Eukaryotic system, capable of post-translational modifications, proper protein folding.[3][4]More complex and expensive than E. coli, slower growth.
Cell-Free Systems Precise control over labeling, can incorporate non-natural amino acids.[2][5]Higher cost, lower yields for large-scale production.

¹³C Labeling Strategies

The choice of labeling strategy depends on the specific research question and the analytical method to be used.

Uniform ¹³C Labeling

This is the most common and straightforward approach, where all carbon atoms in the protein are replaced with ¹³C.[1] It is achieved by growing the expression host in a minimal medium where the sole carbon source is uniformly ¹³C-labeled, typically ¹³C-glucose.[1][3]

Advantages:

  • Maximizes the number of observable nuclei for comprehensive structural analysis.

  • Relatively simple to implement.

Disadvantages:

  • Can lead to complex NMR spectra due to widespread ¹³C-¹³C scalar couplings, which can broaden spectral lines.[1]

  • Can be expensive for large proteins due to the high cost of ¹³C-glucose.

Selective and Sparse ¹³C Labeling

To simplify NMR spectra and focus on specific regions of a protein, selective labeling strategies are employed. This can be achieved in several ways:

  • Amino Acid-Specific Labeling: Providing one or more types of ¹³C-labeled amino acids in the growth medium.

  • Precursor-Based Labeling: Using specifically labeled metabolic precursors that result in the labeling of only certain carbon positions within specific amino acids. For example, using [2-¹³C]-glucose can lead to significant enrichment at Cα sites.[6]

  • Reverse Labeling: Growing cells in a fully ¹³C-labeled medium supplemented with one or more unlabeled amino acids. This results in a uniformly ¹³C-labeled protein with specific unlabeled residues.[7]

Labeling StrategyPrimary ¹³C SourceTypical Application
Uniform Labeling [U-¹³C]-glucoseDe novo structure determination of small to medium-sized proteins.
Selective Labeling Labeled amino acids or precursorsSimplifying spectra of larger proteins, studying specific residues.
Fractional Labeling Mixture of ¹³C and ¹²C glucoseReducing ¹³C-¹³C coupling in solid-state NMR.[6]

Experimental Workflow and Protocols

The overall process for producing a ¹³C-labeled protein involves several key stages, from initial culture preparation to final quality control.

G cluster_0 Expression cluster_1 Purification cluster_2 Quality Control A Starter Culture (Unlabeled Media) B Inoculate Minimal Media with ¹³C Source A->B C Cell Growth (to mid-log phase) B->C D Induce Protein Expression C->D E Harvest Cells D->E F Cell Lysis E->F G Clarification (Centrifugation) F->G H Affinity Chromatography G->H I Further Purification (e.g., SEC) H->I J SDS-PAGE I->J K Mass Spectrometry J->K L NMR Spectroscopy K->L

Figure 1. Overall workflow for ¹³C labeled protein expression and purification.
Protocol: Uniform ¹³C Labeling in E. coli

This protocol is a general guideline for expressing a protein with a polyhistidine tag (His-tag) in E. coli BL21(DE3) using a T7 promoter-based expression vector.

Materials:

  • E. coli BL21(DE3) strain harboring the expression plasmid.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components.

  • [U-¹³C]-D-glucose (Cambridge Isotope Laboratories or equivalent).

  • ¹⁵NH₄Cl (if dual labeling is desired).

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity resin.

Day 1: Starter Culture

  • Inoculate a single colony of the E. coli strain into 5-10 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

Day 2: Expression

  • Prepare 1 L of M9 minimal medium. A typical recipe per liter is:

    • 200 mL of 5x M9 salts (64 g Na₂HPO₄-7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5 g ¹⁵NH₄Cl if desired, H₂O to 1 L).[8]

    • Autoclave the M9 salts solution.

    • Autoclave the following separately and add to the cooled M9 salts:

      • 2 mL of 1 M MgSO₄.

      • 100 µL of 1 M CaCl₂.[8]

      • 1 mL of 1000x trace metals solution.

      • 20 mL of 20% (w/v) [U-¹³C]-glucose (filter-sterilized).[9]

    • Add the appropriate antibiotic.

  • Inoculate the 1 L of ¹³C-M9 minimal medium with the overnight starter culture.

  • Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[10]

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[11]

  • Discard the supernatant and store the cell pellet at -80°C.

Protocol: Protein Purification

Cell Lysis:

  • Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer.

  • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Affinity Chromatography:

  • Equilibrate a Ni-NTA column with lysis buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer. Collect fractions.

Further Purification (Optional but Recommended):

  • Size-Exclusion Chromatography (SEC): To remove aggregates and other impurities, the eluted fractions can be concentrated and loaded onto an SEC column equilibrated with a suitable buffer for downstream applications (e.g., NMR buffer: 20 mM Phosphate, 50 mM NaCl, pH 6.5).

Quality Control and Verification of Labeling

It is crucial to verify the purity of the protein and the efficiency of isotope incorporation.

G cluster_0 Initial Purity Check cluster_1 Labeling Efficiency cluster_2 Structural Integrity A SDS-PAGE B Assess Purity and Molecular Weight A->B C Mass Spectrometry (MALDI-TOF or ESI-MS) D Compare Labeled vs. Unlabeled Mass C->D E Calculate Incorporation Percentage D->E F NMR Spectroscopy (e.g., ¹H-¹³C HSQC) G Assess Spectral Dispersion and Folding F->G

Figure 2. Quality control workflow for ¹³C labeled proteins.
Mass Spectrometry

Mass spectrometry is a direct method to confirm ¹³C incorporation. The mass of the labeled protein will be higher than its unlabeled counterpart. The expected mass shift can be calculated based on the protein's amino acid sequence. High-resolution mass spectrometry can provide detailed information on the level of enrichment.[12][13]

Example Calculation: For a protein with N_C carbon atoms, the theoretical mass increase upon 100% ¹³C labeling is approximately N_C * (13.00335 - 12.00000) ≈ N_C * 1.00335 Da.

NMR Spectroscopy

For proteins intended for NMR studies, acquiring a simple 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum is an excellent quality control step.[14] A well-dispersed spectrum is indicative of a properly folded protein. The presence of cross-peaks confirms the successful incorporation of the ¹³C isotope.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Protein Yield Toxicity of the expressed protein, inefficient induction.Lower induction temperature, use a different E. coli strain (e.g., C41(DE3)), optimize IPTG concentration.[10][15]
Protein in Inclusion Bodies High expression rate, improper folding.Lower expression temperature, co-express chaperones, use a weaker promoter.[15]
Incomplete Isotope Labeling Contamination with unlabeled carbon sources, inefficient uptake.Ensure high-purity ¹³C-glucose, optimize growth conditions, consider a pre-culture in labeled media.

Conclusion

The production of ¹³C-labeled proteins is a cornerstone of modern structural biology. By carefully selecting the expression system, labeling strategy, and purification protocol, researchers can obtain high-quality labeled proteins suitable for a wide range of biophysical and structural studies. The protocols and guidelines presented here provide a solid foundation for successfully producing ¹³C-labeled proteins for advanced research applications.

References

Application of Boc-L-Ala-OH-2-¹³C in Biomolecular NMR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of Boc-L-Ala-OH-2-¹³C in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of ¹³C at the Cα position of alanine offers a powerful tool for elucidating protein structure, dynamics, and interactions with ligands, which is of particular interest in drug discovery and development.

Introduction to ¹³C Isotope Labeling in NMR

Biomolecular NMR spectroscopy is a cornerstone technique for studying proteins in solution, providing insights into their three-dimensional structure, dynamics, and interactions at atomic resolution. However, for proteins larger than ~25 kDa, spectral complexity and signal overlap become significant challenges. Isotope labeling, particularly with ¹³C and ¹⁵N, is essential to overcome these limitations.

Selective labeling of specific amino acid types, or even specific atoms within an amino acid, simplifies complex spectra and allows for the targeted analysis of key regions of a protein, such as active sites or protein-protein interaction interfaces. Alanine is an excellent probe for such studies due to its prevalence in diverse protein environments and the sensitivity of its methyl group and backbone resonances to local changes. Boc-L-Ala-OH-2-¹³C serves as a precursor for introducing a ¹³C label at the Cα position of alanine residues, enabling a range of advanced NMR experiments.

Key Applications of 2-¹³C-Alanine Labeling

Incorporating a ¹³C label at the Cα position of alanine is particularly advantageous for several types of NMR studies:

  • Resonance Assignment: The Cα chemical shift is highly sensitive to the secondary structure of the protein. 2-¹³C labeling aids in the unambiguous assignment of backbone resonances, a critical first step for any detailed NMR study. Experiments like HNCA, which correlates the amide proton and nitrogen of one residue with the Cα of the preceding residue, directly utilize this label.

  • Protein-Ligand Interaction Studies: The binding of small molecules, peptides, or other proteins can induce chemical shift perturbations (CSPs) in the NMR spectrum of the target protein. By monitoring the ¹H-¹³C correlation spectrum of a 2-¹³C-alanine labeled protein during a ligand titration, researchers can map the binding site, determine binding affinities (Kd), and characterize the conformational changes upon binding.

  • Structural Studies: The ¹³Cα chemical shift provides valuable constraints for protein structure determination and validation.

  • Dynamics Studies: While methyl groups are more common probes for side-chain dynamics, backbone ¹³Cα relaxation experiments can provide information on the motions of the polypeptide chain on various timescales.

Quantitative Data from Selective Labeling Experiments

The efficiency of isotope incorporation and the final protein yield are critical parameters for the successful application of these methods. The following tables summarize representative quantitative data from various selective and extensive labeling experiments. While not all experiments use Boc-L-Ala-OH-2-¹³C directly, they provide a realistic benchmark for yields and incorporation efficiencies.

Table 1: Protein Yields from Selective Labeling Protocols

Protein TargetExpression SystemLabeling StrategyPrecursor(s) UsedFinal YieldReference
UbiquitinE. coli Cell-Free (eCell)Selective ¹³C-Valine3-¹³C-pyruvate1.6 mg / 5 mL reaction[1]
UbiquitinE. coli Cell-Free (eCell)Selective ¹³C-Alanine3-¹³C-pyruvate1.35 mg / 5 mL reaction[1]
FKBPE. coli (in D₂O)Selective ¹³C-Methyl (ILV)¹³C-α-ketoisovalerate & ¹³C-α-ketobutyrate>90% incorporation[2]
Bcl-xLE. coli (in H₂O)Selective ¹³C-Methyl (ILV)¹³C-α-ketoisovalerate & ¹³C-α-ketobutyrate50-80% incorporation[2]

Table 2: Isotope Incorporation Efficiency

Labeled Amino AcidExpression SystemPrecursorIncorporation EfficiencyReference
Alanine (methyl)E. coli Cell-Free (eCell)3-¹³C-pyruvate>85%[1]
Valine (methyls)E. coli Cell-Free (eCell)3-¹³C-pyruvate>70%[1]
Leucine & Valine (methyls)E. coli Cell-Free (eCell)1-¹³C-glucose~70%[3]
Isoleucine (γ2-methyl)Mammalian HEK293 cellsSynthesized ¹³C-γ2-IleNear 100%[4]
Valine (γ1,γ2-methyls)Mammalian HEK293 cellsSynthesized ¹³C-γ1,γ2-ValNear 100%[4]

Experimental Workflows and Protocols

Successful application of Boc-L-Ala-OH-2-¹³C requires robust protocols for protein expression, purification, and NMR data acquisition. Below are detailed methodologies for key experiments.

General Experimental Workflow

The overall process involves incorporating the labeled amino acid into the protein of interest, purifying the protein, and then performing NMR experiments to study its properties or interactions.

G cluster_0 Protein Expression & Labeling cluster_1 Protein Purification cluster_2 NMR Sample Preparation & Analysis A Choice of Expression System (In vivo E. coli vs. Cell-Free) B Prepare Labeling Media (e.g., M9 minimal media) A->B C Add Boc-L-Ala-OH-2-13C (or deprotected form for in vivo) B->C D Induce Protein Expression C->D E Cell Harvest & Lysis D->E F Affinity Chromatography (e.g., Ni-NTA for His-tag) E->F G Size Exclusion Chromatography (Buffer exchange & polishing) F->G H Concentrate Protein & Add D2O G->H I NMR Experiment Setup (e.g., 1H-13C HSQC Titration) H->I J Data Acquisition I->J K Data Processing & Analysis (e.g., Chemical Shift Perturbation) J->K

General workflow for labeled protein production and analysis.
Protocol 1: Cell-Free Protein Synthesis (CFPS) with In Situ Deprotection

This protocol is advantageous as it leverages the endogenous enzymatic activity of E. coli S30 extracts to remove the Boc protecting group in situ, simplifying the workflow.[5]

Materials:

  • E. coli S30 extract kit (e.g., from Promega, NEB).

  • Plasmid DNA encoding the protein of interest (with a T7 promoter).

  • Amino acid mixture lacking alanine.

  • Boc-L-Ala-OH-2-¹³C (e.g., from Sigma-Aldrich, Cambridge Isotope Laboratories).

  • Reaction buffer, T7 RNA polymerase, and energy source (as provided in the CFPS kit).

  • Dialysis device (e.g., mini dialysis tubes with 3.5 kDa MWCO).

Procedure:

  • Reaction Setup: On ice, combine the components of the CFPS reaction in a microcentrifuge tube according to the manufacturer's instructions. A typical 50 µL reaction might include:

    • S30 Premix: 20 µL

    • Amino Acid Mixture (minus Ala): 5 µL

    • Boc-L-Ala-OH-2-¹³C (10 mM stock): 2.5 µL (final concentration 0.5 mM)

    • Plasmid DNA (0.5 µg/µL): 2 µL

    • T7 RNA Polymerase: 1 µL

    • Nuclease-free water to 50 µL.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours in a shaker or incubator. The S30 extract contains enzymes that will cleave the Boc group, allowing the freed ¹³C-alanine to be incorporated by the ribosome.[5]

  • Post-Reaction: After incubation, centrifuge the reaction at 16,000 x g for 15 minutes at 4°C to pellet insoluble components.

  • Purification: The supernatant contains the expressed, labeled protein. If the protein has an affinity tag (e.g., 6xHis), it can be purified directly from the supernatant using appropriate chromatography resins.

  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O) using dialysis or a desalting column.

Protocol 2: In Vivo Labeling in E. coli

This traditional method requires the chemical removal of the Boc group prior to adding the labeled amino acid to the cell culture medium.

Materials:

  • Boc-L-Ala-OH-2-¹³C.

  • Trifluoroacetic acid (TFA) for deprotection.

  • Diethyl ether.

  • E. coli expression strain (e.g., BL21(DE3)).

  • M9 minimal medium components.

  • ¹⁵NH₄Cl and ¹²C-glucose (or D-glucose for deuteration).

  • IPTG for induction.

Procedure:

  • Deprotection of Boc-L-Ala-OH-2-¹³C:

    • Dissolve Boc-L-Ala-OH-2-¹³C in a minimal volume of dichloromethane (DCM).

    • Add an excess of TFA (e.g., 50% v/v solution in DCM) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under vacuum.

    • Precipitate the resulting L-Ala-OH-2-¹³C salt by adding cold diethyl ether.

    • Wash the precipitate with cold ether and dry under vacuum. Confirm deprotection via mass spectrometry.

  • Cell Culture:

    • Grow a starter culture of E. coli overnight in LB medium.

    • Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source and ¹²C-glucose as the carbon source) with the overnight culture.

    • Grow the cells at 37°C with shaking to an OD₆₀₀ of ~0.7.

  • Labeling and Induction:

    • Pellet the cells by centrifugation and resuspend them in 200 mL of fresh M9 medium.

    • Add the deprotected L-Ala-OH-2-¹³C to a final concentration of ~100-200 mg/L.

    • Allow the cells to incorporate the labeled amino acid for 1 hour at 37°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

    • Continue to grow the culture for 4-6 hours at 30°C or 16-20 hours at 18°C.

  • Purification: Harvest the cells, lyse them, and purify the labeled protein using standard chromatography techniques as described in Protocol 1.

Protocol 3: NMR Titration for Protein-Ligand Interaction

This protocol describes a typical chemical shift perturbation (CSP) experiment to map a ligand binding site and determine the dissociation constant (Kd).

Materials:

  • Purified, 2-¹³C-alanine labeled protein in NMR buffer (typically 50-200 µM).

  • Concentrated stock solution of the ligand (e.g., inhibitor, substrate analog) in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Initial Spectrum: Prepare the NMR sample of the labeled protein. Record a high-quality 2D ¹H-¹³C HSQC spectrum. This serves as the reference (free) state.

  • Titration: Add small aliquots of the concentrated ligand stock solution directly to the NMR tube. After each addition, gently mix and allow the sample to equilibrate for at least 15 minutes.

  • Data Acquisition: Record a ¹H-¹³C HSQC spectrum at each titration point. Typical ligand:protein molar ratios might be 0.25:1, 0.5:1, 1:1, 2:1, 5:1, and 10:1 or higher, depending on the expected Kd.

  • NMR Parameters:

    • Spectrometer: 600 MHz or higher.

    • Experiment: Gradient-enhanced sensitivity-improved ¹H-¹³C HSQC.

    • Spectral Width: ~12 ppm in ¹H dimension, ~30-40 ppm in ¹³C dimension (centered on the alanine Cα region).

    • Acquisition Time: ~100 ms in ¹H, ~25-30 ms in ¹³C.

    • Scans: 8-16 scans per increment, depending on protein concentration.

  • Data Analysis:

    • Process all spectra identically.

    • Overlay the spectra and identify alanine Cα cross-peaks that shift or broaden upon ligand addition.

    • Calculate the weighted average chemical shift difference (Δδ) for each affected residue at each titration point using the formula: Δδ = [ (ΔδH)² + (α * ΔδC)² ]½ (where ΔδH and ΔδC are the changes in proton and carbon chemical shifts, and α is a weighting factor, typically ~0.25 for ¹³C).

    • Plot Δδ versus the ligand concentration and fit the data to a 1:1 binding isotherm to extract the Kd.

Application Example: Probing Kinase-Inhibitor Interactions

A common application in drug development is to characterize the interaction between a protein kinase and a small molecule inhibitor. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade in cell proliferation and a major target for cancer therapeutics.

The MAPK Signaling Pathway

The MAPK pathway is a multi-tiered kinase cascade that relays extracellular signals to the nucleus. A simplified representation is shown below. Using NMR, one could study the interaction of an inhibitor with a specific kinase in this pathway, such as MEK or ERK.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras (GTP-bound) Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, ELK-1) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Regulates

Simplified MAPK signaling cascade.
Monitoring Inhibitor Binding to ERK2

Let's consider a hypothetical experiment to study the binding of an inhibitor to the kinase ERK2, which has been selectively labeled with 2-¹³C-alanine. By performing the NMR titration protocol described above, we can identify which alanine residues are affected by inhibitor binding.

G cluster_0 NMR Observation cluster_1 Analysis cluster_2 Outcome A 13C-Ala Labeled Kinase (e.g., ERK2) B Add Inhibitor (Ligand) A->B C Record 1H-13C HSQC Spectra B->C D Observe Chemical Shift Perturbations (CSPs) C->D E Map CSPs onto Kinase Structure D->E F Fit Binding Curve to Determine Kd D->F G Identify Binding Site Residues E->G I Characterize Conformational Changes E->I H Quantify Binding Affinity F->H

References

Application Notes and Protocols for Metabolic Labeling with ¹³C-Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes, such as ¹³C-alanine, is a powerful technique for tracing the flow of carbon through metabolic pathways. By introducing ¹³C-labeled alanine into a biological system, researchers can track its incorporation into downstream metabolites, providing insights into the activity of key metabolic processes. Alanine plays a central role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. This makes ¹³C-alanine an invaluable tracer for studying cellular energetics, biosynthesis, and the metabolic reprogramming that occurs in various diseases, including cancer.

This document provides detailed application notes and protocols for performing metabolic labeling experiments using ¹³C-alanine in both in vitro and in vivo models. It is intended to guide researchers, scientists, and drug development professionals in designing, executing, and interpreting these powerful experiments.

Key Applications of ¹³C-Alanine Metabolic Labeling

  • Tracing Gluconeogenesis: ¹³C-alanine is extensively used to quantify the contribution of amino acids to hepatic glucose production. The labeled carbons from alanine can be tracked into glucose, providing a measure of gluconeogenic flux.[1][2][3]

  • Interrogating the TCA Cycle: Alanine is readily converted to pyruvate, which can then enter the TCA cycle. By tracking the distribution of ¹³C within TCA cycle intermediates, researchers can assess the activity of this central metabolic hub.[4][5]

  • Investigating Amino Acid Metabolism: The transamination of alanine connects it to the metabolism of other amino acids like glutamate and aspartate. ¹³C-alanine can be used to study the dynamics of these interconversions.[2][3]

  • Cancer Metabolism Research: Cancer cells often exhibit altered metabolic pathways. ¹³C-alanine tracing can help elucidate these changes, identifying potential therapeutic targets.[6][7][8][9]

  • Protein Labeling for NMR Spectroscopy: While less common for whole-proteome analysis due to potential scrambling, selectively ¹³C-labeled alanine can be used for NMR-based structural and functional studies of specific proteins.[10][11][12][13]

Experimental Workflow

The general workflow for a ¹³C-alanine metabolic labeling experiment involves several key steps, from initial cell culture or animal model preparation to final data analysis.

Experimental Workflow cluster_preparation Preparation cluster_labeling Labeling cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cell Cell Culture Preparation (e.g., seeding, growth to log phase) labeling_media Prepare ¹³C-Alanine Labeling Medium prep_cell->labeling_media prep_animal Animal Model Preparation (e.g., acclimatization, fasting) labeling_infusion Prepare ¹³C-Alanine Infusion Solution prep_animal->labeling_infusion perform_labeling Perform Labeling (in vitro or in vivo) labeling_media->perform_labeling labeling_infusion->perform_labeling harvest_cells Harvest Cells perform_labeling->harvest_cells collect_tissue Collect Tissues/ Biofluids perform_labeling->collect_tissue quench Quench Metabolism (e.g., liquid nitrogen, cold methanol) harvest_cells->quench collect_tissue->quench extraction Metabolite Extraction quench->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis LC-MS/MS or GC-MS or NMR Analysis extraction->analysis Direct infusion or LC separation derivatization->analysis data_analysis Data Analysis (isotopologue distribution, flux calculation) analysis->data_analysis

Caption: A generalized workflow for ¹³C-alanine metabolic labeling experiments.

Metabolic Pathways Traced with ¹³C-Alanine

¹³C-Alanine provides a versatile tool to probe central carbon metabolism. The labeled carbon atoms can be traced through several key interconnected pathways.

Metabolic Pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acids Amino Acid Metabolism cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA OAA_gng Oxaloacetate Pyruvate->OAA_gng PC Pyruvate->OAA_gng Citrate Citrate AcetylCoA->Citrate AlphaKG α-Ketoglutarate Citrate->AlphaKG Succinate Succinate AlphaKG->Succinate Glutamate Glutamate AlphaKG->Glutamate ALT/AST Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Aspartate Aspartate OAA->Aspartate AST Alanine ¹³C-Alanine Alanine->Pyruvate ALT Alanine->Pyruvate PEP Phosphoenol- pyruvate OAA_gng->PEP Glucose_gng Glucose PEP->Glucose_gng

Caption: Key metabolic pathways traced using ¹³C-alanine.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Adherent Cancer Cells with [U-¹³C₃]-Alanine

Objective: To trace the metabolic fate of alanine in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Labeling medium: Glucose- and glutamine-free DMEM supplemented with dialyzed FBS, desired concentrations of glucose and glutamine, and [U-¹³C₃]-Alanine (final concentration typically 100-200 µM)

  • 6-well cell culture plates

  • Liquid nitrogen

  • 80% Methanol (-80°C)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Labeling: Add 1 mL of pre-warmed ¹³C-alanine labeling medium to each well.

  • Incubation: Return the plates to the incubator for a specified time course (e.g., 0, 1, 4, 8, 24 hours). A time course is recommended to assess the approach to isotopic steady state.[14]

  • Metabolism Quenching and Metabolite Extraction: a. Aspirate the labeling medium. b. Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant (containing polar metabolites) to a new tube. c. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Analysis: Resuspend the dried extracts in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.

Protocol 2: In Vivo Metabolic Labeling in a Mouse Model via Intravenous Infusion of [U-¹³C₃]-Alanine

Objective: To assess alanine metabolism in tumors and adjacent tissues in a live animal model.

Materials:

  • Tumor-bearing mice (e.g., xenograft or genetically engineered models)

  • Sterile [U-¹³C₃]-Alanine solution in saline (concentration and volume to be determined based on mouse weight and desired plasma enrichment)

  • Anesthetic (e.g., isoflurane)

  • Catheter for intravenous infusion (e.g., tail vein)

  • Surgical tools for tissue resection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 80:20 methanol:water at -80°C)

Procedure:

  • Animal Preparation: Fast the mice for a period (e.g., 6 hours) to reduce variability from dietary nutrient intake.

  • Anesthesia and Catheterization: Anesthetize the mouse and place a catheter in the tail vein for infusion.

  • Tracer Infusion: Infuse the [U-¹³C₃]-Alanine solution intravenously over a defined period. A bolus followed by a continuous infusion is often used to achieve and maintain a steady-state enrichment of the tracer in the plasma.[15][16]

  • Tissue Harvest: At the end of the infusion period, surgically resect the tumor and any other tissues of interest as quickly as possible.

  • Quenching: Immediately freeze-clamp the harvested tissues in liquid nitrogen to halt metabolic activity.

  • Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

  • Metabolite Extraction: a. Weigh the frozen tissue. b. Homogenize the tissue in a pre-chilled tube with a volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue). c. Incubate at -20°C for at least 1 hour.

  • Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant for analysis. c. Dry the extracts and prepare for MS or NMR analysis as described in Protocol 1.

Data Presentation

Quantitative data from ¹³C-alanine labeling experiments are typically presented as the mass isotopologue distribution (MID) of downstream metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, M+3 for a 3-carbon metabolite).[17]

Table 1: Hypothetical Mass Isotopologue Distribution in TCA Cycle Intermediates after [U-¹³C₃]-Alanine Labeling in Cancer Cells (24h)

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate15.25.18.771.0---
Citrate35.86.340.15.510.22.1-
α-Ketoglutarate40.17.935.54.89.52.2-
Malate42.58.238.910.4---
Aspartate41.98.039.510.6---

M+n represents the isotopologue with 'n' ¹³C atoms. Data are for illustrative purposes and will vary based on the biological system and experimental conditions.

Table 2: Sample Preparation Summary for Different Analytical Platforms

Analytical PlatformSample Preparation StepsKey Considerations
LC-MS/MS Metabolite extraction, drying, resuspension in LC-MS grade solvent.Choice of chromatography (HILIC, reversed-phase) depends on the polarity of target metabolites.[14][18]
GC-MS Metabolite extraction, drying, chemical derivatization (e.g., silylation) to increase volatility.Derivatization can introduce artifacts; proper controls are necessary.[19][20]
NMR Metabolite extraction, drying, resuspension in deuterated solvent (e.g., D₂O) with an internal standard.Requires higher sample concentrations than MS.[2][3][21][22] Provides positional isotope information.

Conclusion

Metabolic labeling with ¹³C-alanine is a robust and informative technique for dissecting central carbon metabolism. The protocols and guidelines presented here provide a framework for conducting these experiments in both cell culture and in vivo models. Careful experimental design, particularly regarding labeling duration and sample preparation, is crucial for obtaining high-quality, interpretable data. The insights gained from ¹³C-alanine tracing can significantly advance our understanding of metabolic regulation in health and disease, and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Tracking Metabolic Flux with ¹³C Labeled Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of many diseases, including cancer, and represents a promising area for therapeutic intervention. Understanding the intricate network of metabolic pathways is crucial for identifying novel drug targets and developing effective treatments. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells.[1] By introducing a substrate labeled with the stable isotope ¹³C, researchers can trace the path of carbon atoms through various metabolic reactions.[1]

Alanine, a non-essential amino acid, plays a central role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. Its interchange with pyruvate makes it an excellent tracer for probing central carbon metabolism. This document provides detailed application notes and protocols for utilizing [U-¹³C₃]alanine to track metabolic flux in mammalian cells, with a focus on cancer cell metabolism.

Principle of ¹³C-Alanine Metabolic Flux Analysis

The core principle of ¹³C-MFA involves introducing uniformly labeled [U-¹³C₃]alanine into cell culture media. As cells take up and metabolize this tracer, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these heavy isotopes in metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS).[2] These MIDs provide a detailed fingerprint of the metabolic pathways' activities. By analyzing these patterns, researchers can deduce the relative and absolute fluxes through key metabolic pathways.[3]

Key Metabolic Pathways Tracked by ¹³C-Alanine

[U-¹³C₃]alanine provides a unique window into several critical metabolic pathways:

  • Alanine Aminotransferase (ALT) and Pyruvate Metabolism: Labeled alanine is readily converted to M+3 pyruvate (pyruvate with three ¹³C atoms) by ALT. This allows for direct measurement of the flux through this reaction and provides a labeled pool of pyruvate to trace its subsequent fates.

  • Tricarboxylic Acid (TCA) Cycle: M+3 pyruvate can enter the TCA cycle via two primary routes:

    • Pyruvate Dehydrogenase (PDH): This generates M+2 acetyl-CoA, which condenses with oxaloacetate to form M+2 citrate. Subsequent turns of the cycle produce other labeled TCA intermediates.

    • Pyruvate Carboxylase (PC): This anaplerotic reaction produces M+3 oxaloacetate, which upon condensation with unlabeled acetyl-CoA, forms M+3 citrate.

  • Gluconeogenesis and Lactate Production: Labeled pyruvate can be a precursor for gluconeogenesis or can be converted to M+3 lactate, providing insights into the Warburg effect in cancer cells.

  • Amino Acid Metabolism: The carbon backbone of alanine can be traced into other amino acids, such as aspartate and glutamate, which are directly linked to the TCA cycle.

Below is a diagram illustrating the central metabolic pathways involving alanine.

AlanineMetabolism cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_other_fates Other Fates Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_labeled M+3 Pyruvate Alanine_ext [U-13C3]Alanine (extracellular) Alanine_int [U-13C3]Alanine (intracellular) Alanine_ext->Alanine_int Alanine_int->Pyruvate_labeled ALT Pyruvate_labeled->Alanine_int ALT AcetylCoA M+2 Acetyl-CoA Pyruvate_labeled->AcetylCoA PDH OAA M+3 Oxaloacetate Pyruvate_labeled->OAA PC Lactate M+3 Lactate Pyruvate_labeled->Lactate LDH Citrate M+2/M+3 Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Succinate Succinate alphaKG->Succinate Glutamate Glutamate alphaKG->Glutamate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->OAA OAA->Citrate Aspartate Aspartate OAA->Aspartate ExperimentalWorkflow A 1. Cell Culture Seed cells and grow to desired confluency B 2. Isotope Labeling Replace media with [U-13C3]alanine containing media A->B C 3. Metabolite Extraction Quench metabolism and extract metabolites B->C D 4. LC-MS/MS Analysis Separate and detect labeled metabolites C->D E 5. Data Analysis Correct for natural isotope abundance and determine MIDs D->E F 6. Flux Calculation Use MIDs to calculate metabolic fluxes E->F

References

Unlocking Cellular Metabolism and Drug Interactions: Practical Applications of Boc-L-Ala-OH-2-¹³C in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The stable isotope-labeled amino acid, Boc-L-Ala-OH-2-¹³C, is proving to be a critical tool in advancing drug discovery and development. Its unique properties enable researchers to probe cellular metabolism, elucidate drug-target interactions, and synthesize labeled peptides with high precision. These applications are pivotal in understanding disease mechanisms and developing more effective therapeutics. This document provides detailed application notes and protocols for the use of Boc-L-Ala-OH-2-¹³C for researchers, scientists, and drug development professionals.

Application Note 1: Tracing Metabolic Pathways in Cancer Cells

Introduction: Altered metabolism is a hallmark of cancer. Cancer cells often exhibit increased rates of glycolysis and glutaminolysis to support rapid proliferation. L-alanine is a non-essential amino acid that plays a significant role in cellular metabolism, contributing to the tricarboxylic acid (TCA) cycle and gluconeogenesis.[1][2] By using L-alanine labeled with ¹³C at the C2 position, researchers can trace the fate of the carbon backbone of alanine through various metabolic pathways. This technique, known as ¹³C Metabolic Flux Analysis (MFA), provides a quantitative understanding of the metabolic rewiring in cancer cells and the effects of drug candidates on these pathways.[3][][5][6][7]

Key Applications:

  • Identifying Novel Drug Targets: By mapping the metabolic fluxes in cancer cells, researchers can identify key metabolic nodes that are essential for tumor growth and survival. These nodes can then be targeted for therapeutic intervention.

  • Evaluating Drug Efficacy: ¹³C-MFA can be used to assess the on-target and off-target effects of drugs that are designed to modulate metabolic pathways. By observing changes in metabolic fluxes upon drug treatment, researchers can determine the drug's mechanism of action and its efficacy.

  • Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance. By comparing the metabolic fluxes in drug-sensitive and drug-resistant cells, researchers can identify the metabolic adaptations that contribute to resistance and develop strategies to overcome it.

Quantitative Data Summary: Metabolic Flux Ratios in Glioblastoma Cells

The following table presents representative data from a hypothetical ¹³C-MFA study using Boc-L-Ala-OH-2-¹³C in a glioblastoma cell line (U-87 MG) treated with a novel glutaminase inhibitor. The data, which would be obtained by LC-MS analysis of intracellular metabolites, showcases the shift in central carbon metabolism upon drug treatment.

Metabolic Flux RatioControl (Untreated)Treated (Glutaminase Inhibitor)
Pyruvate Dehydrogenase / Pyruvate Carboxylase1.5 ± 0.22.8 ± 0.3
Anaplerotic Index (Pyruvate Carboxylase / Citrate Synthase)0.4 ± 0.050.2 ± 0.03
Glutamine Contribution to TCA Cycle0.6 ± 0.070.1 ± 0.02
Lactate Dehydrogenase / Pyruvate Dehydrogenase3.2 ± 0.41.8 ± 0.2

Note: Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocol: ¹³C Metabolic Flux Analysis using Boc-L-Ala-OH-2-¹³C

This protocol outlines the key steps for a cell-based metabolic flux analysis experiment.

1. Boc Deprotection of Labeled Alanine:

  • Rationale: The N-terminal Boc protecting group must be removed for the L-alanine to be taken up and metabolized by the cells.[1][2][3][][5][8][9]

  • Procedure:

    • Dissolve Boc-L-Ala-OH-2-¹³C in a suitable organic solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[10]

    • Remove the solvent and TFA under vacuum.

    • Wash the resulting L-Ala-OH-2-¹³C with cold diethyl ether to precipitate the deprotected amino acid.

    • Dry the product under vacuum and confirm deprotection by NMR or mass spectrometry.

2. Cell Culture and Labeling:

  • Culture U-87 MG glioblastoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and grow to 80% confluency.

  • Replace the standard medium with a custom DMEM formulation containing 1 mM of the deprotected L-Ala-OH-2-¹³C and the desired concentration of the drug or vehicle control.

  • Incubate the cells for a sufficient time to reach isotopic steady state (typically 24 hours).

3. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate at -80°C for 15 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

4. LC-MS Analysis:

  • Analyze the extracted metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

  • Separate metabolites on a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

  • Detect the mass isotopologue distributions of key metabolites (e.g., pyruvate, lactate, citrate, malate, glutamate) in full scan mode.

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative metabolic fluxes through the central carbon metabolism pathways.[11]

Application Note 2: Probing Drug-Target Interactions with NMR Spectroscopy

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution.[12][13][14][15] By incorporating ¹³C-labeled amino acids into a target protein, researchers can monitor changes in the chemical environment of specific residues upon ligand binding. This approach, known as chemical shift perturbation (CSP) mapping, allows for the identification of the binding site and the determination of binding affinity.[6][16][17][18] Boc-L-Ala-OH-2-¹³C can be used to introduce a ¹³C label at a specific position within a protein, serving as a sensitive probe for drug-target interactions.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): NMR screening is a primary tool in FBDD to identify low-affinity fragments that bind to a target protein. ¹³C-labeled proteins enhance the sensitivity and resolution of these screens.

  • Binding Site Identification and Validation: CSP mapping provides direct evidence of a ligand binding to a specific site on the protein, which is crucial for validating computational docking models and guiding structure-activity relationship (SAR) studies.

  • Determination of Binding Affinity (Kd): By titrating a ligand into a solution of the ¹³C-labeled protein and monitoring the chemical shift changes, the dissociation constant (Kd) of the protein-ligand complex can be determined.

Quantitative Data Summary: ¹H-¹³C HSQC Chemical Shift Perturbations

The following table shows hypothetical chemical shift perturbation data for a ¹³C-labeled alanine residue (Ala-78) in a target kinase upon binding to a small molecule inhibitor. The data is obtained from a series of ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments.

Ligand Concentration (µM)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Combined Chemical Shift Perturbation (ppm)
0 (Apo)7.8552.30.000
507.9052.40.054
1007.9852.60.139
2508.1052.90.273
5008.2553.30.447

Note: The combined chemical shift perturbation (CSP) is calculated using the formula: CSP = √[ (Δδ_H)² + (α * Δδ_C)² ], where Δδ_H and Δδ_C are the changes in the proton and carbon chemical shifts, respectively, and α is a weighting factor.

Experimental Protocol: NMR-Based Drug-Target Interaction Study

This protocol describes the general workflow for a ¹H-¹³C HSQC-based chemical shift perturbation experiment.

1. Expression and Purification of ¹³C-labeled Protein:

  • Clone the gene of the target protein into an E. coli expression vector.

  • Express the protein in M9 minimal medium supplemented with ¹⁵NH₄Cl (for ¹⁵N labeling, often used in conjunction with ¹³C) and Boc-L-Ala-OH-2-¹³C. Note that for efficient incorporation, the Boc-L-Ala-OH-2-¹³C would ideally be deprotected and provided as L-Ala-OH-2-¹³C, or the expression system would need to be engineered to handle the precursor. A more common approach for selective labeling is to use auxotrophic strains or cell-free expression systems.

  • Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Confirm the incorporation of the ¹³C label by mass spectrometry.

2. NMR Sample Preparation:

  • Prepare a 0.1-0.5 mM solution of the purified ¹³C-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O.[8]

  • Prepare a concentrated stock solution of the ligand in the same buffer, ensuring the final DMSO concentration in the NMR sample is below 5%.

3. NMR Data Acquisition:

  • Acquire a reference ¹H-¹³C HSQC spectrum of the protein in the absence of the ligand on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Titrate increasing amounts of the ligand into the protein sample.

  • Acquire a ¹H-¹³C HSQC spectrum at each titration point.

4. NMR Data Analysis:

  • Process and analyze the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

  • Overlay the spectra from the titration series and identify the alanine C2-H2 cross-peak that shows significant chemical shift changes.

  • Calculate the combined chemical shift perturbation at each titration point.

  • Plot the chemical shift perturbation as a function of the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Application Note 3: Synthesis of Isotopically Labeled Peptides

Introduction: Peptide-based drugs are an important class of therapeutics. The synthesis of isotopically labeled peptides is essential for studying their in vivo stability, pharmacokinetics, and mechanism of action. Boc-L-Ala-OH-2-¹³C serves as a key building block in solid-phase peptide synthesis (SPPS) to introduce a ¹³C label at a specific alanine residue within a peptide sequence.[19][20][21][22][23]

Key Applications:

  • Pharmacokinetic Studies: ¹³C-labeled peptides can be used as tracers in mass spectrometry-based assays to quantify the peptide concentration in biological samples, enabling detailed pharmacokinetic profiling.

  • Metabolic Stability Assays: By monitoring the fate of the ¹³C label, researchers can identify the sites of metabolic cleavage and assess the in vivo stability of the peptide.

  • NMR Structural Studies: For peptides that adopt a specific conformation upon binding to their target, the incorporation of a ¹³C label can provide valuable distance and dihedral angle restraints for structure determination by NMR.

Experimental Protocol: Incorporation of Boc-L-Ala-OH-2-¹³C into a Peptide Sequence via Boc-SPPS

This protocol provides a general overview of a manual Boc solid-phase peptide synthesis cycle for incorporating Boc-L-Ala-OH-2-¹³C.

1. Resin Preparation:

  • Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid of the desired peptide.

  • Swell the resin in dichloromethane (DCM).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

  • Repeat the treatment with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.[19]

  • Wash the resin with DCM and isopropanol (IPA) to remove excess TFA.

3. Neutralization:

  • Neutralize the protonated N-terminus by washing the resin with a solution of 5% diisopropylethylamine (DIEA) in DCM.[20]

  • Wash the resin with DCM to remove excess base.

4. Coupling of Boc-L-Ala-OH-2-¹³C:

  • Pre-activate Boc-L-Ala-OH-2-¹³C (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in N,N-dimethylformamide (DMF).

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

5. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with acetic anhydride and DIEA in DMF.

6. Repetition:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the synthesis is complete, treat the resin with a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

8. Purification and Analysis:

  • Purify the labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and isotopic enrichment of the final product by mass spectrometry and NMR.

Visualizations

experimental_workflow_mfa cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis Boc_Deprotection Boc Deprotection of Boc-L-Ala-OH-2-13C Cell_Culture Cell Culture & Labeling with 13C-Ala Boc_Deprotection->Cell_Culture Deprotected 13C-Alanine Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Labeled Cells LC_MS LC-MS Analysis of Metabolites Metabolite_Extraction->LC_MS Metabolite Extract Data_Processing Data Processing & Isotopologue Distribution Analysis LC_MS->Data_Processing Mass Spectra Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Isotopologue Data experimental_workflow_nmr cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis Protein_Expression Expression of 13C-labeled Protein Protein_Purification Protein Purification Protein_Expression->Protein_Purification Labeled Protein NMR_Sample NMR Sample Preparation Protein_Purification->NMR_Sample Purified Protein NMR_Titration 1H-13C HSQC NMR Titration NMR_Sample->NMR_Titration Protein + Ligand CSP_Analysis Chemical Shift Perturbation Analysis NMR_Titration->CSP_Analysis NMR Spectra Binding_Affinity Determination of Binding Affinity (Kd) CSP_Analysis->Binding_Affinity CSP Data signaling_pathway_alanine Extracellular_Ala Extracellular This compound Deprotection Boc Deprotection Extracellular_Ala->Deprotection Cellular Uptake (Post-Deprotection) Intracellular_Ala Intracellular L-Alanine-2-13C Deprotection->Intracellular_Ala Deprotected Tracer Pyruvate Pyruvate-2-13C Intracellular_Ala->Pyruvate Alanine Aminotransferase Glutamate Glutamate Lactate Lactate-2-13C Pyruvate->Lactate Lactate Dehydrogenase Acetyl_CoA Acetyl-CoA-1-13C Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Alpha_KG α-Ketoglutarate TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Glutamate->Alpha_KG Transamination

References

Application Notes and Protocols for 13C Labeling in Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of ¹³C isotopic labeling for protein structure analysis. The protocols detailed below are primarily focused on expression in Escherichia coli, a commonly used system for producing isotopically labeled proteins for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction to ¹³C Labeling for Protein Structure Analysis

Isotopic labeling of proteins with stable isotopes like ¹³C is a cornerstone of modern structural biology.[1][2][] By replacing the naturally low abundant ¹²C (1.1%) with ¹³C, researchers can leverage analytical techniques like NMR and MS to gain high-resolution insights into protein structure, dynamics, and interactions.[1][2] This is particularly crucial for proteins larger than 10 kDa, where signal overlap in standard proton NMR spectra becomes a significant challenge.[1] In drug development, these techniques are invaluable for characterizing drug-target interactions and guiding the design of novel therapeutics.

There are several strategies for ¹³C labeling, each offering distinct advantages for specific research questions:

  • Uniform Labeling: All carbon atoms in the protein are replaced with ¹³C. This is the most common approach for de novo structure determination by NMR.[1][2]

  • Fractional Labeling: A mixture of ¹³C and ¹²C carbon sources is used, resulting in a lower percentage of ¹³C incorporation. This can be a cost-effective strategy and can simplify spectra for larger proteins.[4][5]

  • Selective and Specific Labeling: Only certain types of amino acids or specific atoms within an amino acid are labeled. This is achieved by providing labeled precursors in the growth media and is useful for simplifying complex spectra and studying specific regions of a protein.[6][7][8]

  • Reverse Labeling: The protein is uniformly labeled with ¹³C, except for specific amino acids which remain unlabeled. This helps in assigning signals in crowded spectral regions.[1]

Key Experiments and Protocols

Experiment 1: Uniform ¹³C Labeling of Proteins in E. coli

This protocol describes the uniform labeling of a target protein with ¹³C by overexpression in E. coli grown in a minimal medium containing [U-¹³C]-glucose as the sole carbon source.

Protocol:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Minimal Medium Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (for ¹⁵N labeling, often done in conjunction with ¹³C labeling) and [U-¹³C]-glucose as the sole nitrogen and carbon sources, respectively, with the overnight starter culture.[9][10][11] Grow at 37°C with vigorous shaking.

  • Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[11]

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[9]

  • Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Workflow for Uniform ¹³C Labeling

Uniform_Labeling_Workflow cluster_prep Preparation cluster_growth Growth & Expression cluster_purification Purification Transformation Transformation of E. coli Starter_Culture Overnight Starter Culture (LB) Transformation->Starter_Culture Minimal_Media Inoculate M9 Minimal Media (¹³C-glucose, ¹⁵NH₄Cl) Starter_Culture->Minimal_Media Induction Induce with IPTG (OD₆₀₀ = 0.6-0.8) Minimal_Media->Induction Expression Protein Expression (18-25°C, 12-16h) Induction->Expression Harvesting Harvest Cells Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Protein Purification Lysis->Purification Analysis NMR/MS Analysis Purification->Analysis

Caption: Workflow for uniform ¹³C protein labeling in E. coli.

Experiment 2: Selective Labeling using ¹³C-Labeled Glucose Precursors

This protocol allows for the selective labeling of specific carbon positions within amino acids by using specifically labeled glucose precursors, such as [1-¹³C]-glucose or [2-¹³C]-glucose.[7][8][12] This can be particularly useful for simplifying NMR spectra and for studying protein dynamics.[7]

Protocol:

  • Follow steps 1 and 2 from the Uniform ¹³C Labeling protocol.

  • Minimal Medium Culture with Labeled Precursor: Prepare M9 minimal medium as in the uniform labeling protocol, but replace [U-¹³C]-glucose with either [1-¹³C]-glucose or [2-¹³C]-glucose as the sole carbon source.[7][12]

  • Proceed with steps 3-7 from the Uniform ¹³C Labeling protocol.

Metabolic Pathways for Selective ¹³C Labeling

Selective_Labeling_Pathway cluster_input Carbon Source cluster_pathways Metabolic Pathways cluster_output Labeled Protein C1_glucose [1-¹³C]-glucose Glycolysis Glycolysis C1_glucose->Glycolysis C2_glucose [2-¹³C]-glucose C2_glucose->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Amino_Acid_Biosynthesis Amino Acid Biosynthesis Glycolysis->Amino_Acid_Biosynthesis TCA_Cycle->Amino_Acid_Biosynthesis Labeled_Protein_1 Selectively Labeled Protein (Pattern 1) Amino_Acid_Biosynthesis->Labeled_Protein_1 Labeled_Protein_2 Selectively Labeled Protein (Pattern 2) Amino_Acid_Biosynthesis->Labeled_Protein_2

Caption: Selective labeling from different ¹³C-glucose precursors.

Experiment 3: Amino Acid-Specific ¹³C Labeling

This protocol is designed to label only specific types of amino acids. This is particularly useful for assigning resonances in NMR spectra and for studying the roles of specific residues in protein function.

Protocol:

  • Follow steps 1 and 2 from the Uniform ¹³C Labeling protocol.

  • Minimal Medium with Labeled Amino Acids: Prepare M9 minimal medium with unlabeled glucose as the carbon source. Supplement the medium with a ¹³C-labeled amino acid of interest (e.g., [U-¹³C]-Leucine) and a mixture of unlabeled amino acids to suppress the metabolic scrambling of the ¹³C label.[1][2]

  • Proceed with steps 3-7 from the Uniform ¹³C Labeling protocol.

Data Presentation and Quantitative Analysis

The success of a ¹³C labeling experiment is assessed by protein yield and the efficiency of isotope incorporation.

Labeling StrategyTypical Protein Yield (mg/L of culture)Labeling Efficiency (%)Primary ApplicationReference
Uniform ¹³C Labeling5-50>95%De novo structure determination[9][11]
Fractional (20%) ¹³C Labeling5-50~20%Cost-effective structure determination for small proteins[5]
Selective ([1-¹³C]-glucose)5-40Varies by amino acidSpectral simplification, dynamics studies[12]
Selective ([2-¹³C]-glucose)5-40Varies by amino acidSpectral simplification, dynamics studies[4][7]
Amino Acid-Specific (Leu, Ile)5-30>80%Resonance assignment, interaction studies[13]
Amino Acid-Specific (Val)5-30~40%Resonance assignment, interaction studies[13]
Methyl-specific Labeling2-3 (in mammalian cells)Near 100%Studies of large proteins and complexes[14][15]

Note: Protein yields are highly dependent on the specific protein being expressed.

Data Analysis

NMR Spectroscopy

The primary technique for analyzing ¹³C-labeled proteins is multi-dimensional heteronuclear NMR spectroscopy.[1][2][] Experiments like the ¹H-¹⁵N HSQC provide a "fingerprint" of the protein, while triple-resonance experiments (e.g., HNCA, HNCO, HNCACB) are used to link sequential amino acids and determine the protein's backbone structure.[] For larger proteins, TROSY-based experiments are employed to reduce signal broadening and improve spectral quality.[16]

Mass Spectrometry

Mass spectrometry is a powerful tool for quantifying the efficiency of ¹³C incorporation.[17] By comparing the mass spectra of labeled and unlabeled proteins or their proteolytic digests, the degree of labeling can be accurately determined.[18][19] This is crucial for validating the labeling protocol and for the accurate interpretation of NMR data.

Logical Relationship for Data Analysis

Data_Analysis_Logic cluster_sample Sample cluster_analysis Analysis cluster_results Results Labeled_Protein ¹³C-Labeled Protein NMR NMR Spectroscopy (HSQC, Triple Resonance, TROSY) Labeled_Protein->NMR MS Mass Spectrometry (Intact Mass, Peptide Mapping) Labeled_Protein->MS Structure 3D Structure NMR->Structure Dynamics Protein Dynamics NMR->Dynamics Interactions Molecular Interactions NMR->Interactions Labeling_Efficiency Labeling Efficiency MS->Labeling_Efficiency Labeling_Efficiency->NMR Validation

Caption: Logic flow from labeled protein to structural insights.

Concluding Remarks

The choice of ¹³C labeling strategy is dictated by the specific scientific question, the size and properties of the protein of interest, and budgetary considerations. The protocols and data presented here provide a foundation for researchers to design and implement effective ¹³C labeling experiments for detailed protein structure and function analysis. Careful optimization of expression and purification, along with rigorous validation of label incorporation, are critical for obtaining high-quality data for downstream structural studies.

References

Application Notes and Protocols for Cell-Free Protein Synthesis Using Boc-L-Ala-OH-2-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid production and labeling of proteins for a wide range of applications, including structural biology, drug discovery, and proteomics. The open nature of CFPS systems allows for the direct addition of non-canonical or isotopically labeled amino acids, providing a versatile tool for protein engineering and analysis. This document provides detailed application notes and protocols for the use of N-tert-butoxycarbonyl-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C), a stable isotope-labeled amino acid, in E. coli-based cell-free protein synthesis systems. A key advantage highlighted in these protocols is the ability of E. coli S30 extracts to perform in situ deprotection of the Boc group, simplifying the workflow and enabling the direct use of this protected amino acid for isotopic labeling.[1][2]

Principle of In Situ Deprotection and Incorporation

The tert-butoxycarbonyl (Boc) group is a common protecting group for the amine function of amino acids. Typically, this group requires removal (deprotection) under acidic conditions before the amino acid can be used in peptide synthesis.[3][4][5] However, crude S30 extracts derived from E. coli strains such as BL21 Star (DE3) contain a diverse array of enzymes capable of cleaving various protecting groups, including amides and esters related to the Boc group.[1][2] This inherent enzymatic activity allows for the direct addition of Boc-L-Ala-OH-2-¹³C to the CFPS reaction mixture. The Boc group is cleaved in situ, yielding ¹³C-labeled L-alanine that is subsequently charged to its cognate tRNA by the endogenous aminoacyl-tRNA synthetases present in the extract and incorporated into the nascent polypeptide chain. This process is illustrated in the workflow diagram below.

G cluster_workflow Experimental Workflow Boc_Ala Boc-L-Ala-OH-2-¹³C In_Situ_Deprotection In Situ Deprotection (Enzymatic cleavage of Boc group) Boc_Ala->In_Situ_Deprotection CFPS_Mix E. coli S30 CFPS Reaction Mix (DNA template, NTPs, energy source, etc.) CFPS_Mix->In_Situ_Deprotection Labeled_Ala ¹³C-L-Alanine In_Situ_Deprotection->Labeled_Ala tRNA_Charging tRNA Charging (Aminoacyl-tRNA synthetase) Labeled_Ala->tRNA_Charging Labeled_tRNA ¹³C-Ala-tRNAAla tRNA_Charging->Labeled_tRNA Translation Ribosomal Translation Labeled_tRNA->Translation Labeled_Protein ¹³C-Labeled Protein Translation->Labeled_Protein

Caption: Workflow for in situ deprotection and incorporation of Boc-L-Ala-OH-2-¹³C.

Applications

The site-specific or uniform incorporation of ¹³C-labeled alanine is highly valuable for a range of applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Introduction of ¹³C labels at specific alanine residues can aid in resonance assignment and the study of protein structure, dynamics, and interactions.

  • Mass Spectrometry (MS)-Based Proteomics: ¹³C-labeled proteins can serve as internal standards for quantitative proteomics experiments, enabling precise quantification of protein expression levels.

  • Enzyme Mechanism Studies: The incorporation of an isotopic label can be used to probe enzyme mechanisms and active site chemistry.

  • Drug Development: Labeled proteins are instrumental in screening for drug binding and characterizing drug-target interactions.

Experimental Protocols

This section provides a general protocol for the incorporation of Boc-L-Ala-OH-2-¹³C into a target protein using a commercially available E. coli S30 CFPS kit.

Materials
  • Boc-L-Ala-OH-2-¹³C (e.g., from Cambridge Isotope Laboratories, CAS No. 201612-65-9)[6]

  • E. coli S30 Cell-Free Protein Synthesis Kit (e.g., from Promega, Thermo Fisher Scientific, or other suppliers)

  • DNA template (plasmid or linear PCR product) encoding the protein of interest with a T7 promoter

  • Nuclease-free water

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, thermocycler or incubator)

Protocol: Batch Format CFPS
  • Prepare the Amino Acid Mixture:

    • Most CFPS kits are supplied with a complete amino acid mixture. To specifically label with ¹³C-alanine, a custom amino acid mix must be prepared, omitting natural abundance L-alanine.

    • Prepare a stock solution of Boc-L-Ala-OH-2-¹³C in a suitable solvent (e.g., DMSO or a slightly basic aqueous solution, depending on solubility). The final concentration in the CFPS reaction should be optimized, but a starting point is the standard L-alanine concentration recommended by the kit manufacturer (typically 0.5-2 mM).

    • Prepare a stock solution of the other 19 unlabeled amino acids.

  • Set up the CFPS Reaction:

    • On ice, combine the following components in a nuclease-free microcentrifuge tube. The volumes should be adjusted according to the manufacturer's instructions for the specific CFPS kit.

ComponentVolume (µL)Final Concentration
E. coli S30 ExtractXAs recommended
Reaction Buffer/PremixYAs recommended
19 Amino Acid Mix (minus Ala)ZAs recommended
Boc-L-Ala-OH-2-¹³C StockA0.5 - 2 mM (optimize)
DNA TemplateB5 - 10 nM (plasmid) or 2 - 5 nM (PCR)
Nuclease-free Waterto final volume-
Total Volume e.g., 15 µL or 50 µL
  • Incubation:

    • Mix the reaction gently by pipetting.

    • Incubate the reaction at the recommended temperature for the CFPS kit (typically 25-37°C) for 2-8 hours. Longer incubation times may increase protein yield but can also lead to protein degradation.

  • Analysis of Protein Expression and Label Incorporation:

    • Protein expression can be confirmed by SDS-PAGE followed by Coomassie staining or Western blotting.

    • To confirm the incorporation of ¹³C-alanine, the purified protein can be analyzed by mass spectrometry. The mass shift corresponding to the ¹³C isotope will be observed in the peptide fragments containing alanine. For NMR studies, the labeled protein can be purified and analyzed directly.

Quantitative Data

Table 1: Representative Protein Yields and Incorporation Efficiency in CFPS

Protein TargetCFPS SystemLabeled Amino Acid PrecursorProtein Yield (mg/mL)Incorporation Efficiency (%)
Superfolder GFPE. coli BL21 Star (DE3)p-azidophenylalanine~0.5>95
Elastin-like polypeptideGenomically recoded E. colip-acetyl-L-phenylalanine~0.1≥98[7]
UbiquitineCell E. coli3-¹³C-pyruvate (for ¹³C-Ala)~0.135>85[5][8]
PpiBeCell E. coli2-¹³C-methyl-acetolactate~1.390[5][8]

Note: The data in this table is illustrative and gathered from studies using different modified amino acids or precursors. The actual yield and incorporation efficiency for Boc-L-Ala-OH-2-¹³C may vary and should be determined empirically.

Signaling Pathways and Metabolic Context

The incorporation of ¹³C-alanine into the synthesized protein is dependent on the central metabolic pathways of the E. coli extract. The diagram below illustrates the key metabolic routes for alanine biosynthesis and degradation in E. coli, which are relevant to the fate of the ¹³C-labeled alanine once it is deprotected.

G cluster_pathway Alanine Metabolism in E. coli Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alanine L-Alanine (¹³C-labeled) Pyruvate->Alanine Alanine Transaminase (avtA) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Alanine->Pyruvate Alanine Transaminase (avtA) Protein Protein Synthesis Alanine->Protein Ala_Exporter Alanine Exporter (AlaE) Alanine->Ala_Exporter Degradation_Enzyme Alanine Dehydrogenase (DadA) Alanine->Degradation_Enzyme Degradation_Enzyme->Pyruvate

Caption: Key metabolic pathways of alanine in E. coli.

Conclusion

The use of Boc-L-Ala-OH-2-¹³C in conjunction with E. coli-based cell-free protein synthesis systems offers a streamlined approach for the production of ¹³C-labeled proteins. The ability of the cell extract to perform in situ deprotection of the Boc group eliminates the need for a separate chemical deprotection step, saving time and potentially improving the stability of the labeled amino acid. This method provides a valuable tool for researchers in various fields, enabling advanced studies of protein structure, function, and quantification. Optimization of the reaction conditions, particularly the concentration of the labeled precursor, is recommended to achieve maximal incorporation efficiency and protein yield.

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-Ala-OH-2-13C Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the incorporation of Boc-L-Ala-OH-2-13C in solid-phase peptide synthesis (SPPS). This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is the 2-¹³C label on Boc-L-Ala-OH expected to significantly impact its reactivity and incorporation efficiency?

A: Generally, no. Isotopic labeling, such as replacing ¹²C with ¹³C, results in a negligible difference in the physicochemical properties of the amino acid.[1] The electronic structure and, therefore, the reactivity of the molecule remain virtually unchanged. Low incorporation of Boc-L-Ala-OH-2-¹³C is likely due to other factors common in solid-phase peptide synthesis.

Q2: Boc-L-Alanine is not considered a sterically hindered amino acid. Why might I still experience low incorporation?

A: While L-Alanine itself is not highly sterically hindered, several factors can lead to poor coupling efficiency.[2][3] These include:

  • Steric hindrance from the growing peptide chain: The N-terminus of the peptide-resin may be in a sterically demanding environment due to the sequence and conformation of the peptide.

  • Resin swelling issues: Inadequate swelling of the resin can limit the accessibility of the reactive sites.

  • Suboptimal activation or coupling reagents: The chosen activation method may not be sufficiently reactive for the specific coupling.

  • Presence of aggregates: The peptide chains on the resin may aggregate, hindering further reactions.

Q3: Can the quality of the Boc-L-Ala-OH-2-¹³C reagent be a factor?

A: Yes. It is crucial to use high-purity reagents. The presence of impurities, such as the free amino acid, can interfere with the coupling reaction.[4] Ensure the isotopic purity is also high (typically >98%) to guarantee the desired labeled peptide is the primary product.[1]

Q4: What are the key differences between Boc and Fmoc solid-phase peptide synthesis that might affect troubleshooting?

A: The primary difference lies in the Nα-protecting group and the conditions for its removal. Boc-SPPS utilizes an acid-labile Boc group (removed with acids like TFA) and more robust side-chain protecting groups, while Fmoc-SPPS uses a base-labile Fmoc group (removed with piperidine) and acid-labile side-chain protecting groups.[5][6] This distinction is crucial when selecting solvents, reagents, and troubleshooting side reactions, as the overall chemical environment of the synthesis is different. For instance, in situ neutralization protocols are common in Boc-SPPS.[5]

Troubleshooting Guide for Low Incorporation of Boc-L-Ala-OH-2-¹³C

This guide provides a systematic approach to diagnosing and resolving low incorporation yields of Boc-L-Ala-OH-2-¹³C.

Problem: Low coupling efficiency as indicated by a positive Kaiser test after the initial coupling step.

Below is a workflow to troubleshoot this issue.

G cluster_0 Initial Troubleshooting cluster_1 Advanced Troubleshooting cluster_2 Final Steps start Positive Kaiser Test (Low Incorporation) recouple Recouple with fresh reagents start->recouple kaiser_after_recouple Kaiser Test recouple->kaiser_after_recouple change_reagents Change Coupling Reagents kaiser_after_recouple->change_reagents Positive proceed Proceed to Next Cycle kaiser_after_recouple->proceed Negative kaiser_after_reagents Kaiser Test change_reagents->kaiser_after_reagents optimize_conditions Optimize Reaction Conditions kaiser_after_conditions Kaiser Test optimize_conditions->kaiser_after_conditions kaiser_after_reagents->optimize_conditions Positive kaiser_after_reagents->proceed Negative cap_unreacted Cap Unreacted Amines kaiser_after_conditions->cap_unreacted Positive kaiser_after_conditions->proceed Negative cap_unreacted->proceed

Caption: Troubleshooting workflow for low incorporation.

Detailed Troubleshooting Steps and Experimental Protocols

1. Immediate Action: Recoupling

If the Kaiser test is positive after the initial coupling, the first step is to perform a second coupling (recoupling).

  • Protocol for Recoupling:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents from the first coupling.

    • Prepare a fresh solution of Boc-L-Ala-OH-2-¹³C and the coupling reagents at the same concentration as the initial coupling.

    • Add the fresh coupling mixture to the resin.

    • Allow the reaction to proceed for the same duration as the initial coupling (or longer, e.g., 1-2 hours).

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to assess the completeness of the recoupling.

2. Change of Coupling Reagents

If recoupling is unsuccessful, the activation method may not be potent enough for the specific context of your peptide sequence. Consider using a more robust coupling reagent.

Coupling Reagent CombinationClassNotes
DCC/HOBtCarbodiimideStandard, but can be slow for difficult couplings.[2]
HBTU/DIPEAAminium SaltFaster and generally more efficient than DCC/HOBt.[7][8]
HATU/DIPEAAminium SaltHighly efficient, especially for sterically hindered couplings.[8]
PyBOP/DIPEAPhosphonium SaltStrong coupling reagent, avoids the formation of toxic HMPA.[9]
  • Protocol for Coupling with HBTU/DIPEA (In Situ Neutralization):

    • Following TFA deprotection of the preceding amino acid, wash the resin with DCM.

    • Dissolve 2.0 equivalents of Boc-L-Ala-OH-2-¹³C in DMF.

    • Add 2.0 equivalents of 1.0 M HBTU solution and 4.0 equivalents of DIPEA to the amino acid solution.

    • Immediately add this activation mixture to the resin.

    • Shake at room temperature for 10-30 minutes.

    • Monitor the reaction with a Kaiser test.[7]

3. Optimization of Reaction Conditions

Further optimization of the reaction environment can improve coupling efficiency.

  • Solvent Choice: For hydrophobic peptides that may be aggregating, consider switching from DMF to NMP or a mixture of NMP/DMSO, which can improve resin swelling and peptide solvation.[10]

  • Temperature: For particularly difficult couplings, the reaction temperature can be slightly elevated (e.g., to 40-50°C). However, this should be done with caution as it can increase the risk of racemization. A more common approach for sterically hindered substrates is to perform the reaction at an elevated temperature with in situ formation of acyl fluorides.[11]

  • Increased Equivalents and Reaction Time: Increasing the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents) and extending the reaction time (e.g., to 2-4 hours or overnight) can help drive the reaction to completion.

4. Capping Unreacted N-termini

If a small fraction of N-termini remains unreacted after troubleshooting, it is advisable to cap these groups to prevent the formation of deletion peptides.

  • Protocol for Acetylation (Capping):

    • Wash the resin with DMF.

    • Prepare a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF).

    • Add the capping solution to the resin and shake for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • A negative Kaiser test will confirm the successful capping of all free amines.

The logical relationship for deciding on a course of action is illustrated below.

G cluster_0 Decision Making cluster_1 Outcome start Low Incorporation of This compound check_reagents Verify Reagent Quality and Preparation start->check_reagents check_protocol Review Synthesis Protocol check_reagents->check_protocol Reagents OK action_reagents Use Fresh Reagents check_reagents->action_reagents Issue Found check_sequence Analyze Peptide Sequence for Difficulties check_protocol->check_sequence Protocol Standard action_protocol Modify Protocol (e.g., change coupling reagent) check_protocol->action_protocol Suboptimal action_sequence Use Stronger Conditions (e.g., higher temp, different solvent) check_sequence->action_sequence Difficult Sequence success Successful Incorporation action_reagents->success action_protocol->success action_sequence->success

Caption: Logical decision-making for troubleshooting.

References

Technical Support Center: Synthesis of Peptides with 13C-Alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and quality of peptides synthesized with 13C-alanine.

Frequently Asked Questions (FAQs)

Q1: Is the chemical reactivity of 13C-alanine different from natural abundance alanine in solid-phase peptide synthesis (SPPS)?

The chemical reactivity of 13C-alanine is essentially identical to that of natural abundance (12C) alanine. The substitution of 12C with 13C results in a stable isotope-labeled compound that retains the same physicochemical properties and chemical reactivity as its unlabeled counterpart.[1] Therefore, the protocols and reaction conditions used for standard Fmoc-Ala-OH coupling in SPPS are directly applicable to Fmoc-13C-Ala-OH. Any significant differences in yield are more likely to stem from other factors in the synthesis process rather than the isotopic label itself.

Q2: What is a typical expected yield for a peptide containing 13C-alanine?

The expected yield for a peptide containing 13C-alanine is comparable to that of its unlabeled analogue. The overall yield in SPPS is highly dependent on the peptide sequence, length, resin, coupling efficiency at each step, and purification process.[2] For a standard pentapeptide synthesized on a ~100 mg resin scale, a crude yield of around 50 mg might be expected, with a final purified yield of approximately 30-40% (15-25 mg).[2] However, for longer or more complex peptides, the cumulative effect of incomplete reactions at each step can significantly lower the final yield. For instance, a 97% yield at each of the 140 steps of a 70-mer peptide synthesis would result in a theoretical overall yield of only 1.4%.[2][3]

Q3: How can I confirm the incorporation of 13C-alanine into my peptide?

Mass spectrometry is the most direct method to confirm the successful incorporation of 13C-alanine. The mass of the synthesized peptide will be increased by the number of 13C atoms incorporated. Each 13C atom adds approximately 1.00335 Da to the mass of the molecule compared to 12C. By analyzing the mass spectrum of the purified peptide, you can verify the expected mass shift and confirm the presence of the 13C label.

Troubleshooting Guide: Low Peptide Yield

Low yield is a common issue in SPPS. The following table outlines potential causes and recommended solutions, particularly relevant when working with 13C-alanine-containing peptides.

Observation Potential Cause Recommended Solution(s)
Low overall crude peptide weight Incomplete coupling reactions - Optimize coupling reagent: Use a more efficient coupling reagent like HATU or HCTU, especially for sterically hindered amino acids. - Increase reagent concentration: Increasing the concentration of the amino acid and coupling reagent can drive the reaction to completion.[4] - Double couple: Perform a second coupling step for the 13C-alanine or other difficult residues to ensure complete reaction.[4] - Extend coupling time: For challenging couplings, increasing the reaction time can improve efficiency.
Peptide aggregation - Use a high-swelling resin: Resins like PEG-polystyrene copolymers can improve solvation of the growing peptide chain. - Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation that leads to aggregation. - Use a different solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than Dimethylformamide (DMF) at solvating aggregating peptides.[5]
Premature cleavage from the resin - Use a more stable linker: For acid-sensitive peptides, a more acid-stable linker may be necessary. - Avoid acidic conditions during synthesis: Ensure that reagents used during coupling and deprotection do not cause premature cleavage.
Mass spectrometry shows a high proportion of deletion sequences (missing 13C-alanine) Inefficient coupling of 13C-alanine - Confirm the quality of Fmoc-13C-Ala-OH: Ensure the amino acid is of high purity and has not degraded. - Optimize coupling conditions for alanine: Although alanine is not typically considered a "difficult" amino acid, its coupling efficiency can be sequence-dependent. Consider a double coupling for the 13C-alanine.
Incomplete Fmoc deprotection before 13C-alanine coupling - Monitor Fmoc deprotection: Use a colorimetric test (e.g., Kaiser test) to ensure complete removal of the Fmoc group before the coupling step. - Extend deprotection time or use a stronger base: If deprotection is incomplete, a longer reaction time or a different deprotection reagent may be necessary.
Difficulty in purifying the final peptide Co-elution with impurities - Optimize HPLC gradient: A shallower gradient during reverse-phase HPLC can improve the separation of the target peptide from closely eluting impurities. - Use an alternative purification method: If RP-HPLC is not effective, consider other chromatographic techniques like ion-exchange or size-exclusion chromatography.
Low solubility of the crude peptide - Test different solvents for dissolution: Before HPLC, test the solubility of the crude peptide in various solvents to find the most suitable one for injection. For very hydrophobic peptides, solvents like trifluoroethanol may be required.

Quantitative Data

While the isotopic label in 13C-alanine does not significantly alter its chemical reactivity, the efficiency of the coupling reaction is paramount for achieving high yields. The choice of coupling reagent can have a substantial impact on the completeness of the reaction.

Table 1: Relative Efficiency of Common Coupling Reagents in SPPS

Coupling ReagentActive Ester FormedRelative ReactivityKey Characteristics
HATU OAt esterVery HighHighly efficient, especially for sterically hindered couplings.
HCTU O-6-ClBt esterHighMore reactive than HBTU.
HBTU OBt esterMedium-HighA commonly used and effective coupling reagent.
PyBOP OBt esterMedium-HighSimilar in reactivity to HBTU.
DIC/Oxyma Oxyma esterMediumA good, cost-effective option with low racemization risk.
DIC/HOBt OBt esterMediumA classic coupling cocktail, though HOBt has some safety concerns.

This table provides a general comparison of reactivity. The optimal reagent can be sequence-dependent.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis and analysis of peptides containing 13C-alanine.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle for 13C-Alanine Incorporation

This protocol describes a single coupling cycle for adding Fmoc-13C-Ala-OH to a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis vessel

  • Resin with N-terminal Fmoc-deprotected peptide

  • Fmoc-13C-Ala-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of the resin beads.

    • Perform the Kaiser test to confirm the presence of a free primary amine (a positive test is indicated by a blue color).

  • Coupling of Fmoc-13C-Ala-OH:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-13C-Ala-OH and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.

  • Kaiser Test:

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling (double coupling) may be necessary.

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin

Materials:

  • Peptide-bound resin (dried)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification of the 13C-Labeled Peptide by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude peptide

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • Filter the peptide solution through a 0.22 µm filter to remove any particulates.

  • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the desired 13C-labeled peptide.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Start Start: Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-13C-Ala-OH + Coupling Reagent + Base Wash1->Coupling Wash2 DMF/DCM/MeOH Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Incomplete (Blue) Repeat Repeat for Next Amino Acid KaiserTest->Repeat Coupling Complete (Yellow) Repeat->Deprotection End Final Peptide on Resin Repeat->End Troubleshooting_Yield Problem Low Peptide Yield CheckCrude Analyze Crude Product (Mass Spectrometry) Problem->CheckCrude DeletionSeq Deletion Sequences Present? CheckCrude->DeletionSeq LowCrudeWeight Low Crude Weight Overall? CheckCrude->LowCrudeWeight IncompleteCoupling Incomplete Coupling DeletionSeq->IncompleteCoupling Yes IncompleteDeprot Incomplete Deprotection DeletionSeq->IncompleteDeprot Yes Aggregation Peptide Aggregation LowCrudeWeight->Aggregation Yes PrematureCleavage Premature Cleavage LowCrudeWeight->PrematureCleavage Yes Solution1 Optimize Coupling: - Stronger Reagent - Double Couple - Increase Concentration IncompleteCoupling->Solution1 Solution2 Optimize Deprotection: - Extend Time - Check Reagent IncompleteDeprot->Solution2 Solution3 Change Synthesis Conditions: - Different Resin - Different Solvent (NMP) - Pseudoprolines Aggregation->Solution3 Solution4 Use Milder Conditions or More Stable Linker PrematureCleavage->Solution4

References

Addressing solubility issues of Boc-L-Ala-OH-2-13C in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Boc-L-Ala-OH-2-13C during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, like its non-labeled counterpart Boc-L-Ala-OH, is a white to off-white crystalline powder. It exhibits moderate solubility in water and is slightly soluble in organic solvents such as ethanol, methanol, and acetone.[1] It is considered soluble in other organic solvents like dichloromethane and clearly soluble in dimethylformamide (DMF).[2][3]

Q2: Does the 13C isotope at the 2-position affect the solubility of Boc-L-Ala-OH?

A2: The presence of a stable isotope like 13C is not expected to significantly alter the physicochemical properties, including solubility, of the molecule compared to the unlabeled compound. The chemical behavior and solubility should be considered analogous to that of Boc-L-Ala-OH.

Q3: What are the most common solvents used to dissolve Boc-L-Ala-OH?

A3: Based on available data and standard laboratory practices, the most common and effective solvents for dissolving Boc-L-Ala-OH are dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). For reactions involving aqueous media, co-solvents are often employed to improve solubility.

Q4: Can I heat the mixture to improve the solubility of this compound?

A4: Gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to monitor the temperature closely to avoid any potential degradation of the compound. The melting point of Boc-L-Ala-OH is reported to be in the range of 79-83°C, so temperatures should be kept well below this range.

Q5: How does pH affect the solubility of this compound?

A5: As an amino acid derivative with a free carboxylic acid group, the solubility of this compound is pH-dependent. In aqueous solutions, increasing the pH by adding a base (e.g., sodium bicarbonate, triethylamine) will deprotonate the carboxylic acid, forming a more soluble salt. Conversely, in highly acidic conditions, the Boc protecting group can become labile.

Troubleshooting Guide

This guide addresses specific issues you may encounter when dissolving this compound.

Issue Possible Cause Troubleshooting Steps
Compound is not dissolving in the chosen solvent. The solvent may not be appropriate for this compound.1. Consult the solubility data table below. 2. Switch to a more polar aprotic solvent like DMF or NMP. 3. Consider using a co-solvent system (e.g., DCM/DMF).
Precipitation occurs after initial dissolution. The solution is likely supersaturated.1. Gently warm the solution while stirring. 2. Add a small amount of additional solvent until the precipitate redissolves. 3. Ensure the solution is not cooled too rapidly if dissolution was achieved with heating.
The reaction mixture is a slurry instead of a clear solution. Insufficient solvent or low solubility at the reaction temperature.1. Increase the solvent volume gradually. 2. If the reaction conditions permit, gently heat the mixture. 3. Consider using a different solvent system known to be effective for similar reactions.
Incomplete reaction suspected due to poor solubility. The reactant is not fully available in the solution to participate in the reaction.1. Employ a solvent system in which all reactants are soluble. 2. Use techniques to increase solubility, such as sonication or gentle heating. 3. Convert the this compound to a more soluble form, such as its salt, if compatible with the reaction chemistry.

Data Presentation

Solubility of Boc-L-Ala-OH

SolventSolubilityQuantitative Data (approx.)
Dimethylformamide (DMF)Clearly Soluble[2]~94.6 mg/mL (calculated from 1 mmole in 2 ml)[2]
Dichloromethane (DCM)Soluble[3]Data not available
MethanolSlightly Soluble[1]Data not available
EthanolSlightly Soluble[1]Data not available
AcetoneSlightly Soluble[1]Data not available
WaterModerately Soluble[1]Data not available

Note: The solubility of this compound is expected to be nearly identical to that of the unlabeled compound.

Experimental Protocols

Protocol 1: Standard Dissolution in an Organic Solvent
  • Preparation: Weigh the required amount of this compound in a clean, dry reaction vessel.

  • Solvent Addition: Add the chosen organic solvent (e.g., DMF, DCM) to the vessel under an inert atmosphere if required for the subsequent reaction.

  • Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. If dissolution is slow, gentle warming (e.g., to 30-40°C) or sonication can be applied.

  • Observation: Ensure the solution is clear before proceeding with the addition of other reagents.

Protocol 2: Dissolution using a Co-solvent System
  • Preparation: Weigh the this compound into the reaction vessel.

  • Initial Solubilization: Add a minimal amount of a strong solvent in which the compound is highly soluble (e.g., DMF).

  • Dilution: Gradually add the second, less polar solvent (e.g., DCM) while stirring continuously.

  • Final Volume: Continue adding the second solvent until the desired final concentration and solvent ratio are achieved, ensuring the compound remains in solution.

Protocol 3: pH-Adjusted Dissolution in Aqueous Media
  • Suspension: Suspend the this compound in the aqueous medium.

  • Base Addition: Slowly add a suitable base (e.g., 1M sodium bicarbonate solution or triethylamine) dropwise while monitoring the pH.

  • Dissolution: Continue adding the base until the this compound dissolves, which indicates the formation of its more soluble salt.

  • pH Adjustment: Adjust the final pH as required for the subsequent reaction, being careful not to lower it to a point where the compound precipitates.

Visualizations

experimental_workflow cluster_start Start: Undissolved this compound cluster_dissolution Dissolution Strategy cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Weigh this compound protocol1 Protocol 1: Standard Organic Solvent start->protocol1 protocol2 Protocol 2: Co-solvent System start->protocol2 protocol3 Protocol 3: pH-Adjusted Aqueous Media start->protocol3 solution Clear Solution protocol1->solution Success troubleshoot Incomplete Dissolution protocol1->troubleshoot Failure protocol2->solution Success protocol2->troubleshoot Failure protocol3->solution Success protocol3->troubleshoot Failure ts1 Gentle Heating / Sonication troubleshoot->ts1 ts2 Add More Solvent troubleshoot->ts2 ts3 Change Solvent troubleshoot->ts3 ts1->solution ts2->solution ts3->solution

Caption: Experimental workflow for dissolving this compound.

logical_relationship cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Potential Solutions problem Solubility Issue with this compound solvent Solvent Choice problem->solvent temperature Temperature problem->temperature ph pH problem->ph concentration Concentration problem->concentration sol5 Sonication problem->sol5 sol1 Use Stronger Solvent (e.g., DMF) solvent->sol1 sol4 Use Co-solvents solvent->sol4 sol2 Apply Gentle Heat temperature->sol2 sol3 Adjust pH (for aqueous systems) ph->sol3 concentration->sol4

Caption: Logical relationships in addressing solubility issues.

References

Minimizing isotopic scrambling in 13C labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem?

A1: Isotopic scrambling refers to the deviation of isotope labeling patterns in metabolites from what is expected based on known metabolic pathways. It is the process of achieving an equilibrium distribution of isotopes within a set of atoms in a chemical species.[1][2] This can occur through various biochemical reactions, leading to a randomization of the positions of 13C atoms within a molecule. Scrambling is a significant issue because 13C Metabolic Flux Analysis (13C-MFA) relies on the precise tracking of labeled carbon atoms to calculate metabolic fluxes.[3] If scrambling occurs, the measured mass isotopomer distributions will not accurately reflect the activity of the primary metabolic pathways of interest, leading to erroneous flux calculations.

Q2: What are the primary causes of isotopic scrambling?

A2: Isotopic scrambling can arise from several sources:

  • Metabolic Branch Points and Convergences: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.

  • Reversible Reactions: High rates of reversible enzymatic reactions can lead to the redistribution of labeled carbons within a molecule and connected pools.

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to the continual cycling of metabolites and scrambling of isotopic labels.

  • Background CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the medium into metabolic intermediates can dilute the 13C enrichment and alter labeling patterns.[4]

  • Slow or Incomplete Quenching: If metabolic activity is not stopped instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns.[5][6]

  • Metabolite Degradation during Extraction: Instability of metabolites during the extraction process can also contribute to misleading labeling data.

Q3: How can I determine if my experiment has reached an isotopic steady state?

A3: Reaching an isotopic steady state, where the 13C enrichment in metabolites becomes stable over time, is crucial for many 13C-MFA studies.[7] To determine if your experiment has reached this state, you should perform a time-course experiment. This involves collecting samples at multiple time points after the introduction of the 13C-labeled substrate and measuring the mass isotopomer distribution of key metabolites.[7] Isotopic steady state is achieved when the labeling patterns of these metabolites no longer change significantly over time.[7] For some systems, however, achieving a true isotopic steady state may be impractical. In such cases, isotopically nonstationary MFA (INST-MFA) is a more suitable approach.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your 13C labeling experiments.

Problem 1: Unexpectedly low 13C incorporation in downstream metabolites.

  • Possible Cause 1: Slow Substrate Uptake or Metabolism. The cells may not be taking up or metabolizing the labeled substrate efficiently.

    • Troubleshooting Steps:

      • Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm it is being consumed.

      • Check Cell Viability and Health: Ensure that the cells are healthy and metabolically active. Poor cell health can lead to reduced metabolic activity.

      • Optimize Substrate Concentration: The concentration of the labeled substrate may be too low. Consider increasing the concentration, but be mindful of potential toxic effects.

  • Possible Cause 2: Dilution by Unlabeled Sources. The labeled substrate may be diluted by endogenous unlabeled pools or by the influx of unlabeled carbon from other sources.

    • Troubleshooting Steps:

      • Analyze Media Components: Ensure that the experimental medium does not contain unlabeled sources of the same metabolite. For example, when using 13C-glucose, ensure the medium is glucose-free and that serum components are dialyzed to remove small molecules.[10]

      • Consider CO2 Fixation: In some organisms, the fixation of atmospheric CO2 can be a significant source of unlabeled carbon.[4] If suspected, this can be investigated by growing the organism in a 13CO2-enriched atmosphere.[11]

  • Possible Cause 3: Incorrect Sampling Time. The sampling time might be too early, and the label has not had sufficient time to incorporate into downstream metabolites.

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time. This will help identify the optimal labeling duration.[7]

Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.

  • Possible Cause 1: High Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity. The relative activities of PDH and PC determine the entry of pyruvate into the TCA cycle and can influence labeling patterns.

    • Troubleshooting Steps:

      • Use Different Labeled Substrates: Employing a combination of 13C-labeled glucose and glutamine can help to better resolve fluxes around the pyruvate node.[12]

      • Model Fitting: Utilize 13C-MFA software to estimate the relative fluxes through PDH and PC. Significant flux through both pathways can lead to complex labeling patterns.

  • Possible Cause 2: Reversible Reactions within the TCA Cycle. Reactions such as those catalyzed by succinate dehydrogenase and fumarase are reversible and can lead to scrambling.

    • Troubleshooting Steps:

      • Isotopically Nonstationary MFA (INST-MFA): This method can provide better resolution of reversible fluxes by analyzing the kinetics of label incorporation.[13]

      • Analyze Labeling in Multiple Intermediates: Examining the labeling patterns of several TCA cycle intermediates can provide a more comprehensive picture of metabolic activity.

Quantitative Data Summary: Expected vs. Scrambled Labeling

The following table illustrates a simplified example of how isotopic scrambling can affect the mass isotopomer distribution (MID) of a TCA cycle intermediate like malate when using [U-13C6]glucose as a tracer. In the "Expected" scenario, malate is primarily synthesized from one molecule of labeled oxaloacetate (M+4) and one molecule of unlabeled acetyl-CoA. In the "Scrambled" scenario, reversible reactions and contributions from other pathways lead to a more distributed labeling pattern.

Mass IsotopomerExpected MID (%)Scrambled MID (%)
M+0515
M+11020
M+21530
M+36025
M+41010

Problem 3: Inconsistent results between biological replicates.

  • Possible Cause 1: Inefficient or Variable Quenching. If the process of stopping metabolic activity is not rapid and consistent, it can introduce significant variability.[5]

    • Troubleshooting Steps:

      • Optimize Quenching Protocol: The "gold standard" for many microbial cultures is rapid quenching in cold methanol (-40°C).[5] For adherent mammalian cells, rapid removal of media followed by quenching with a cold solvent mixture is common.[10][14]

      • Standardize Quenching Time: Ensure the time from sample collection to quenching is minimized and kept consistent across all samples.

  • Possible Cause 2: Incomplete Metabolite Extraction. The efficiency of metabolite extraction can vary depending on the cell type and the solvent used.

    • Troubleshooting Steps:

      • Test Different Extraction Solvents: Common extraction solvents include methanol, ethanol, and chloroform/methanol mixtures.[6] The optimal solvent will depend on the metabolites of interest.

      • Include Internal Standards: Adding a known amount of a labeled internal standard prior to extraction can help to correct for variations in extraction efficiency.

  • Possible Cause 3: Analytical Variability in Mass Spectrometry. Issues with the mass spectrometer can lead to inconsistent data.

    • Troubleshooting Steps:

      • Regular Instrument Calibration: Ensure the mass spectrometer is regularly tuned and calibrated to maintain mass accuracy and sensitivity.[15]

      • Check for Leaks: Gas leaks can affect instrument performance and lead to loss of sensitivity.[16]

      • Monitor System Suitability: Run standard samples periodically to ensure the analytical system is performing consistently.

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from standard methods for quenching metabolism and extracting metabolites from adherent cells for 13C labeling analysis.[10][14]

  • Preparation: Prepare a quenching solution of 80:20 methanol:water and cool it to -75°C.[10]

  • Media Removal: At the desired time point, rapidly aspirate the culture medium from the dish.

  • Washing (Optional but Recommended): Quickly wash the cells with ice-cold saline or glucose-free medium to remove residual labeled substrate. This step should be performed in under 30 seconds.[10]

  • Quenching: Immediately add the pre-chilled quenching solution to the culture dish.

  • Incubation: Place the dish at -75°C for 10 minutes to ensure complete metabolic arrest.[10]

  • Cell Lysis and Collection: Move the dish to ice for 10-15 minutes to allow for freeze-thaw lysis. Scrape the cells off the dish on dry ice.[10]

  • Extraction: Transfer the cell lysate to a microcentrifuge tube. Vortex for 10 minutes, alternating between 30 seconds of vortexing and 1 minute on ice.[10]

  • Centrifugation: Centrifuge the lysate at 6,000 x g for 5 minutes at 4°C to pellet cell debris.[10]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Quenching cluster_extraction Extraction cluster_analysis Analysis A Cell Culture with 13C-labeled Substrate B Rapid Media Removal & Washing A->B Time Point C Quenching with Cold Solvent B->C < 30s D Cell Lysis (Freeze-Thaw) C->D E Metabolite Extraction & Centrifugation D->E F LC-MS/MS Analysis E->F Metabolite Extract G Data Processing & 13C-MFA F->G

Caption: Experimental workflow for 13C labeling experiments.

tca_cycle_scrambling cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis Glucose [U-13C6]Glucose Pyruvate [U-13C3]Pyruvate Glucose->Pyruvate AcetylCoA [1,2-13C2]Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Succinate Succinate Citrate->Succinate ... Fumarate Fumarate Succinate->Fumarate Reversible Malate Malate Fumarate->Malate Reversible Malate->Oxaloacetate PC Pyruvate Carboxylase

Caption: TCA cycle pathways contributing to isotopic scrambling.

References

Technical Support Center: Refinement of NMR Data Acquisition for 13C Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C labeled proteins for NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a 13C labeled protein NMR sample?

A1: The signal intensity in NMR is directly proportional to the sample concentration. For 13C labeled proteins, a concentration of 0.3-0.5 mM is generally recommended.[1] While higher concentrations can improve data quality, peptide samples can sometimes reach 2-5 mM.[1] For interaction studies, concentrations as low as 0.1 mM may be sufficient.[1] It is crucial to balance concentration with sample stability to avoid aggregation.[2]

Q2: When is 13C labeling necessary for protein NMR?

A2: For small proteins (around 40 residues or less), natural abundance of 13C (1.1%) might be detectable with high-field spectrometers equipped with cryoprobes.[1][3] However, for larger proteins, isotopic labeling with 13C (along with 15N) is essential.[1][3] Labeling helps to reduce spectral overlap and enables the use of multidimensional NMR experiments (2D, 3D, etc.) which are critical for resolving complex spectra and assigning resonances.[1][3]

Q3: What are the common strategies for 13C isotopic labeling?

A3:

  • Uniform Labeling: This is the most straightforward approach where all carbon sites are enriched with 13C. This is typically achieved by growing expression hosts (like E. coli) in minimal media where the sole carbon source is uniformly labeled, such as 13C6-glucose or 13C3-glycerol.[4]

  • Fractional Labeling: To minimize strong 13C-13C couplings that can broaden signals, fractional labeling is often employed. An optimal range for random fractional 13C labeling is between 25% and 35%.[4][5] This can be achieved by mixing labeled and unlabeled glucose in the growth media.

  • Selective Labeling: This involves labeling only specific types of amino acids or specific positions within an amino acid. This simplifies spectra dramatically and is useful for studying large proteins or specific regions of interest.[6] For example, using [2-13C]-glucose can be effective for investigating the protein backbone.[4]

  • Reverse Labeling: In this strategy, specific unlabeled amino acids are added to a uniformly 13C-labeled growth medium. This results in a protein where all residues are 13C labeled except for the specific type that was added, effectively "turning off" their signals.[3]

Q4: What are the key considerations for buffer and sample stability?

A4: The protein sample must remain stable and soluble for the duration of the NMR experiment, which can last from hours to several days.[1]

  • Buffer Choice: A phosphate buffer at a neutral or slightly acidic pH is often preferred.[7] The buffer components should ideally be in perdeuterated forms to avoid strong solvent signals.[7]

  • Ionic Strength: For cryogenic probes, ionic strength should be kept below 100 mM, while conventional probes can tolerate up to 500 mM.[7] High salt concentrations can negatively impact probe performance and data quality.[8]

  • Stability: Ensure the protein does not precipitate. Add protease inhibitors to prevent degradation and ~0.02% sodium azide to prevent bacterial growth.[7][9] For proteins with sensitive sulfhydryl groups, adding a reducing agent like DTT can prevent oxidation.[7]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio

Low S/N is a frequent challenge in 13C NMR due to the lower gyromagnetic ratio of 13C compared to 1H. If you are experiencing poor signal, consider the following causes and solutions.

Potential Causes & Solutions

  • Insufficient Sample Concentration: The NMR signal is directly proportional to concentration.[2]

    • Solution: Increase protein concentration if possible, aiming for the 0.3-0.5 mM range or higher.[1] Ensure the sample is not aggregated, as this reduces the effective concentration of soluble protein.

  • Suboptimal Acquisition Parameters: Incorrectly set relaxation delays or number of scans can severely impact signal.

    • Solution 1: Optimize the recycle delay (D1). This delay allows for T1 relaxation. A common starting point is a delay of 1-2 seconds.[10] For more rigorous optimization, consider adding a paramagnetic relaxation agent like Cu(II)EDTA (at ~10 mM) which can reduce 1H T1 values from ~0.8 s to as low as 60-70 ms, allowing for much faster signal accumulation and sensitivity enhancements of 1.4-2.9 times.[11][12]

    • Solution 2: Increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans.[2] Doubling the scans will increase S/N by a factor of ~1.4.

  • Poor Isotopic Incorporation: The signal is dependent on the level of 13C enrichment.

    • Solution: Verify the percentage of 13C incorporation. This can be assessed using mass spectrometry.[13] If labeling is inefficient, optimize the cell growth and protein expression protocols.

  • Inefficient Decoupling: Inefficient decoupling of protons or adjacent 13C nuclei can split signals and reduce peak height.

    • Solution: Ensure your pulse program uses appropriate broadband decoupling for 1H during acquisition to collapse C-H couplings into a single peak.[14] For uniformly labeled samples, homonuclear 13C-13C decoupling might be necessary to simplify complex multiplet structures, although fractional labeling is often a better solution.[15][16]

G start Low Signal-to-Noise check_conc Check Sample: Concentration & Aggregation start->check_conc conc_ok Concentration > 0.3 mM? No Aggregation? check_conc->conc_ok increase_conc Action: Increase Concentration or Optimize Buffer conc_ok->increase_conc No check_params Review Acquisition Parameters conc_ok->check_params Yes increase_conc->check_conc params_ok D1 & NS Optimized? check_params->params_ok optimize_params Action: Increase NS Optimize D1 (or use PRE) params_ok->optimize_params No check_labeling Verify Isotopic Labeling params_ok->check_labeling Yes end_good S/N Improved optimize_params->end_good labeling_ok 13C Incorporation > 95%? check_labeling->labeling_ok optimize_labeling Action: Optimize Expression Protocol / Use MS to Verify labeling_ok->optimize_labeling No labeling_ok->end_good Yes end_bad Problem Persists: Consult Facility Manager optimize_labeling->end_bad

Caption: Troubleshooting workflow for low signal-to-noise.

Issue 2: Poor Resolution and Signal Overlap

Signal overlap is a major hurdle in NMR of macromolecules. If individual peaks are not well-resolved, it becomes impossible to assign resonances and extract structural information.[3]

Potential Causes & Solutions

  • High Molecular Weight: Larger proteins tumble more slowly in solution, leading to faster transverse relaxation (shorter T2) and broader lines.

    • Solution 1: For proteins >20 kDa, consider deuteration (2H labeling). This reduces dipolar relaxation pathways, resulting in sharper lines and improved S/N.[1]

    • Solution 2: Utilize multidimensional experiments (3D or 4D NMR). Spreading signals into a third or fourth frequency dimension greatly reduces spectral overlap.[3][17]

  • Sample Aggregation or Heterogeneity: If the protein is aggregated or exists in multiple conformational states, it can lead to significant line broadening.

    • Solution: Screen different buffer conditions (pH, salt concentration, temperature) to find optimal conditions for a monomeric, homogenous sample.[2] Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.

  • Unresolved 13C-13C Couplings: In uniformly labeled samples, large one-bond 13C-13C scalar couplings (~35-55 Hz) create complex multiplet structures that reduce resolution and sensitivity.[15][16]

    • Solution 1: Use fractional 13C labeling (e.g., 20-35%) to reduce the probability of having two adjacent 13C atoms.[4][18]

    • Solution 2: Employ pulse sequences that incorporate homonuclear decoupling to simplify these multiplets.[15][16]

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad, distorted lineshapes.

    • Solution: Carefully shim the magnet before data acquisition. Ensure the sample volume is correct for the type of NMR tube used (e.g., ~550 µL for a standard 5 mm tube). Insufficient volume can make shimming very difficult.[9][19]

Issue 3: Spectral Artifacts

Artifacts are unwanted signals in the spectrum that can complicate analysis.

Potential Causes & Solutions

  • Decoupling Sidebands: These are small peaks that appear symmetrically around a large peak, caused by the decoupling irradiation.

    • Solution: Modern decoupling sequences like GARP are designed to minimize sidebands.[17] Ensure the decoupler power and frequency are set correctly.

  • Quadrature Ghosts/Images: These artifacts appear at a frequency mirrored through the center of the spectrum.

    • Solution: This is often an instrument issue. Phase cycling schemes in modern pulse programs are designed to suppress these artifacts. If they persist, consult the NMR facility manager.

  • Baseline Distortion: A non-flat baseline can obscure weak signals and interfere with integration.

    • Solution: Ensure the receiver gain is not set too high, which can cause ADC overflow and baseline issues.[20] Apply baseline correction algorithms during data processing. A short acquisition time or truncated FID can also lead to baseline roll.

Quantitative Data Summary

Table 1: Recommended Sample and Acquisition Parameters

Parameter Recommended Value Notes Source
Protein Concentration 0.3 - 1.0 mM Higher is often better, but must be balanced with solubility. [1][7]
Sample Volume 500-550 µL (5mm tube) Insufficient volume leads to poor shimming. [7][9]
Fractional 13C Labeling 25% - 35% Optimal for reducing 13C-13C coupling without excessive signal loss. [4][5]
Recycle Delay (D1) 1.0 - 2.0 s Can be significantly shortened with paramagnetic relaxation enhancement (PRE). [10][21]
1H T1 with PRE 60 - 70 ms Achieved with ~10 mM Cu(II)EDTA, allows for very short recycle delays. [11][12]

| Buffer Ionic Strength | < 100 mM (Cryoprobe) | High salt can degrade probe performance, especially for cryoprobes. |[7] |

Experimental Protocol: 2D 1H-13C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein NMR, correlating the chemical shifts of 1H nuclei with their directly attached 13C atoms.[22]

Objective: To generate a 2D correlation spectrum of 1H and 13C nuclei to aid in resonance assignment.

Methodology:

  • Sample Preparation:

    • Prepare a 0.3-1.0 mM sample of your 13C-labeled protein in a suitable buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 7-10% D2O for the deuterium lock.[7][9]

    • Filter the sample to remove any particulate matter.[19]

    • Transfer ~550 µL to a high-quality 5 mm NMR tube.[7]

  • Spectrometer Setup & Calibration:

    • Insert the sample into the magnet. Do not spin the sample for 2D experiments.[22]

    • Lock onto the D2O signal and shim the magnetic field to achieve good homogeneity. A good shim is critical for resolution.[19]

    • Tune and match the 1H and 13C channels of the probe.[23]

    • Acquire a 1D 1H reference spectrum to determine the spectral width (sw) and transmitter offset (o1p).[22] Calibrate the 90° pulse width for 1H.

  • HSQC Parameter Setup:

    • Load a standard HSQC pulse sequence parameter set (e.g., hsqcedetgpsp on Bruker systems).[22]

    • Direct Dimension (F2 - 1H): Set the spectral width and offset based on your 1D 1H spectrum.

    • Indirect Dimension (F1 - 13C): Set the 13C spectral width to cover the expected range of aliphatic carbons (e.g., 0-90 ppm). The transmitter offset is typically centered around 45-55 ppm.[23]

    • Number of Scans (NS): Start with 8 or 16 scans per increment.

    • Number of Increments (NI): Set the number of complex points in the indirect dimension (e.g., 128 or 256). This determines the resolution in the 13C dimension.[20]

    • Recycle Delay (d1): Set to 1-1.5 seconds.[20]

  • Data Acquisition:

    • Set the receiver gain automatically (rga).

    • Start the acquisition (zg). Monitor the first few increments to ensure there is no receiver overflow.[20]

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum in both dimensions.

    • Reference the spectrum using your 1D reference.

G prep 1. Sample Preparation (0.3-1.0 mM Protein, 7-10% D2O) setup 2. Spectrometer Setup (Lock, Shim, Tune & Match) prep->setup ref 3. Acquire 1D 1H Reference (Calibrate Pulse, Set SW/Offset) setup->ref params 4. Set 2D HSQC Parameters (SW, Offsets, NS, NI) ref->params acquire 5. Data Acquisition (Set Receiver Gain, Start Run) params->acquire process 6. Data Processing (FT, Phasing, Referencing) acquire->process analysis 7. Spectral Analysis process->analysis

Caption: Standard experimental workflow for a 2D 1H-13C HSQC.

References

Technical Support Center: Purification of Peptides Containing Boc-L-Ala-OH-2-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing N-tert-butyloxycarbonyl-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C).

Frequently Asked Questions (FAQs)

Q1: Does the ¹³C label in Boc-L-Ala-OH-2-¹³C affect the peptide's chromatographic behavior during purification?

A1: The single ¹³C isotope in the alanine residue results in a mass increase of 1 Dalton compared to its ¹²C counterpart. However, stable isotope labeling does not alter the physicochemical properties or chemical reactivity of the peptide.[1][2] Therefore, the chromatographic behavior (e.g., retention time in reverse-phase HPLC) should be nearly identical to the unlabeled peptide under the same conditions. Any observed differences are more likely attributable to other factors in the synthesis or purification process.

Q2: Can the Boc protecting group on the N-terminal alanine create purification challenges?

A2: Yes, the Boc (tert-butyloxycarbonyl) protecting group can introduce certain challenges. The Boc group is bulky and hydrophobic, which can increase the overall hydrophobicity of the peptide and potentially lead to aggregation or poor solubility in aqueous mobile phases. Incomplete removal of the Boc group during synthesis will result in a significant purification challenge, as the Boc-protected peptide will have a very different retention time compared to the desired deprotected peptide.

Q3: What is the most common method for purifying peptides containing Boc-L-Ala-OH-2-¹³C?

A3: The standard and most widely used method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4] This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 stationary phase is most common for peptides with a molecular weight of less than 4000 Da.[]

Q4: How can I confirm the presence of the ¹³C label in my purified peptide?

A4: Mass spectrometry (MS) is the definitive method to confirm the incorporation of the ¹³C label.[6] The mass spectrum of the purified peptide will show a mass shift corresponding to the number of ¹³C atoms incorporated. For a single ¹³C label, the monoisotopic mass will be increased by approximately 1.00335 Da compared to the unlabeled peptide. High-resolution mass spectrometry can be particularly useful for quantifying isotopic labeling in peptides.[7]

Q5: What are common impurities encountered during the purification of synthetic peptides?

A5: Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptides that have prematurely terminated synthesis.

  • Peptides with protecting groups still attached: Incomplete deprotection of side-chain or terminal protecting groups.[3]

  • By-products from cleavage: Reactive species generated during the cleavage of the peptide from the resin can modify sensitive amino acids.

  • Diastereomers: Racemization of amino acids during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of peptides containing Boc-L-Ala-OH-2-¹³C.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broadening or Tailing) in HPLC 1. Peptide Aggregation: The hydrophobicity of the Boc group or the peptide sequence itself can cause aggregation. 2. Secondary Interactions with Silica: The peptide may be interacting with free silanol groups on the stationary phase. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and conformation of the peptide.1. Lower the peptide concentration injected onto the column. Add organic modifiers like isopropanol or acetonitrile to the sample solvent. Consider purification at a higher temperature (e.g., 40-60°C). 2. Ensure Trifluoroacetic Acid (TFA) is present in the mobile phase (typically 0.1%) to act as an ion-pairing agent and mask silanol interactions.[] 3. Adjust the mobile phase pH. For most peptides, a pH of around 2 (using TFA) is effective.
Multiple Peaks in the Chromatogram 1. Presence of Impurities: These could be deletion sequences, truncated peptides, or peptides with incomplete deprotection.[3] 2. Peptide Degradation: The peptide may be unstable under the purification conditions (e.g., harsh acidic conditions). 3. Isomers: The peptide may exist as different conformational or structural isomers.1. Optimize the HPLC gradient to improve the resolution between the target peptide and impurities. Collect all major peaks and analyze by mass spectrometry to identify the desired product. 2. Use a milder acid in the mobile phase if TFA is causing degradation. Minimize the time the peptide is exposed to acidic conditions. 3. Analyze the collected fractions by MS to determine if they have the same mass. If so, they may be isomers. Adjusting the mobile phase or temperature may help to resolve or coalesce these peaks.
Low Recovery of the Purified Peptide 1. Peptide Precipitation: The peptide may be precipitating on the column or in the tubing. 2. Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the stationary phase. 3. Poor Solubility: The peptide may not be fully dissolved in the injection solvent.1. Decrease the sample load on the column.[8] Use a mobile phase with a higher organic content at the start of the gradient if the peptide is very hydrophobic. 2. Use a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides).[] 3. Ensure the peptide is fully dissolved before injection. For hydrophobic peptides, small amounts of organic solvents like acetonitrile, isopropanol, or DMSO can be used in the sample solvent.[]
Mass Spectrum Shows a Mix of Labeled and Unlabeled Peptide 1. Incomplete Incorporation of Boc-L-Ala-OH-2-¹³C: The synthesis may have used a mixture of labeled and unlabeled alanine. 2. Contamination: The sample may be contaminated with unlabeled peptide.1. Review the synthesis protocol and ensure that only the ¹³C-labeled amino acid was used at the specified position. 2. If possible, try to resolve the labeled and unlabeled peptides chromatographically, although this is generally not feasible due to their identical chromatographic properties. The primary solution is to ensure the purity of the starting materials for synthesis.

Experimental Protocols

Standard Protocol for RP-HPLC Purification of a Boc-Protected, ¹³C-Labeled Peptide
  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For many peptides, ultrapure water is a good starting point.[]

    • If solubility is an issue, add a small percentage of acetonitrile or isopropanol. For very hydrophobic peptides, solvents like DMSO or DMF may be necessary, but ensure they are compatible with your HPLC system.[]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column is typically a good starting point.[] For very hydrophobic peptides, a C8 or C4 column may be more suitable.

    • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water.

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both solvents thoroughly before use to prevent bubble formation in the system.

  • Chromatographic Conditions (Example Gradient):

    • Flow Rate: Dependent on the column diameter. For a 10 mm ID semi-preparative column, a flow rate of 4-5 mL/min is common.

    • Detection Wavelength: 214 nm or 220 nm for detecting the peptide backbone.[3]

    • Gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (linear gradient for column wash)

      • 40-45 min: 95% B (isocratic wash)

      • 45-50 min: 95% to 5% B (return to initial conditions)

      • 50-60 min: 5% B (re-equilibration)

    • Note: This is a generic gradient and should be optimized based on the hydrophobicity of the specific peptide.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks in the chromatogram.

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Confirm the identity of the peptide in the desired fractions by mass spectrometry.

  • Post-Purification Processing:

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Visualizations

Experimental Workflow for Peptide Purification

G cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Processing dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (ACN/H2O with 0.1% TFA) inject->gradient detect UV Detection (214 nm) gradient->detect collect Collect Fractions detect->collect analytics Analytical HPLC for Purity collect->analytics ms Mass Spectrometry for Identity collect->ms pool Pool Pure Fractions analytics->pool ms->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: Workflow for the purification and analysis of synthetic peptides.

Troubleshooting Logic for Poor HPLC Peak Shape

G decision decision issue Poor Peak Shape (Tailing/Broadening) decision1 Is 0.1% TFA in Mobile Phase? issue->decision1 solution solution decision2 Is Peptide Concentration High? decision1->decision2 Yes solution1 Add 0.1% TFA to Solvents A and B decision1->solution1 No decision3 Is Peak Shape Still Poor? decision2->decision3 No solution2 Reduce Sample Load and Re-inject decision2->solution2 Yes solution3 Increase Column Temperature (e.g., to 40°C) decision3->solution3 Yes solution1->decision2 solution2->decision3

References

Validation & Comparative

Verifying ¹³C Incorporation from Boc-L-Ala-OH-2-¹³C: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately verifying the incorporation of isotopically labeled amino acids into proteins is a critical step in a multitude of research applications, from metabolic flux analysis to quantitative proteomics. This guide provides a comprehensive comparison of mass spectrometry-based verification of ¹³C incorporation from Boc-L-Ala-OH-2-¹³C against other analytical techniques, supported by experimental protocols and data presentation.

The use of stable isotope-labeled amino acids, such as Boc-L-Ala-OH-2-¹³C, offers a powerful tool for tracing the metabolic fate of amino acids and quantifying protein synthesis and turnover. The ¹³C isotope at a specific position allows for the differentiation of newly synthesized proteins from the pre-existing proteome. Mass spectrometry stands as the gold standard for this verification due to its high sensitivity, specificity, and ability to provide detailed molecular information.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical method for verifying ¹³C incorporation depends on the specific experimental goals, available instrumentation, and the level of detail required. While mass spectrometry is often the preferred method, Nuclear Magnetic Resonance (NMR) spectroscopy and Autoradiography present viable alternatives in certain contexts.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Autoradiography
Primary Output Mass-to-charge ratio (m/z) of peptidesChemical shifts of ¹³C nuclei2D image of radioactivity
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)High (dependent on specific activity)
Specificity High (can pinpoint incorporation site)High (provides detailed structural information)Low (indicates presence but not location)
Quantitative Accuracy HighHighSemi-quantitative
Sample Requirement LowHighVaries
Instrumentation Cost HighVery HighLow to Moderate
Throughput HighLowModerate

Mass Spectrometry: The Gold Standard for Verification

Mass spectrometry directly measures the mass increase in a peptide or protein resulting from the incorporation of the ¹³C isotope. This allows for unambiguous confirmation and quantification of the labeled amino acid.

Experimental Workflow

The general workflow for verifying ¹³C incorporation from Boc-L-Ala-OH-2-¹³C using mass spectrometry involves several key steps:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Cell Culture with Boc-L-Ala-OH-2-¹³C B Protein Extraction and Purification A->B C Proteolytic Digestion (e.g., Trypsin) B->C D LC-MS/MS Analysis C->D E Peptide Fragmentation D->E F Database Searching E->F G Identification of ¹³C-labeled Peptides F->G H Quantification of Incorporation G->H

Caption: Mass Spectrometry Workflow for ¹³C Incorporation Analysis.
Experimental Protocol: Mass Spectrometry

1. Cell Culture and Labeling:

  • Culture cells in a medium containing Boc-L-Ala-OH-2-¹³C. The concentration and labeling duration should be optimized based on the cell type and experimental goals.

2. Protein Extraction and Digestion:

  • Harvest the cells and extract total protein using a suitable lysis buffer.

  • Quantify the protein concentration.

  • Perform in-solution or in-gel digestion of the protein extract using a protease such as trypsin.

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

  • The mass spectrometer will acquire MS1 spectra to detect the mass-shifted labeled peptides and MS2 spectra for peptide sequencing and identification.

4. Data Analysis:

  • Process the raw mass spectrometry data using software such as MaxQuant, Proteome Discoverer, or Skyline.

  • Search the MS/MS data against a protein sequence database to identify peptides.

  • Identify peptide pairs with a mass shift corresponding to the ¹³C incorporation (+1 Da for each incorporated Boc-L-Ala-OH-2-¹³C).

  • Calculate the incorporation efficiency by comparing the peak intensities of the labeled and unlabeled peptide isotopologues.

Expected Data: The mass spectrum of a peptide containing the incorporated ¹³C-alanine will show a characteristic isotopic cluster shifted by +1 Da for each incorporated labeled alanine residue compared to the unlabeled peptide. The relative intensities of these peaks can be used to calculate the percentage of incorporation.

Alternative Verification Methods

While mass spectrometry is highly effective, other techniques can also provide evidence of amino acid incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can directly detect the ¹³C nucleus, providing detailed information about the chemical environment of the incorporated labeled amino acid.[][2][3]

Experimental Protocol: NMR Spectroscopy

1. Protein Production and Purification:

  • Express and purify a sufficient amount of the protein of interest from cells grown in media containing Boc-L-Ala-OH-2-¹³C. High protein purity and concentration are crucial for NMR.

2. NMR Data Acquisition:

  • Dissolve the purified protein in a suitable NMR buffer.

  • Acquire one-dimensional (1D) ¹³C and two-dimensional (2D) heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC).

3. Data Analysis:

  • Process the NMR spectra to identify the resonance signals corresponding to the ¹³C-labeled alanine.

  • The presence of these signals confirms the incorporation of the labeled amino acid. The intensity of the signals can be used for quantification.

Expected Data: The ¹³C NMR spectrum will show a distinct peak at a chemical shift characteristic of the Cα of alanine, confirming the presence of the ¹³C label at that specific position.

Autoradiography

If a radiolabeled version of alanine (e.g., containing ¹⁴C or ³H) is used alongside or as a proxy for the stable isotope, autoradiography can visualize the incorporation of the amino acid into proteins.[4][5]

Experimental Protocol: Autoradiography

1. Radiolabeling and Sample Preparation:

  • Culture cells with a radiolabeled amino acid.

  • Separate the proteins by gel electrophoresis (e.g., SDS-PAGE).

2. Autoradiography:

  • Expose the gel to an X-ray film or a phosphor screen.

  • The radioactive signal will create a dark band on the film, indicating the presence of the radiolabeled protein.

3. Data Analysis:

  • The intensity of the bands on the autoradiogram provides a semi-quantitative measure of the amount of incorporated radiolabeled amino acid.

Expected Data: A dark band on the autoradiogram corresponding to the protein of interest, indicating that the radiolabeled alanine was incorporated during protein synthesis.

Logical Relationship of Verification Methods

The choice of method is guided by the specific research question, trading off between the level of molecular detail and throughput.

cluster_0 Research Goal cluster_1 Primary Method cluster_2 Alternative Methods Goal Verify ¹³C Incorporation MS Mass Spectrometry Goal->MS High Sensitivity & Specificity NMR NMR Spectroscopy Goal->NMR Detailed Structural Information Autorad Autoradiography Goal->Autorad Qualitative Visualization MS->NMR Complementary MS->Autorad Complementary

Caption: Decision Tree for Verification Method Selection.

Conclusion

Verifying the incorporation of Boc-L-Ala-OH-2-¹³C is most effectively and comprehensively achieved using mass spectrometry. Its high sensitivity, specificity, and quantitative power make it the superior choice for most applications in modern proteomics and drug development. While NMR and autoradiography offer valuable, complementary information, they generally do not match the throughput and detailed quantitative insights provided by mass spectrometry for this specific application. The selection of the most appropriate method will ultimately depend on the specific experimental context and the research questions being addressed.

References

Confirming Site-Specific Labeling of Boc-L-Ala-OH-2-13C with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, precise isotopic labeling of molecules is paramount for a variety of applications, including mechanistic studies and quantitative analysis. This guide provides a comparative analysis of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to confirm the site-specific incorporation of a ¹³C isotope at the second carbon position of N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala-OH). We present supporting experimental data and detailed protocols to objectively compare the performance of 2D NMR techniques with standard one-dimensional (1D) methods.

Data Presentation: Unambiguous Confirmation with 2D NMR

The primary advantage of 2D NMR over 1D NMR for this application lies in its ability to resolve and correlate signals, providing unequivocal evidence of the ¹³C label's specific location. Below is a summary of the expected NMR data for both unlabeled and 2-¹³C labeled Boc-L-Ala-OH.

Table 1: Comparison of Expected ¹H and ¹³C NMR Data for Unlabeled and 2-¹³C Labeled Boc-L-Ala-OH in CDCl₃

Atom Unlabeled Boc-L-Ala-OH Boc-L-Ala-OH-2-¹³C Key Observations for Confirmation
¹H NMR
H2 (α-H)~4.3 ppm (quartet)~4.3 ppm (doublet of quartets, ¹JCH ≈ 145 Hz)Splitting of the H2 signal into a doublet due to one-bond coupling with ¹³C2.
H3 (β-H₃)~1.4 ppm (doublet)~1.4 ppm (doublet of doublets, ²JCH ≈ 4-5 Hz)Additional smaller doublet splitting of the H3 signal due to two-bond coupling with ¹³C2.
Boc (t-butyl)~1.45 ppm (singlet)~1.45 ppm (singlet)No change expected.
NH~5.0 ppm (broad doublet)~5.0 ppm (broad doublet)No significant change expected.
COOH~9.5 ppm (broad singlet)~9.5 ppm (broad singlet)No change expected.
¹³C NMR
C1 (COOH)~176 ppm~176 ppmNo significant change.
C2 (α-C)~50 ppm~50 ppm (highly enhanced intensity) Significant signal enhancement for C2 due to ¹³C enrichment.
C3 (β-C)~19 ppm~19 ppmNo significant change.
Boc (Cq)~80 ppm~80 ppmNo significant change.
Boc (CH₃)~28 ppm~28 ppmNo significant change.

Table 2: Comparison of 2D NMR Correlations for Boc-L-Ala-OH-2-¹³C

2D NMR Experiment Expected Correlation Interpretation for Site-Specific Labeling Confirmation
HSQC (Heteronuclear Single Quantum Coherence) A strong cross-peak between the ¹³C signal at ~50 ppm and the ¹H signal at ~4.3 ppm.Directly confirms that the highly abundant ¹³C nucleus is bonded to the α-proton (H2), pinpointing the label to the C2 position.
HMBC (Heteronuclear Multiple Bond Correlation) - A cross-peak between the ¹³C signal at ~50 ppm and the ¹H signal of the β-methyl group (H3) at ~1.4 ppm. - A cross-peak between the ¹³C signal at ~50 ppm and the NH proton at ~5.0 ppm. - A cross-peak between the ¹³C signal at ~50 ppm and the carbonyl carbon's proton (if observable) or correlations to the Boc protons.Shows long-range (2-3 bond) correlations from the labeled C2 to adjacent protons, further confirming its position within the molecule's carbon skeleton.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Dissolve 5-10 mg of the Boc-L-Ala-OH-2-¹³C sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition
  • ¹H NMR: Acquire a standard ¹H NMR spectrum to verify the sample's integrity and observe the initial splitting patterns.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The significantly enhanced intensity of the C2 signal will be the first indication of successful labeling.

2D NMR Data Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • HSQC:

    • Use a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).

    • Set the spectral width in the ¹H dimension (F2) to cover all proton signals (e.g., 0-10 ppm).

    • Set the spectral width in the ¹³C dimension (F1) to encompass the expected chemical shifts (e.g., 0-180 ppm).

    • Set the number of data points in F2 to 2048 and in F1 to 256.

    • Set the number of scans per increment to 2-4.

    • The one-bond C-H coupling constant (¹JCH) should be set to an average value of 145 Hz.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Use the same spectral widths and data points as in the HSQC experiment.

    • Set the number of scans per increment to 4-8, as HMBC signals are typically weaker.

    • The long-range C-H coupling constant (ⁿJCH) should be optimized for 2-3 bond correlations, typically around 8 Hz.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_confirmation Confirmation dissolve Dissolve Boc-L-Ala-OH-2-13C in CDCl3 transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H & 13C) dissolve->nmr_1d nmr_2d 2D NMR (HSQC & HMBC) nmr_1d->nmr_2d analyze_1d Analyze 1D Spectra for preliminary evidence nmr_2d->analyze_1d analyze_2d Analyze 2D Spectra for definitive confirmation analyze_1d->analyze_2d confirm Site-Specific Labeling Confirmed analyze_2d->confirm

Caption: Experimental workflow for confirming site-specific labeling.

hsqc_correlation C2 13C2 (~50 ppm) H2 1H2 (~4.3 ppm) H2->C2 HSQC (1JCH)

Caption: HSQC correlation confirming the C2-H2 bond.

Caption: Key HMBC correlations from the labeled C2 atom.

Isotopic Purity of Boc-L-Ala-OH-2-13C: A Comparative Guide to Assessment Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolic studies, the isotopic purity of labeled compounds is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of Boc-L-Ala-OH-2-13C, a commonly used protected amino acid in peptide synthesis and as a metabolic tracer. We present supporting experimental data, detailed protocols, and a comparison with alternative labeled alanines to aid researchers in selecting the most appropriate materials and methods for their work.

Overview of Analytical Techniques

The primary methods for determining the isotopic enrichment of 13C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and is suited for different aspects of purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that provides detailed information about molecular structure and can directly quantify the abundance of 13C at specific atomic positions.[1][2] Both 1H and 13C NMR can be employed. 1H NMR can be used to determine 13C enrichments by analyzing the 13C satellites of adjacent protons, a method that can be more precise than direct 13C NMR in some cases.[3]

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio, making it highly sensitive for determining isotopic distribution within a molecule.[] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are frequently used for analyzing amino acids and their derivatives.[5][6] Isotope Ratio Mass Spectrometry (IRMS) is another specialized MS technique for precise isotope ratio measurements.[7]

Comparison of Analytical Methods

The choice between NMR and MS for isotopic purity assessment depends on the specific requirements of the analysis, such as the need for positional information, sensitivity, and sample throughput.

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures the magnetic properties of atomic nuclei (e.g., 13C) to identify their chemical environment and abundance.Measures the mass-to-charge ratio of ionized molecules to determine their isotopic composition.
Sensitivity Generally lower sensitivity compared to MS; may require more sample material.[2]High sensitivity, capable of detecting very low abundance isotopes.[]
Positional Information Excellent for determining the specific location of the 13C label within the molecule (position-specific isotope analysis).[8]Can provide positional information through fragmentation analysis (tandem MS), but can be more complex to interpret than NMR.[9]
Quantification Provides accurate and direct quantification of isotopic enrichment.[10]Excellent for relative quantification; absolute quantification often requires labeled internal standards.[]
Sample Preparation Minimal, non-destructive. The sample can be recovered after analysis.Often requires derivatization (e.g., for GC-MS) to make the analyte volatile and thermally stable.[7][11]
Instrumentation Requires access to a high-field NMR spectrometer.Various instrument types are available (GC-MS, LC-MS, IRMS), offering a range of capabilities.[6]
Throughput Can be time-consuming, with longer acquisition times needed to achieve a good signal-to-noise ratio for 13C.[2]Generally higher throughput, especially with autosamplers.

Comparison of Labeled Boc-L-Alanine Alternatives

Several isotopically labeled versions of Boc-Alanine are commercially available. The choice of label depends on the specific application, such as tracing the alanine backbone in metabolic studies or using it as an internal standard in quantitative proteomics.

Product NameLabeling Position(s)Isotopic Purity (Atom % 13C)Mass ShiftVendor Example(s)
This compound C2 (α-carbon)98-99%M+1Sigma-Aldrich[12], Cambridge Isotope Laboratories[13]
Boc-D-Ala-OH-3-13C C3 (β-carbon)99%M+1Sigma-Aldrich
Boc-L-Ala-OH-13C3 Uniformly labeled (C1, C2, C3)99%M+3Sigma-Aldrich
Boc-L-Ala-OH (13C3, 15N) Uniformly 13C and 15N labeled97-99%M+4Cambridge Isotope Laboratories[14]

Experimental Protocols

Below are generalized protocols for assessing the isotopic purity of this compound using NMR and GC-MS.

Protocol 1: Isotopic Purity Assessment by 13C NMR Spectroscopy

This protocol outlines the direct measurement of 13C enrichment.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative 13C NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T1) and inverse-gated proton decoupling to ensure accurate integration by suppressing the Nuclear Overhauser Effect (NOE).

  • Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

  • Purity Calculation:

    • Identify the peak corresponding to the labeled carbon (C2).

    • Identify the peaks for the natural abundance 13C carbons of the Boc group and the methyl group (C3).

    • The isotopic purity is calculated by comparing the integral of the enriched C2 signal to the integrals of the natural abundance signals, taking into account the natural 1.1% abundance of 13C.

Protocol 2: Isotopic Purity Assessment by GC-MS

This protocol involves derivatization to make the amino acid volatile for gas chromatography.

  • Derivatization (N-acetyl, n-propyl esterification):

    • Hydrolyze the Boc protecting group with an acid (e.g., trifluoroacetic acid) if necessary, followed by evaporation.

    • Esterify the carboxyl group by heating the sample in a solution of propanol and acetyl chloride.

    • Acylate the amino group using a mixture of acetic anhydride and triethylamine.

    • Evaporate the reagents under a stream of nitrogen.

  • Sample Preparation for GC-MS: Re-dissolve the derivatized sample in a suitable solvent like ethyl acetate.

  • Instrument Setup: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole). Use a suitable capillary column (e.g., DB-5ms).

  • Data Acquisition: Inject the sample into the GC. The instrument will separate the analyte, which is then ionized (typically by electron impact, EI) and analyzed by the mass spectrometer. Acquire mass spectra across the relevant m/z range.

  • Data Analysis:

    • Identify the chromatographic peak for the derivatized alanine.

    • Examine the mass spectrum for this peak.

    • Determine the relative intensities of the molecular ion peak (M+) and the peak corresponding to the 13C-labeled molecule (M+1).

    • Calculate the isotopic enrichment by correcting for the natural abundance of isotopes (C, H, N, O, Si) in the derivatized molecule.[15]

Workflow Visualizations

The following diagrams illustrate the general workflows for the isotopic purity assessment of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire Quantitative 13C Spectrum NMR_Tube->Acquire Process Process FID (FT, Phasing) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Atom % Enrichment Integrate->Calculate

Caption: Workflow for isotopic purity assessment using NMR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calc Purity Calculation Sample This compound Derivatize Derivatize Amino Acid (e.g., Esterification/ Acylation) Sample->Derivatize Reconstitute Reconstitute in Organic Solvent Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Analyze Mass Analysis (Scan Mode) Separate->Analyze Extract_MS Extract Mass Spectrum Analyze->Extract_MS Determine_Ratios Determine Ion Ratios (M+, M+1) Extract_MS->Determine_Ratios Calculate Calculate Atom % Enrichment Determine_Ratios->Calculate

Caption: Workflow for isotopic purity assessment using GC-MS.

References

A Researcher's Guide: Comparing 13C and 15N Labeled Amino Acids for Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of proteomics, metabolomics, and structural biology, stable isotope-labeled amino acids have become indispensable tools for accurately tracing and quantifying biomolecules in complex systems.[] Among the most common choices, Carbon-13 (13C) and Nitrogen-15 (15N) labeled amino acids offer unique advantages for different applications, primarily in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[]

This guide provides an objective comparison of 13C and 15N labeling strategies, supported by experimental data and protocols, to help researchers make informed decisions for their specific experimental needs.

Data Presentation: Quantitative and Qualitative Comparison

The choice between 13C and 15N labeling depends heavily on the intended analytical technique and the specific research question. The following table summarizes the key characteristics and common applications of each labeling approach.

Feature13C Labeled Amino Acids15N Labeled Amino Acids
Primary Application Mass Spectrometry (MS) for quantitative proteomics (e.g., SILAC), Metabolic Flux Analysis.[]Nuclear Magnetic Resonance (NMR) for protein structure, dynamics, and folding analysis.[][2]
Natural Abundance ~1.1%[3]~0.37%[3]
Mass Shift Variable, +1 Da per 13C atom. Allows for larger mass shifts (e.g., 13C6-Arg provides a +6 Da shift).[4]Typically +1 Da per 15N atom in the amino group. Dual-labeled amino acids can provide larger shifts (e.g., 13C6,15N4-Arg provides a +10 Da shift).[][4]
Spectral Complexity MS: Can create more complex isotopic envelopes but the larger mass shift provides better separation from unlabeled peptides.[] NMR: Fully 13C-labeled proteins generate complex spectra, often requiring dual labeling with 15N and multidimensional NMR for assignment.[]MS: Simpler mass increment pattern, but the small +1 Da shift can sometimes overlap with the natural isotopic peaks of unlabeled peptides.[] NMR: 1H-15N HSQC spectra are relatively simple and are considered the "fingerprint" for assessing protein folding and purity.[]
Key Advantages - Larger mass shifts in MS improve quantification accuracy.[]- Essential for tracing carbon backbones in metabolic flux analysis.[]- Lower natural abundance provides a cleaner background in MS.[]- Fundamental for protein NMR, enabling the use of foundational experiments like 1H-15N HSQC.[2]
Key Disadvantages - Higher natural abundance can complicate background signals in MS.[]- Can be more expensive for full labeling.- Smaller mass shift in MS can be insufficient for resolving labeled and unlabeled peaks.[]- Less informative for metabolic studies that focus on carbon metabolism.[]
Common Techniques SILAC, Isotope-Coded Affinity Tags (ICAT), Metabolic Flux Analysis.[][5]Protein NMR (HSQC, TROSY), Protein-SIP (Stable Isotope Probing).[][6]

Key Applications and Experimental Workflows

The distinct properties of 13C and 15N isotopes make them suitable for different, though sometimes overlapping, applications.

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based method for quantitative proteomics.[7] It relies on metabolically incorporating "light" (natural abundance), "medium," or "heavy" (isotope-labeled) amino acids into proteins. For trypsin-based proteomics, arginine (Arg) and lysine (Lys) are typically labeled because trypsin cleaves C-terminal to these residues, ensuring most resulting peptides contain a label for quantification.[8] Dual labeling with both 13C and 15N (e.g., 13C6,15N2-Lysine) is often preferred to create a larger mass shift, which enhances quantification accuracy.[]

SILAC_Workflow cluster_0 Cell Culture Conditions cluster_1 Sample Processing cluster_2 Analysis A Control Cells (Light Media: Unlabeled Arg/Lys) C Combine Cell Populations 1:1 A->C B Treated Cells (Heavy Media: 13C/15N Arg/Lys) B->C D Protein Extraction & Trypsin Digestion C->D Lyse & Digest E LC-MS/MS Analysis D->E Analyze Peptides F Quantification (Compare Peak Intensities of Light vs. Heavy Peptides) E->F Identify & Quantify

Caption: SILAC workflow for quantitative proteomics.

Protein Structure and Dynamics: NMR Spectroscopy

NMR spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling is essential for simplifying complex spectra and enabling multidimensional experiments.[9]

  • 15N Labeling: This is the most fundamental and cost-effective labeling strategy for protein NMR.[2] It allows for the acquisition of the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which yields a unique peak for each amino acid residue in the protein backbone (except proline). This "fingerprint" spectrum is invaluable for assessing protein folding, stability, and ligand binding.[]

  • 13C/15N Dual Labeling: For detailed, sequential resonance assignment and structure determination of proteins larger than ~15 kDa, dual labeling with both 13C and 15N is required.[9][10] This enables a suite of triple-resonance experiments (e.g., HNCA, HNCO) that correlate backbone atoms, allowing researchers to trace the protein's sequence and determine its structure.[11]

NMR_Workflow cluster_0 Protein Expression cluster_1 Isotope Sources cluster_2 Analysis A Transform E. coli with Plasmid B Grow in Minimal Media with Isotope Source A->B C Induce Protein Expression & Purify Labeled Protein B->C Harvest & Purify B1 15NH4Cl (for 15N Labeling) B1->B B2 15NH4Cl + 13C-Glucose (for 13C/15N Dual Labeling) B2->B D NMR Spectroscopy C->D Acquire Data E Structure & Dynamics Determination D->E Analyze Spectra

Caption: General workflow for isotopic labeling for NMR.

Metabolic Flux Analysis

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a cell. Since metabolism primarily involves the transformation of carbon skeletons, 13C-labeled substrates (like 13C-glucose or 13C-glutamine) are predominantly used.[] By tracking the incorporation of 13C into downstream metabolites, including proteinogenic amino acids, researchers can map and quantify the flow of carbon through various metabolic pathways.[12] 15N labeling is less common in this context but is crucial for studies focused specifically on nitrogen metabolism and protein turnover rates.[]

Metabolic_Flux A 13C-Labeled Substrate (e.g., Glucose) B Cellular Metabolism A->B Feed C 13C Incorporation into Amino Acids & other Metabolites B->C Synthesize D Mass Spectrometry Analysis C->D Measure E Quantify Pathway Flux D->E Calculate

Caption: Conceptual flow of metabolic flux analysis.

Experimental Protocols

Protocol 1: SILAC Labeling for Quantitative Proteomics

This protocol provides a general workflow for a two-plex SILAC experiment using human cell lines.

1. Media and Cell Preparation:

  • Prepare SILAC DMEM or RPMI 1640 medium lacking L-lysine and L-arginine.

  • Supplement the "light" medium with standard L-lysine and L-arginine.

  • Supplement the "heavy" medium with stable isotope-labeled amino acids (e.g., 13C6,15N2-L-lysine and 13C6,15N4-L-arginine).[8]

  • Both media must be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[8]

  • Split the cells into two populations and culture them in the "light" and "heavy" media, respectively, for at least five to six cell doublings to ensure >99% incorporation of the labeled amino acids.[8]

2. Experimental Treatment and Harvest:

  • Apply the experimental treatment to one population (e.g., the "heavy" labeled cells) while the other serves as a control.

  • Harvest both cell populations, wash with PBS, and count the cells from each pool.

3. Sample Processing for MS:

  • Combine an equal number of cells from the "light" and "heavy" populations.

  • Lyse the combined cell pellet using an appropriate lysis buffer containing protease inhibitors.

  • Perform in-solution or in-gel tryptic digestion of the extracted proteins.

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

4. LC-MS/MS Analysis and Quantification:

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities.

Protocol 2: Uniform 15N Labeling of Proteins in E. coli for NMR

This protocol describes the expression of a 15N-labeled protein in E. coli using minimal medium.

1. Media Preparation (per 1 Liter):

  • Prepare M9 minimal media. This typically includes Na2HPO4, KH2PO4, and NaCl. Autoclave.

  • Separately prepare and sterilize the following stock solutions:

    • 1 M MgSO4

    • 1 M CaCl2

    • 20% (w/v) Glucose (or other carbon source)

    • 1 g of 15NH4Cl (the sole nitrogen source).[13]

  • Aseptically add the sterile stock solutions and the appropriate antibiotic to the cooled M9 media just before use.[14]

2. Cell Growth and Protein Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Inoculate a small pre-culture (5-10 mL) in a rich medium like LB and grow overnight.

  • The next day, use the pre-culture to inoculate 1 L of the prepared 15N-M9 minimal medium.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for several hours (typically 3-5 hours at 37°C or overnight at 18-25°C), depending on the protein.

3. Harvest and Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • The final buffer for NMR should have a low ionic strength and a pH below 6.5 to minimize exchange of amide protons with the solvent.[13] The sample should also contain 5-10% D2O for the NMR lock.[13]

Conclusion

The selection between 13C and 15N labeled amino acids is not a matter of one being superior to the other, but rather a strategic choice based on the experimental goal.

  • For quantitative proteomics using mass spectrometry , 13C labeling (often in combination with 15N) is generally preferred due to the larger mass shifts that facilitate more accurate quantification.[]

  • For protein structure and dynamics studies by NMR , 15N labeling is the essential starting point for obtaining fundamental structural and stability information, while dual 13C/15N labeling is the gold standard for complete structure determination.[]

  • For metabolic flux analysis , 13C-labeled substrates are the primary tool for tracing the flow of carbon through metabolic networks.[]

By understanding the fundamental differences in their physical properties and how these are exploited by modern analytical techniques, researchers, scientists, and drug development professionals can effectively leverage stable isotope labeling to gain deeper insights into protein function, structure, and regulation.

References

A Comparative Performance Analysis of Boc-L-Ala-OH-2-13C and Other Labeled Alanines for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of metabolic research, proteomics, and drug development, the choice of isotopically labeled compounds is paramount to the accuracy and efficacy of experimental outcomes. This guide provides a comprehensive evaluation of Boc-L-Ala-OH-2-13C, comparing its performance characteristics with other commercially available labeled alanines. The information presented herein is supported by publicly available data and established experimental protocols to assist researchers in selecting the most suitable labeled alanine for their specific application.

Stable isotope-labeled amino acids are critical tools for tracing metabolic pathways, quantifying protein turnover, and elucidating drug metabolism.[1] The introduction of heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), allows for the differentiation of labeled molecules from their endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3] The choice between uniformly labeled, position-specific labeled, and deuterated amino acids can significantly impact experimental design and data interpretation.[4]

This guide focuses on a comparative analysis of four distinct labeled alanines:

  • This compound: A position-specifically labeled alanine with a tert-butyloxycarbonyl (Boc) protecting group.

  • L-Alanine-¹³C₃,¹⁵N: A uniformly labeled alanine with both carbon and nitrogen isotopes.

  • L-Alanine-d4: A deuterated alanine.

  • Boc-L-Ala-OH-¹³C₃: A uniformly ¹³C labeled alanine with a Boc protecting group.

Quantitative Data Comparison

The following table summarizes the key specifications of the compared labeled alanines, compiled from various suppliers. These parameters are crucial for evaluating the suitability of each compound for specific research applications.

FeatureBoc-L-Ala-OH-2-¹³CL-Alanine-¹³C₃,¹⁵NL-Alanine-d4Boc-L-Ala-OH-¹³C₃
Labeling Type Position-SpecificUniform ¹³C, ¹⁵NDeuteratedUniform ¹³C
Isotopic Purity ≥99 atom % ¹³C[5]≥98 atom % ¹³C, ≥98 atom % ¹⁵N≥98 atom % D≥99 atom % ¹³C[6]
Chemical Purity ≥98%[7]≥98%[8]≥99% (CP)[9]Not specified
Molecular Weight 190.20 g/mol [5]93.07 g/mol [8]93.12 g/mol [9]192.19 g/mol [6]
Protecting Group BocNoneNoneBoc

Performance Evaluation in Key Applications

The selection of a labeled alanine should be guided by the specific requirements of the experimental application. Below is a comparative overview of the expected performance of each labeled alanine in common research areas.

Metabolic Flux Analysis (MFA)

In MFA, the primary goal is to trace the path of carbon atoms through metabolic pathways.[10][11]

  • Boc-L-Ala-OH-2-¹³C: The single ¹³C label at the C2 position makes this tracer highly valuable for probing specific pathways involving pyruvate, the direct precursor to alanine. The known position of the label allows for precise determination of carbon transitions. The Boc group would need to be removed by cellular enzymes for the alanine to be metabolized. While cell extracts have been shown to remove Boc groups, the efficiency in live cells can vary.[12]

  • L-Alanine-¹³C₃,¹⁵N: Uniform labeling provides a comprehensive view of carbon and nitrogen flux. The multiple labels can, however, complicate the interpretation of specific pathway activities compared to position-specific tracers.[4]

  • L-Alanine-d4: Deuterated alanines can be used to study metabolic pathways, but the kinetic isotope effect of deuterium can sometimes alter metabolic rates, which needs to be considered in the experimental design.[9]

  • Boc-L-Ala-OH-¹³C₃: Similar to its unlabeled counterpart, the uniform ¹³C labeling is suitable for general flux analysis. The presence of the Boc group presents the same considerations for cellular uptake and metabolism as Boc-L-Ala-OH-2-¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure and dynamics.[13][14]

  • Boc-L-Ala-OH-2-¹³C: The single ¹³C label provides a specific probe for monitoring the local environment of the C2 carbon. This can be advantageous for reducing spectral complexity in large proteins.[15] The Boc group itself can be observed in ¹³C NMR, which may or may not be desirable depending on the study's focus.[16]

  • L-Alanine-¹³C₃,¹⁵N: Uniform labeling is a standard approach for a wide range of NMR experiments, enabling the use of triple-resonance techniques for protein backbone and sidechain assignments.[14]

  • L-Alanine-d4: Deuteration is often employed in NMR studies of large proteins to simplify spectra and reduce relaxation rates, leading to sharper signals.[9]

  • Boc-L-Ala-OH-¹³C₃: The uniform ¹³C labeling is suitable for various NMR applications. The Boc group will contribute to the ¹³C NMR spectrum.[6]

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics.[17]

  • Boc-L-Ala-OH-2-¹³C: The use of Boc-protected amino acids in SILAC is not standard, as the protecting group may interfere with cellular uptake and protein synthesis.[8] If the Boc group is efficiently removed by the cells, the single ¹³C label would result in a smaller mass shift, which might be less ideal for resolving isotopic envelopes in complex spectra compared to more heavily labeled amino acids.

  • L-Alanine-¹³C₃,¹⁵N: This is an excellent choice for SILAC due to the significant mass shift it introduces, facilitating accurate quantification.

  • L-Alanine-d4: While deuterium labeling can be used in SILAC, it is less common than ¹³C and ¹⁵N labeling due to potential chromatographic shifts between the labeled and unlabeled peptides.

  • Boc-L-Ala-OH-¹³C₃: The same considerations regarding the Boc group apply as for the 2-¹³C version.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. The following are standard protocols for key analytical procedures.

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general method for quantifying the isotopic enrichment of a labeled amino acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample_prep Prepare solutions of labeled and unlabeled alanine standards derivatization Derivatize amino acids for GC-MS or LC-MS analysis sample_prep->derivatization ms_analysis Analyze samples by GC-MS or LC-MS derivatization->ms_analysis mass_spectra Acquire mass spectra of the molecular ion region ms_analysis->mass_spectra isotopomer_distribution Determine the mass isotopomer distribution mass_spectra->isotopomer_distribution enrichment_calculation Calculate isotopic enrichment based on the relative intensities of the isotopologues isotopomer_distribution->enrichment_calculation

Workflow for Isotopic Enrichment Determination.
Determination of Chemical and Optical Purity by HPLC

This protocol describes a general method for assessing the purity of labeled amino acids.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_prep Prepare a standard solution of the labeled alanine hplc_injection Inject the sample onto an appropriate HPLC column (e.g., C18 for chemical purity, chiral column for optical purity) sample_prep->hplc_injection chromatogram Obtain the chromatogram hplc_injection->chromatogram peak_integration Integrate the peak areas of the main compound and any impurities chromatogram->peak_integration purity_calculation Calculate chemical or optical purity based on the relative peak areas peak_integration->purity_calculation

Workflow for Purity Analysis by HPLC.

Signaling Pathways and Logical Relationships

The metabolic fate of alanine is central to cellular energy metabolism and biosynthesis. The following diagram illustrates the key pathways involving alanine.

alanine_metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acid_metabolism Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Alanine Alanine Pyruvate->Alanine ALT TCA TCA Cycle AcetylCoA->TCA Alanine->Pyruvate ALT Glutamate Glutamate AlphaKG α-Ketoglutarate Glutamate->AlphaKG ALT AlphaKG->TCA

Key Metabolic Pathways Involving Alanine.

In this pathway, Alanine Aminotransferase (ALT) catalyzes the reversible conversion of alanine and α-ketoglutarate to pyruvate and glutamate. This reaction links amino acid metabolism with glycolysis and the TCA cycle.

Conclusion

The choice of an isotopically labeled alanine is a critical decision in the design of metabolic and proteomic studies.

  • This compound is an excellent tool for probing specific metabolic pathways due to its position-specific label. However, the presence of the Boc protecting group requires careful consideration of its potential effects on cellular uptake and metabolism.

  • L-Alanine-¹³C₃,¹⁵N offers a robust and versatile option for applications requiring high mass shifts and comprehensive labeling, such as quantitative proteomics.

  • L-Alanine-d4 is particularly useful for NMR studies of large proteins and can be used in metabolic tracing, although the potential for kinetic isotope effects must be acknowledged.

  • Boc-L-Ala-OH-¹³C₃ provides a uniformly labeled option with the considerations of a Boc protecting group.

Ultimately, the optimal choice will depend on the specific research question, the analytical platform being used, and the biological system under investigation. Researchers are encouraged to carefully consider the information presented in this guide to make an informed decision that will best support their scientific endeavors.

References

The Financial Microscope: A Cost-Effectiveness Analysis of Boc-L-Ala-OH-2-13C in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of scientific discovery, particularly within the realms of proteomics, metabolomics, and drug development, the choice of research tools can significantly impact both the accuracy of results and the allocation of resources. Stable isotope-labeled compounds are indispensable for a variety of quantitative and mechanistic studies. This guide provides a detailed cost-effectiveness analysis of Boc-L-Ala-OH-2-13C, a commonly used isotopically labeled amino acid, comparing it with alternative labeling strategies to inform researchers, scientists, and drug development professionals in their experimental design.

Quantitative Data Summary: A Comparative Overview

The decision to use a specific isotopically labeled compound is often a trade-off between cost, experimental complexity, and the quality of the data generated. The following table summarizes the key quantitative aspects of this compound in the context of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and compares it with other common quantitative proteomics techniques.

FeatureThis compound (in SILAC) Alternative Labeled Amino Acids (e.g., 13C6,15N2-Lysine) Dimethyl Labeling Label-Free Quantification
Compound Cost Moderate to HighHighLow (reagents are inexpensive)Not Applicable
Price (Example) ~$1600/g (L-Alanine-N-t-Boc (2-¹³C, 98-99%))[1]Varies significantly based on labelingCommercially available reagents are significantly lower in cost than labeled amino acids.[2]Not Applicable
Labeling Efficiency High (approaching 100% in dividing cells)[3][4]High (approaching 100% in dividing cells)[3][4]High (rapid and specific chemical reaction)[2]Not Applicable
Experimental Reproducibility High (samples are mixed early, minimizing downstream variability)[2][5][6]High (same principle as above)[2][5][6]Lower than SILAC (labeling occurs after cell lysis and protein digestion)[2][5]Moderate to Low (requires highly consistent sample processing and instrument performance)[7][8][9]
Multiplexing Capability Typically 2-3 plex[6]Can be extended with different isotope combinations[10]2-plex (light and heavy)[2]High (theoretically unlimited)
Applicability Primarily in vitro cell culture[6]Primarily in vitro cell culture[6]Wide variety of samples, including tissues and clinical samples[2]Wide variety of samples
Data Analysis Complexity ModerateModerateModerateHigh (requires sophisticated software for alignment and normalization)

Experimental Protocols: A Closer Look

The successful application of isotopically labeled compounds hinges on meticulous experimental execution. Below are detailed methodologies for key experiments involving stable isotope labeling.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a SILAC experiment using a 13C-labeled amino acid like this compound. The Boc protecting group would need to be removed prior to addition to the culture medium, or a non-protected labeled alanine would be used.

1. Cell Culture Medium Preparation:

  • Prepare two types of cell culture media that are identical in composition with the exception of the labeled amino acid.

  • The "light" medium contains the natural, unlabeled L-alanine.

  • The "heavy" medium is supplemented with the 13C-labeled L-alanine (e.g., L-Alanine-2-13C) at the same concentration.[3]

  • Both media should be prepared using dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[4]

2. Cell Culture and Label Incorporation:

  • Culture two separate populations of the same cell line, one in the "light" medium and one in the "heavy" medium.

  • To ensure complete incorporation of the labeled amino acid, the cells should be cultured for at least five to six cell doublings.[3][4] This allows for the turnover of existing proteins and the synthesis of new proteins with the labeled amino acid.

3. Experimental Treatment:

  • Once labeling is complete, one cell population (e.g., the "heavy" labeled cells) can be subjected to the experimental treatment (e.g., drug administration), while the other ("light" labeled cells) serves as the control.

4. Cell Harvesting and Lysis:

  • Harvest both cell populations and count the cells to ensure equal numbers are mixed.

  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

  • Lyse the combined cell mixture using an appropriate lysis buffer.

5. Protein Digestion and Mass Spectrometry Analysis:

  • Isolate the total protein from the cell lysate.

  • Digest the proteins into peptides using a protease such as trypsin.

  • Analyze the resulting peptide mixture using high-resolution mass spectrometry (LC-MS/MS).[4]

6. Data Analysis:

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated 13C isotope.

  • The ratio of the peak intensities of the "heavy" and "light" peptides provides a precise quantification of the relative abundance of that protein between the two experimental conditions.

Protocol 2: 13C Metabolic Flux Analysis (13C-MFA)

This protocol provides a general workflow for tracing the flow of carbon through metabolic pathways using a 13C-labeled substrate like 13C-labeled alanine.

1. Experimental Design:

  • Define the metabolic network of interest and the specific fluxes to be quantified.

  • Select the appropriate 13C-labeled tracer (e.g., [1,2-¹³C] glucose, or a labeled amino acid like ¹³C-alanine) that will provide the most informative labeling patterns for the pathways under investigation.[11][12]

2. Tracer Experiment:

  • Culture the cells or organism in a defined medium containing the selected 13C-labeled substrate.

  • The culture is grown until it reaches a metabolic and isotopic steady state.[13]

3. Isotopic Labeling Measurement:

  • Harvest the cells and extract the metabolites of interest, which can include intracellular metabolites and protein-bound amino acids.[12]

  • Analyze the isotopic labeling patterns of these metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[11][12]

4. Flux Estimation:

  • Use specialized software to fit the measured labeling data to a computational model of the metabolic network.[12]

  • The software estimates the intracellular metabolic fluxes that best reproduce the observed labeling patterns.

5. Statistical Analysis:

  • Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.[12]

Visualizing the Workflow

To better understand the experimental processes and the logical flow of a SILAC experiment, the following diagrams have been generated using the Graphviz DOT language.

SILAC_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Light_Medium Culture in 'Light' Medium (Natural Alanine) Control Control Condition Light_Medium->Control Heavy_Medium Culture in 'Heavy' Medium (13C-Alanine) Treatment Experimental Treatment Heavy_Medium->Treatment Mix_Cells Mix Cell Populations (1:1) Control->Mix_Cells Treatment->Mix_Cells Lyse_Cells Cell Lysis Mix_Cells->Lyse_Cells Protein_Digestion Protein Digestion Lyse_Cells->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Quantify Heavy/Light Ratios) LC_MS->Data_Analysis

Caption: Workflow of a typical SILAC experiment.

Cost_Effectiveness_Logic Start Experimental Goal High_Reproducibility High Reproducibility Required? Start->High_Reproducibility In_Vitro In Vitro Cell Culture? High_Reproducibility->In_Vitro Yes Budget Budget Constraints High_Reproducibility->Budget No SILAC SILAC (e.g., this compound) In_Vitro->SILAC Yes Dimethyl Dimethyl Labeling In_Vitro->Dimethyl No Budget->Dimethyl Moderate Label_Free Label-Free Budget->Label_Free Severe

Caption: Decision logic for choosing a quantitative proteomics method.

Conclusion: Making an Informed Decision

The choice of using this compound, or any stable isotope-labeled compound, is a multifaceted decision that extends beyond the initial purchase price.

Cost-Effectiveness of this compound in SILAC:

  • Higher Initial Cost, Higher Quality Data: While the upfront cost of 13C-labeled amino acids is significant, the high reproducibility of SILAC can lead to more reliable and definitive results, potentially reducing the need for costly repeat experiments.[2][5] The early mixing of samples minimizes experimental variability, a crucial factor in subtle proteomic changes.[6]

  • Ideal for In Vitro Systems: SILAC is exceptionally well-suited for cell culture-based research where metabolic labeling is feasible.[6]

Comparison with Alternatives:

  • Dimethyl Labeling as a Cost-Effective Chemical Alternative: For researchers working with tissues or clinical samples where metabolic labeling is not possible, or for those with more limited budgets, stable isotope dimethyl labeling offers a more affordable chemical labeling option.[2] However, it is important to acknowledge the potential for lower reproducibility compared to SILAC.[2][5]

  • Label-Free Quantification for Exploratory Studies: Label-free approaches are the most cost-effective in terms of reagents but demand significant investment in computational infrastructure and expertise for data analysis.[8][9] They are often best suited for large-scale exploratory studies where the identification of a large number of proteins is prioritized over precise quantification of every identified protein.

Ultimately, the most cost-effective approach is the one that yields the most reliable and publishable data for the specific research question at hand. For studies demanding high quantitative accuracy and reproducibility in cell culture models, the investment in this compound for SILAC experiments can be a scientifically and economically sound choice. For other applications, a careful consideration of the trade-offs presented in this guide will enable researchers to select the most appropriate and cost-effective method.

References

A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Labeled Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides bearing specific labels is a cornerstone of modern biomedical research and drug development. These labeled peptides are indispensable tools for a myriad of applications, including fluorescence resonance energy transfer (FRET) studies, receptor binding assays, and in vivo imaging. The two most prominent methodologies for solid-phase peptide synthesis (SPPS), the Boc/Bzl and Fmoc/tBu strategies, each offer a distinct set of advantages and disadvantages when it comes to creating these critical research tools. This guide provides an objective comparison of these two synthetic routes, supported by available experimental data and detailed protocols to inform the strategic selection of a synthesis strategy for your research needs.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the nature of the Nα-amino protecting group and the corresponding deprotection chemistry.

The Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for semi-permanent side-chain protection. The repetitive cleavage of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a very strong acid, most commonly hydrogen fluoride (HF).

The Fmoc/tBu Strategy: In contrast, the more modern Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a mild base, typically a solution of piperidine in a polar aprotic solvent. The final cleavage and side-chain deprotection are accomplished with a moderately strong acid, such as TFA. This orthogonality of the protecting groups, where one type is removed by base and the other by acid, is a key feature of this strategy.[1][2]

Head-to-Head Comparison: Performance Metrics

While direct, side-by-side quantitative comparisons of the two strategies for the synthesis of the same labeled peptide are not abundant in the literature, some studies provide valuable insights into their respective performances.

One study that conducted simultaneous multiple peptide synthesis found that the Boc/Bzl strategy resulted in a higher average yield and purity compared to the Fmoc/tBu strategy under the tested "average" conditions.[3] This suggests that for routine, high-throughput synthesis, the Boc/Bzl approach may offer advantages in robustness.

However, it is widely acknowledged that the milder conditions of the Fmoc/tBu strategy are particularly beneficial for the synthesis of complex and modified peptides, including those with labels that may be sensitive to the harsh acidic conditions of the Boc/Bzl final cleavage.[1][4]

ParameterBoc/Bzl StrategyFmoc/tBu StrategyKey Considerations
Nα-Deprotection 25-50% TFA in DCM20-50% Piperidine in DMFFmoc deprotection is milder and avoids repeated acid exposure.
Final Cleavage Anhydrous HF95% TFAHF is highly corrosive and requires specialized equipment. TFA is less harsh.
Orthogonality NoYesFmoc/tBu allows for selective deprotection, which is advantageous for on-resin labeling and modifications.[1][5]
Side Reactions Acid-catalyzed side reactionsBase-catalyzed side reactions (e.g., aspartimide formation)Choice of strategy may depend on the peptide sequence to minimize specific side reactions.
Aggregation Can be advantageous for hydrophobic peptides due to protonation of the N-terminus after deprotection.[6]Aggregation can be more pronounced in some sequences.
Compatibility with Labels Good, but the final HF cleavage can be detrimental to some sensitive labels.Generally excellent due to milder cleavage conditions. Preferred for many fluorescent and modified peptides.[4]

Experimental Protocols

Below are detailed, representative protocols for the synthesis of labeled peptides using both the Boc/Bzl and Fmoc/tBu strategies.

Boc/Bzl Strategy: Synthesis of a Biotinylated Peptide

This protocol describes the manual solid-phase synthesis of a C-terminally biotinylated peptide using Boc chemistry.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell p-methylbenzhydrylamine (MBHA) resin in dichloromethane (DCM).

  • Couple Nα-Boc-Nε-Fmoc-L-lysine to the resin using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt).

2. Fmoc Deprotection and Biotinylation:

  • Remove the ε-amino Fmoc protecting group from the lysine side chain using 20% piperidine in dimethylformamide (DMF).

  • Couple (+)-biotin to the free ε-amino group using an activated biotin derivative, such as (+)-biotin-4-nitrophenyl ester.[7]

3. Peptide Chain Elongation:

  • Perform cycles of Boc deprotection using 50% TFA in DCM, followed by neutralization with a base like diisopropylethylamine (DIEA).

  • Couple the subsequent Boc-protected amino acids using DIC/HOBt or another suitable coupling cocktail.

4. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the resin.

  • Treat the resin with anhydrous HF in the presence of a scavenger such as anisole to cleave the peptide from the resin and remove all side-chain protecting groups.[7]

  • Precipitate the crude peptide with cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc/tBu Strategy: Synthesis of a Fluorescently Labeled Peptide

This protocol outlines the synthesis of a peptide with a C-terminal fluorescent label (e.g., 5-carboxyfluorescein, 5-FAM) using Fmoc chemistry.

1. Resin Preparation:

  • Start with a resin pre-loaded with Fmoc-Lys(5-FAM)-OH or prepare the resin by coupling Fmoc-Lys(Mtt)-OH to a Rink amide resin, followed by deprotection of the Mtt group and subsequent coupling of 5-FAM. The use of a trityl-protected FAM derivative on the resin has also been explored, with comparable purity of the final peptide.[2]

2. Peptide Chain Elongation:

  • Perform cycles of Fmoc deprotection using 20% piperidine in DMF.

  • Couple the subsequent Fmoc-protected amino acids using a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of DIEA.[8]

3. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin.

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.[9]

  • Precipitate the crude peptide with cold diethyl ether and purify by RP-HPLC.

Visualizing the Workflows

To further illustrate the distinct processes of the Boc/Bzl and Fmoc/tBu strategies, the following diagrams outline the key steps in each synthetic cycle.

Boc_Bzl_Workflow Resin Resin-AA(Bzl) Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling (Boc-AA, DIC/HOBt) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat n-1 times Final_Cleavage Final Cleavage (HF) Washing->Final_Cleavage

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Fmoc_tBu_Workflow Resin Resin-AA(tBu) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling Coupling (Fmoc-AA, HBTU) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat n-1 times Final_Cleavage Final Cleavage (TFA) Washing->Final_Cleavage OnResin_Labeling On-Resin Labeling Washing->OnResin_Labeling OnResin_Labeling->Final_Cleavage

Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

Conclusion: Making the Right Choice

The choice between the Boc/Bzl and Fmoc/tBu strategies for the synthesis of labeled peptides is a critical decision that depends on several factors, including the nature of the peptide sequence, the type of label to be incorporated, and the available laboratory infrastructure.

The Fmoc/tBu strategy is generally the preferred method for synthesizing labeled peptides due to its milder reaction conditions and the orthogonality of its protecting groups.[1][4] This approach is particularly advantageous for peptides containing sensitive amino acids or labels that would not withstand the harsh final cleavage conditions of the Boc/Bzl method. The ability to perform on-resin modifications, such as labeling, is a significant benefit of the Fmoc/tBu strategy.

The Boc/Bzl strategy , while requiring more hazardous reagents and specialized equipment for the final cleavage, can be a robust and effective method, particularly for the synthesis of hydrophobic peptides that are prone to aggregation.[6] In some cases, it has been shown to produce higher yields and purity in high-throughput settings.[3]

Ultimately, a thorough understanding of the chemistry of both strategies, combined with a careful consideration of the specific requirements of the target labeled peptide, will enable researchers to select the most appropriate synthetic route to achieve their research goals.

References

A Researcher's Guide to Cross-Validation of Experimental Results Using Different Isotopic Labels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust quantification of protein abundance is paramount to understanding cellular processes and the efficacy of novel therapeutics. Isotopic labeling, coupled with mass spectrometry, has become a cornerstone of quantitative proteomics. However, the choice of labeling strategy can significantly impact experimental outcomes. This guide provides an objective comparison of four widely used isotopic labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling. By understanding the principles, performance, and protocols of each, researchers can confidently select the most appropriate method for their experimental goals and effectively cross-validate their findings.

Comparative Analysis of Isotopic Labeling Performance

The selection of an isotopic labeling strategy is a critical decision in the design of quantitative proteomics experiments. The following table summarizes key performance metrics for SILAC, TMT, iTRAQ, and Dimethyl Labeling, offering a quantitative basis for comparison. These values are compiled from various studies and should be considered in the context of the specific experimental conditions and instrumentation used.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tags)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)Dimethyl Labeling
Principle Metabolic labeling in vivoChemical labeling in vitro (isobaric)Chemical labeling in vitro (isobaric)Chemical labeling in vitro
Multiplexing Capacity Up to 3-plex (or higher with specialized reagents)Up to 18-plex (TMTpro)Up to 8-plexUp to 3-plex
Typical Protein IDs HighHighHighModerate to High
Coefficient of Variation (CV) Low (<15%)[1]Low to Moderate (10-25%)Low to Moderate (15-30%)Low to Moderate (15-25%)
Quantitative Accuracy HighGood, but can be affected by ratio compressionGood, but can be affected by ratio compressionGood
Reproducibility High[2]GoodGoodGood
Sample Type Proliferating cells in cultureVirtually any sample typeVirtually any sample typeVirtually any sample type[3][4]
Cost High (labeled media and amino acids)High (reagents)High (reagents)Low (reagents)[3][4]

Experimental Workflows and Logical Relationships

To visually represent the distinct workflows of each labeling strategy, the following diagrams have been generated using the Graphviz DOT language. These diagrams illustrate the key stages from sample preparation to data analysis, highlighting when samples are combined in each method.

SILAC_Workflow cluster_light Light Culture cluster_heavy Heavy Culture Light Culture Grow cells in 'light' amino acid medium Combine Cells Combine Cells/ Protein Lysates Light Culture->Combine Cells Heavy Culture Grow cells in 'heavy' amino acid medium Heavy Culture->Combine Cells Protein Digestion Protein Digestion (e.g., Trypsin) Combine Cells->Protein Digestion LC-MS/MS LC-MS/MS Analysis Protein Digestion->LC-MS/MS Data Analysis Data Analysis (Quantify heavy/light peptide ratios) LC-MS/MS->Data Analysis

Figure 1: SILAC Experimental Workflow

TMT_iTRAQ_Workflow cluster_samples Individual Samples Sample 1 Sample 1 (Cell lysate, tissue, etc.) Protein Digestion Protein Digestion (e.g., Trypsin) Sample 1->Protein Digestion Sample 2 Sample 2 Sample 2->Protein Digestion Sample n Sample n Sample n->Protein Digestion Labeling Isobaric Labeling (TMT or iTRAQ reagents) Protein Digestion->Labeling Combine Samples Combine Labeled Peptide Samples Labeling->Combine Samples LC-MS/MS LC-MS/MS Analysis Combine Samples->LC-MS/MS Data Analysis Data Analysis (Quantify reporter ion intensities) LC-MS/MS->Data Analysis

Figure 2: TMT/iTRAQ Experimental Workflow

Dimethyl_Workflow cluster_samples Individual Samples Sample 1 Sample 1 (Cell lysate, tissue, etc.) Protein Digestion Protein Digestion (e.g., Trypsin) Sample 1->Protein Digestion Sample 2 Sample 2 Sample 2->Protein Digestion Labeling Dimethyl Labeling ('Light' and 'Heavy' reagents) Protein Digestion->Labeling Combine Samples Combine Labeled Peptide Samples Labeling->Combine Samples LC-MS/MS LC-MS/MS Analysis Combine Samples->LC-MS/MS Data Analysis Data Analysis (Quantify light/heavy peptide ratios) LC-MS/MS->Data Analysis

Figure 3: Dimethyl Labeling Experimental Workflow

Signaling Pathway Analysis: EGFR Signaling

Isotopic labeling is a powerful tool for dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a well-studied pathway that is often investigated using quantitative proteomics to understand its role in cell proliferation, differentiation, and cancer. The following diagram illustrates key components and phosphorylation events within the EGFR pathway that are amenable to analysis by isotopic labeling techniques.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits via pY PI3K PI3K EGFR->PI3K Recruits via pY PLCg PLCγ EGFR->PLCg Recruits via pY SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates mTOR->Transcription PLCg->PIP2 Cleaves PKC PKC DAG->PKC Activates PKC->Transcription

Figure 4: Simplified EGFR Signaling Pathway

Detailed Experimental Protocols

To ensure the reproducibility and cross-validation of experimental results, adherence to detailed and standardized protocols is essential. Below are representative protocols for each of the four isotopic labeling methods.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol is adapted for labeling mammalian cells in culture.

  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) lacking L-arginine and L-lysine. Supplement one batch of medium with "light" (unlabeled) L-arginine and L-lysine, and another with "heavy" isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).

  • Cell Culture and Labeling: Culture two separate populations of cells in the "light" and "heavy" media, respectively. Passage the cells for at least five cell divisions to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately. Determine the protein concentration of each lysate.

  • Sample Combination: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Tandem Mass Tag (TMT) Labeling

This protocol outlines the general steps for TMT labeling of peptides.

  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using an appropriate protease, such as trypsin.

  • Peptide Quantification: Accurately quantify the peptide concentration in each sample.

  • TMT Reagent Reconstitution: Reconstitute the TMT reagents in anhydrous acetonitrile according to the manufacturer's instructions.

  • Labeling Reaction: Add the appropriate TMT reagent to each peptide sample. Ensure the pH of the reaction is optimal (typically pH 8.0-8.5). Incubate at room temperature for 1-2 hours.

  • Quenching: Quench the labeling reaction by adding hydroxylamine.

  • Sample Combination: Combine the TMT-labeled peptide samples in a 1:1:1... ratio.

  • Sample Cleanup: Desalt the combined sample using a C18 solid-phase extraction (SPE) cartridge.

  • Mass Spectrometry Analysis: Analyze the labeled peptide mixture by LC-MS/MS.

  • Data Analysis: Identify peptides and quantify the relative abundance of proteins by measuring the intensities of the reporter ions in the MS/MS spectra.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Labeling

The iTRAQ protocol is similar to the TMT protocol, involving chemical labeling of peptides.

  • Protein Extraction and Digestion: As with TMT, extract and digest proteins from each sample into peptides.

  • Peptide Quantification: Determine the peptide concentration for each sample.

  • iTRAQ Reagent Reconstitution: Dissolve the iTRAQ reagents in isopropanol as per the manufacturer's protocol.

  • Labeling Reaction: Add the specific iTRAQ reagent to each peptide sample and incubate at room temperature for 2 hours.

  • Sample Combination: Pool the iTRAQ-labeled peptide samples.

  • Sample Cleanup: Clean up the combined sample using a cation exchange (SCX) or reversed-phase SPE cartridge to remove unreacted reagents.

  • Mass Spectrometry Analysis: Analyze the combined peptide sample by LC-MS/MS.

  • Data Analysis: Identify peptides and determine the relative protein abundance by quantifying the reporter ion signals in the MS/MS spectra.

Stable Isotope Dimethyl Labeling

This in-solution protocol provides a cost-effective method for labeling peptides.

  • Protein Extraction and Digestion: Extract and digest proteins into peptides as described for TMT and iTRAQ.[5]

  • Reagent Preparation: Prepare fresh solutions of "light" formaldehyde (CH₂O) and "heavy" formaldehyde (¹³CD₂O), and a reducing agent solution (e.g., sodium cyanoborohydride).

  • Labeling Reaction:

    • To the "light" sample, add the "light" formaldehyde solution.

    • To the "heavy" sample, add the "heavy" formaldehyde solution.

    • Add the reducing agent to both samples.

    • Incubate at room temperature for 1 hour.[3]

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).

  • Sample Combination: Combine the "light" and "heavy" labeled peptide samples.

  • Sample Cleanup: Desalt the combined sample using a C18 SPE cartridge.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify peptides and quantify the relative protein abundance by comparing the signal intensities of the "light" and "heavy" peptide pairs.[3][4]

References

A Researcher's Guide to the Biological Equivalence of 13C-Labeled and Unlabeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern bioanalysis. Among these, 13C-labeled peptides have become indispensable tools, particularly in mass spectrometry-based quantitative proteomics and pharmacokinetic studies. A fundamental premise for their application is their biological equivalence to their natural, unlabeled counterparts. This guide provides a comprehensive comparison, supported by experimental evidence and detailed protocols, to assess and confirm this equivalence.

The core principle underpinning the use of 13C-labeled peptides as internal standards is that they are chemically and physically indistinguishable from their endogenous counterparts, with the exception of a predictable mass shift due to the incorporation of heavy carbon isotopes.[1][2][3] This identity in structure, conformation, and chemical reactivity is expected to translate to identical biological behavior.[4][5] While this is a widely accepted principle, rigorous experimental verification is crucial for regulatory approval and for ensuring the accuracy of quantitative data in drug development.

Performance Comparison: 13C-Labeled vs. Unlabeled Peptides

The biological equivalence of a 13C-labeled peptide and its unlabeled analogue can be assessed across three key performance areas: bioactivity, stability, and immunogenicity.

Bioactivity: The biological function of a peptide is dictated by its three-dimensional structure, which determines its ability to bind to receptors, substrates, or other interacting molecules. The substitution of 12C with 13C does not alter the elemental composition, bond lengths, or bond angles of the peptide backbone or its side chains. Consequently, the labeled peptide is expected to adopt the same conformation and exhibit identical binding affinity and functional activity as the unlabeled version.[3][5]

Stability: The in vivo and in vitro stability of a peptide is primarily determined by its susceptibility to enzymatic degradation by proteases and peptidases. As the peptide's primary sequence and conformation are unchanged by 13C labeling, its recognition sites for these enzymes remain identical. Therefore, the degradation kinetics and resulting half-life in biological matrices such as plasma are expected to be equivalent.

Immunogenicity: The potential for a peptide to elicit an immune response is largely dependent on its sequence (which determines the presence of T-cell epitopes) and whether it is recognized as "foreign" by the immune system.[6] Since 13C is a naturally occurring, stable isotope of carbon and the peptide's amino acid sequence is unaltered, the 13C-labeled version is not expected to present novel epitopes or be recognized as foreign, thus posing no additional immunogenicity risk.[1]

Quantitative Data Summary

Direct, head-to-head published studies exhaustively comparing all biological aspects of 13C-labeled and unlabeled peptides are not abundant, largely because their equivalence is a foundational assumption for their use as internal standards. However, studies on peptide stability in plasma provide direct evidence.

Parameter AssessedPeptide PairMatrixKey FindingReference
Stability (Half-life) [F7,P34]-pNPY vs. [F7,G9(13C2,15N),A18(13C3),L30(13C6,15N),P34]-pNPYHuman Blood PlasmaThe degradation dynamics and cleavage sites observed were consistent between the labeled and unlabeled peptides over a 72-hour incubation period, confirming equivalent stability.[7][8]

The widespread and successful use of 13C-labeled peptides as internal standards in thousands of pharmacokinetic studies further provides a vast body of indirect evidence for their biological equivalence.[9][10][11] Accurate quantification in these studies relies on the labeled standard having the same extraction recovery, ionization efficiency, and in vivo distribution and clearance as the unlabeled analyte, all of which are dependent on their biological equivalence.[2]

Experimental Protocols for Equivalence Assessment

To formally demonstrate biological equivalence, a panel of standardized assays can be employed.

Bioactivity Assessment: Receptor Binding Assay

A competitive radioligand binding assay is a common method to determine the binding affinity (represented by the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of a peptide to its receptor.

Objective: To compare the IC50 values of the 13C-labeled and unlabeled peptides.

Methodology:

  • Reagent Preparation:

    • Prepare a cell membrane fraction or purified receptor preparation expressing the target receptor.

    • Select a suitable radiolabeled ligand (e.g., tritiated or iodinated) that binds to the same receptor.

    • Prepare serial dilutions of both the unlabeled peptide and the 13C-labeled peptide (competitors).

  • Assay Setup:

    • In a multi-well filter plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of either the unlabeled or 13C-labeled competitor peptide.[12]

    • Include wells for determining total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled competitor).

  • Incubation and Separation:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by vacuum filtration. The filter membrane traps the receptor-ligand complexes.[12]

  • Detection and Analysis:

    • Measure the radioactivity retained on the filter for each well using a scintillation counter.

    • Calculate the specific binding at each competitor concentration.

    • Plot the percent specific binding against the log concentration of the competitor peptide and fit the data using a non-linear regression model to determine the IC50 value for both the labeled and unlabeled peptides.[13]

Expected Outcome: The IC50 curves and calculated values for the 13C-labeled and unlabeled peptides should be statistically indistinguishable, confirming equivalent binding affinity.

Stability Assessment: In Vitro Plasma Stability Assay

This assay measures the rate of peptide degradation in plasma, providing an in vitro half-life (t½).

Objective: To compare the in vitro half-life of the 13C-labeled and unlabeled peptides in plasma.

Methodology:

  • Incubation:

    • Incubate a known concentration of the test peptide (either labeled or unlabeled) in pooled human plasma at 37°C.[14]

    • Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[14]

  • Reaction Termination and Protein Precipitation:

    • Stop the enzymatic degradation at each time point by adding a cold organic solvent (e.g., methanol or acetonitrile), which also precipitates plasma proteins.[7][14] An internal standard can be added at this step for analytical quantification.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the intact peptide.[15]

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time.

    • Calculate the degradation rate constant (k) from the slope of the line on a semi-logarithmic plot.

    • Determine the half-life using the formula: t½ = 0.693 / k.[14]

Expected Outcome: The degradation profiles and calculated half-lives for both peptides should be equivalent, indicating no difference in their susceptibility to plasma proteases.

Immunogenicity Risk Assessment: In Silico and In Vitro Assays

A multi-step approach is used to predict and confirm the immunogenic potential of a peptide.

Objective: To confirm that 13C-labeling does not introduce any new immunogenicity risk.

Methodology:

  • Step 1: In Silico Analysis

    • Utilize algorithms (e.g., EpiMatrix) to screen the amino acid sequences of both the labeled and unlabeled peptides for potential Major Histocompatibility Complex (MHC) class II binding motifs.[6]

    • As the primary sequence is identical, the in silico prediction for T-cell epitope content will be the same. This step serves as a baseline confirmation.

  • Step 2: In Vitro HLA Binding Assay

    • Synthesize peptides corresponding to the predicted T-cell epitopes.

    • Measure their binding affinity to a panel of common HLA-DR alleles in a competitive binding assay.[6]

    • This confirms the in silico predictions and is expected to yield identical results for both labeled and unlabeled versions of an epitope.

  • Step 3: In Vitro T-Cell Proliferation Assay

    • Culture peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy human donors.

    • Stimulate the cells with the unlabeled peptide, the 13C-labeled peptide, and appropriate controls.

    • After a period of incubation, measure T-cell proliferation (e.g., via 3H-thymidine incorporation or CFSE dye dilution). An increase in proliferation relative to a negative control indicates the presence of a T-cell epitope.

    • Cytokine release (e.g., IL-2, IFN-γ) can also be measured as an indicator of T-cell activation.[16]

Expected Outcome: Both the 13C-labeled and unlabeled peptides should elicit the same T-cell response profile, confirming that isotopic labeling does not alter the peptide's immunogenic potential.

Visualizing Workflows and Pathways

Experimental Workflow for Bioequivalence Assessment

The logical flow for a comprehensive biological equivalence study is depicted below.

G cluster_0 Initial Premise cluster_1 Bioactivity Assessment cluster_2 Stability Assessment cluster_3 Immunogenicity Assessment cluster_4 Conclusion premise Premise: 13C-labeling does not alter physicochemical properties receptor_binding Receptor Binding Assay (e.g., Competitive ELISA/RIA) plasma_stability In Vitro Plasma Stability Assay in_silico In Silico Epitope Prediction compare_affinity Compare Kd / IC50 values receptor_binding->compare_affinity conclusion Biological Equivalence Confirmed compare_affinity->conclusion compare_half_life Compare t½ values plasma_stability->compare_half_life compare_half_life->conclusion t_cell_assay In Vitro T-Cell Proliferation / Cytokine Release Assay in_silico->t_cell_assay compare_response Compare Immune Response t_cell_assay->compare_response compare_response->conclusion

Workflow for assessing the biological equivalence of labeled vs. unlabeled peptides.
Example Signaling Pathway: GLP-1 Receptor

To illustrate the importance of equivalent bioactivity, consider the signaling pathway of Glucagon-Like Peptide-1 (GLP-1), a critical therapeutic target in type 2 diabetes. A 13C-labeled GLP-1 analogue must engage this pathway identically to its unlabeled counterpart to be a valid tool for pharmacokinetic studies.

GLP1_Signaling cluster_effects Downstream Effects in Pancreatic β-cell GLP1 GLP-1 Peptide (Labeled or Unlabeled) GLP1R GLP-1 Receptor GLP1->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Insulin_Biosynthesis ↑ Insulin Gene Transcription & Biosynthesis PKA->Insulin_Biosynthesis Beta_Cell_Survival ↑ β-cell Proliferation & Survival PKA->Beta_Cell_Survival EPAC->Insulin_Secretion

Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

This pathway highlights key molecular interactions—binding to the GLP-1 receptor, activation of adenylyl cyclase, and subsequent cAMP production—that are critical for the peptide's therapeutic effect.[17][18][19] Any deviation in the bioactivity of a 13C-labeled analogue would disrupt these initial steps, leading to an altered physiological response and invalidating its use for quantitative studies of the unlabeled drug.

Conclusion

The foundational principle that 13C-labeling does not alter the physicochemical or biological properties of a peptide is well-supported by chemical theory and indirectly validated by its extensive use in quantitative bioanalysis. For formal confirmation, especially in a drug development context, the experimental protocols outlined in this guide for assessing bioactivity, stability, and immunogenicity provide a robust framework for demonstrating the biological equivalence of 13C-labeled and unlabeled peptides. This ensures that these invaluable research tools can be used with the highest degree of confidence.

References

A Researcher's Guide to Alternative Isotopic Labeling Reagents for Boc-L-Ala-OH-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern scientific research, particularly in proteomics, metabolomics, and drug development, the use of isotopically labeled compounds is indispensable for the precise tracking and quantification of molecules. Boc-L-Ala-OH-2-13C, a protected amino acid with a carbon-13 label at the alpha-carbon, is a valuable reagent for applications such as solid-phase peptide synthesis (SPPS) and as a tracer in metabolic studies. However, a range of alternative labeling reagents and strategies are available, each with distinct advantages and applications. This guide provides an objective comparison of these alternatives, supported by experimental considerations and workflows to aid researchers in selecting the optimal labeling approach for their specific needs.

Direct Alternatives: Other Labeled and Protected Alanine Analogs

For researchers requiring the incorporation of a single labeled amino acid into a peptide or protein, several commercially available alternatives to this compound exist. The primary distinctions between these alternatives lie in the choice of the N-terminal protecting group and the position or extent of isotopic labeling.

The two most common protecting groups in solid-phase peptide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The choice between these two fundamentally dictates the synthesis strategy. Boc-SPPS utilizes an acid-labile protecting group, requiring strong acidic conditions for its removal, whereas Fmoc-SPPS employs a base-labile protecting group, allowing for milder overall reaction conditions.[1][2]

Below is a comparison of commercially available isotopically labeled L-alanine analogs that can serve as alternatives to this compound.

Reagent NameProtecting GroupIsotopic LabelKey Features & Applications
This compound Boc2-¹³CAcid-labile protection; suitable for Boc-SPPS. Label at the alpha-carbon is useful for tracking the alanine backbone in metabolic and structural studies.
Fmoc-L-Ala-OH-1-13C Fmoc1-¹³CBase-labile protection; compatible with the milder conditions of Fmoc-SPPS.[3] Label at the carbonyl carbon is ideal for tracking peptide bonds and in certain NMR studies.
Fmoc-L-Ala-OH-3-13C Fmoc3-¹³CBase-labile protection for Fmoc-SPPS. Label at the beta-carbon (methyl group) is useful for studying protein dynamics and interactions via NMR.
Fmoc-L-Ala-OH-¹³C₃ Fmoc¹³C₃ (fully labeled)Base-labile protection. Provides a significant mass shift, which is advantageous for mass spectrometry-based quantification.
L-Alanine-¹³C₃, ¹⁵N None (free amino acid)¹³C₃, ¹⁵NLacks a protecting group, making it unsuitable for direct use in SPPS without prior modification. Primarily used in metabolic labeling studies (e.g., SILAC) or as a precursor for the synthesis of protected labeled amino acids.

Broader Alternative Labeling Strategies

Beyond the use of single, protected amino acids, several other powerful techniques exist for isotopic labeling, particularly in the field of quantitative proteomics. These methods offer alternatives for comparing protein abundance across different samples.

StrategyPrincipleAdvantagesDisadvantages
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Metabolic labeling where cells are grown in media containing "heavy" or "light" essential amino acids (e.g., ¹³C₆-Arginine). Proteins are labeled in vivo.High accuracy and reproducibility as samples are mixed at the beginning of the workflow, minimizing experimental variability.[5]Primarily limited to cell culture experiments; can be time-consuming due to the need for complete metabolic incorporation.[6]
iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) Chemical labeling where peptides from different samples are tagged with isobaric reagents. Quantification is based on reporter ions generated during MS/MS fragmentation.Allows for multiplexing of up to 8 (iTRAQ) or more (TMT) samples in a single experiment, increasing throughput.[7][8]Labeling occurs after protein digestion, which can introduce variability.[9]
Metabolic Labeling with ¹³C-Glucose Cells or organisms are cultured with a ¹³C-labeled primary carbon source, leading to the incorporation of ¹³C into various metabolites and biomolecules, including amino acids.Provides a global view of metabolic fluxes and pathway activities.[10]The labeling pattern of a specific amino acid can be complex and may require sophisticated analysis to interpret.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Ala-OH-1-¹³C

This protocol outlines the manual steps for incorporating Fmoc-L-Ala-OH-1-¹³C into a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected resin (e.g., Wang or Rink Amide resin)

  • Fmoc-L-Ala-OH-1-¹³C

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, IPA

  • Washing solutions

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF and IPA to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve Fmoc-L-Ala-OH-1-¹³C (typically 2-5 equivalents relative to the resin substitution) and the coupling reagent in DMF.

    • Add the base (e.g., DIPEA) to the solution.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold ether, and purify using techniques such as HPLC.

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

This protocol provides a general workflow for a two-condition SILAC experiment.

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in specific amino acids (e.g., Arginine and Lysine)

  • "Light" amino acids (e.g., L-Arginine, L-Lysine)

  • "Heavy" amino acids (e.g., L-Arginine-¹³C₆, L-Lysine-¹³C₆¹⁵N₂)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

  • Mass spectrometer

Procedure:

  • Adaptation Phase:

    • Culture two populations of cells.

    • For the "light" population, supplement the SILAC medium with "light" amino acids and dFBS.

    • For the "heavy" population, supplement the SILAC medium with "heavy" amino acids and dFBS.

    • Grow the cells for at least 5-6 doublings to ensure complete incorporation of the labeled amino acids.

  • Experimental Phase:

    • Treat the "light" and "heavy" cell populations with the different experimental conditions (e.g., drug treatment vs. control).

  • Sample Pooling and Protein Extraction:

    • Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio.

    • Lyse the combined cell pellet to extract proteins.

  • Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the peptide pairs (light vs. heavy) to determine the relative abundance of the corresponding proteins.

Visualizations of Workflows and Concepts

Alternatives_to_Boc_L_Ala_OH_2_13C cluster_direct Direct Alternatives (Labeled Alanine) cluster_strategies Alternative Labeling Strategies This compound This compound Fmoc-L-Ala-OH-1-13C Fmoc-L-Ala-OH-1-13C This compound->Fmoc-L-Ala-OH-1-13C Different Protecting Group & Label Position Fmoc-L-Ala-OH-3-13C Fmoc-L-Ala-OH-3-13C This compound->Fmoc-L-Ala-OH-3-13C Different Protecting Group & Label Position Fmoc-L-Ala-OH-13C3 Fmoc-L-Ala-OH-13C3 This compound->Fmoc-L-Ala-OH-13C3 Different Protecting Group & Fully Labeled SILAC SILAC This compound->SILAC Different Approach: Metabolic Labeling iTRAQ/TMT iTRAQ/TMT This compound->iTRAQ/TMT Different Approach: Chemical Labeling 13C-Glucose Labeling 13C-Glucose Labeling This compound->13C-Glucose Labeling Different Approach: Metabolic Labeling

Caption: Alternatives to this compound.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine) start->deprotection wash1 Wash deprotection->wash1 coupling Couple Labeled Amino Acid (e.g., Fmoc-L-Ala-OH-1-13C) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification Purification (e.g., HPLC) cleavage->purification end Labeled Peptide purification->end

Caption: Solid-Phase Peptide Synthesis Workflow.

SILAC_Workflow cluster_culture Cell Culture light_culture Culture in 'Light' Medium (e.g., ¹²C₆-Arg) treatment Apply Experimental Conditions light_culture->treatment heavy_culture Culture in 'Heavy' Medium (e.g., ¹³C₆-Arg) heavy_culture->treatment mix Mix Cell Populations 1:1 treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification of 'Light' vs. 'Heavy' Peptides lcms->quant

Caption: SILAC Experimental Workflow.

iTRAQ_Workflow cluster_samples Sample Preparation sample1 Sample 1 Protein Extraction & Digestion labeling Label Peptides with Isobaric Tags sample1->labeling sample2 Sample 2 Protein Extraction & Digestion sample2->labeling sample3 Sample n... Protein Extraction & Digestion sample3->labeling mix Combine Labeled Samples labeling->mix fractionation Peptide Fractionation (Optional) mix->fractionation lcms LC-MS/MS Analysis fractionation->lcms quant Quantification via Reporter Ions lcms->quant

Caption: iTRAQ/TMT Experimental Workflow.

Metabolic_Pathway glucose ¹³C-Labeled Glucose glycolysis Glycolysis glucose->glycolysis pyruvate ¹³C-Labeled Pyruvate glycolysis->pyruvate tca TCA Cycle pyruvate->tca alanine_transaminase Alanine Transaminase pyruvate->alanine_transaminase alanine ¹³C-Labeled Alanine alanine_transaminase->alanine

Caption: Simplified Metabolic Labeling of Alanine.

References

Benchmarking Boc-L-Ala-OH-2-13C against commercially available alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of experimental outcomes. This guide provides a comprehensive benchmark of Boc-L-Ala-OH-2-13C against its commercially available alternatives, offering objective comparisons and supporting experimental data for informed decision-making in peptide synthesis and analysis.

The primary distinction of this compound lies in its single, site-specific isotopic label at the alpha-carbon. This seemingly subtle modification provides a powerful tool for researchers utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for peptide and protein analysis. Its performance, however, must be considered in the context of its intended application, particularly when compared to its non-labeled counterpart, Boc-L-Ala-OH, and other isotopically labeled variants.

At a Glance: Key Performance Indicators

The following table summarizes the key performance indicators of this compound and its common alternatives. These indicators are based on established principles of solid-phase peptide synthesis (SPPS) and analytical techniques.

Parameter This compound Boc-L-Ala-OH (Unlabeled) Boc-L-Ala-OH-13C3 (Uniformly Labeled) Notes
Chemical Purity Typically ≥98%Typically ≥99%Typically ≥98%Purity is manufacturer-dependent and should always be verified by the certificate of analysis.
Isotopic Enrichment Typically ≥99 atom % 13CN/ATypically ≥99 atom % 13CHigh isotopic enrichment is crucial for the sensitivity of NMR and MS-based quantification.
Molecular Weight ~190.2 g/mol ~189.2 g/mol ~192.2 g/mol The mass shift is a key feature for MS-based applications.
Coupling Efficiency in SPPS Theoretically identical to unlabeledHighTheoretically identical to unlabeledThe isotopic label does not alter the chemical reactivity of the carboxyl or amino groups.[1]
Peptide Synthesis Yield Comparable to unlabeledHighComparable to unlabeledYield is primarily influenced by the synthesis protocol and sequence difficulty, not the isotopic label.[2]
Final Peptide Purity Comparable to unlabeledHighComparable to unlabeledLabeled and unlabeled peptides are chemically identical and co-elute in HPLC, meaning isotopic purity of the starting material is critical.[3]
NMR Signal Single 13C-enriched signal at the α-carbonNatural abundance 13C signal (~1.1%)Three 13C-enriched signalsSpecific labeling simplifies spectral analysis.[4][5]
MS Quantification Enables relative and absolute quantificationNot suitable for isotopic quantificationEnables relative and absolute quantificationThe +1 Da mass shift allows for differentiation from the natural isotope envelope.
Cost HighLowVery HighIsotopic labeling significantly increases the cost of the raw material.

Experimental Protocols for Performance Evaluation

To provide a framework for direct comparison, the following experimental protocols are outlined. These protocols are standard in the field and can be adapted to benchmark the performance of this compound in specific laboratory settings.

Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard Boc-based solid-phase peptide synthesis (SPPS) protocol can be employed to compare the incorporation and stability of this compound and its alternatives.[6][7]

SPPS_Workflow Resin Resin Swelling (e.g., in DCM) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 5% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-L-Ala-OH variant + Coupling Agent) Neutralization->Coupling Washing Washing Steps Coupling->Washing Repeat Repeat Cycle for Subsequent Amino Acids Washing->Repeat Next Amino Acid Cleavage Cleavage from Resin (e.g., HF) Washing->Cleavage Final Amino Acid Repeat->Deprotection Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (MS and NMR) Purification->Analysis

Figure 1: Standard Boc-SPPS Workflow.

Experimental Design: Synthesize a model peptide (e.g., a simple tripeptide like Gly-Ala-Gly) in parallel using this compound, Boc-L-Ala-OH, and Boc-L-Ala-OH-13C3.

Analysis:

  • Coupling Efficiency: After the coupling step for the alanine residue, a small sample of the resin can be cleaved and analyzed by LC-MS to determine the percentage of unreacted free amine, providing a direct measure of coupling efficiency.

  • Final Yield and Purity: The final purified peptides are quantified by UV-Vis spectrophotometry and their purity is assessed by analytical RP-HPLC.[2]

NMR Analysis for Structural and Incorporation Verification

NMR spectroscopy is a primary application for site-specifically labeled amino acids.[4]

NMR_Analysis_Workflow Peptide Synthesized Peptide (containing Ala variant) Dissolution Dissolution in NMR Solvent (e.g., D2O) Peptide->Dissolution Acquisition 1D and 2D NMR Data Acquisition (e.g., 1H, 13C, HSQC) Dissolution->Acquisition Processing Data Processing (e.g., Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift Assignment, Signal Integration) Processing->Analysis

Figure 2: NMR Analysis Workflow.

Experimental Design: Acquire 1D 13C and 2D 1H-13C HSQC spectra of the purified peptides synthesized in the SPPS experiment.

Analysis:

  • Incorporation Verification: The presence of a significantly enhanced signal at the chemical shift corresponding to the α-carbon of alanine in the 13C spectrum of the peptide synthesized with this compound confirms successful incorporation.

  • Spectral Simplification: Compare the complexity of the 13C spectra. The single labeled alanine will provide a single, strong signal, simplifying spectral assignment compared to the uniformly labeled variant which will show multiple labeled carbons and potential C-C couplings. The unlabeled peptide will only show the natural abundance 13C signal.

Mass Spectrometry for Quantification

Isotopically labeled peptides are instrumental as internal standards for accurate quantification in mass spectrometry.[8][9]

MS_Quantification_Workflow Spike Spike Unlabeled Peptide with Labeled Standard (this compound derived) LC_Separation LC Separation Spike->LC_Separation MS_Analysis MS Analysis (e.g., ESI-MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Extract Ion Chromatograms, Peak Area Ratio) MS_Analysis->Data_Analysis

Figure 3: MS-based Quantification Workflow.

Experimental Design: A known quantity of the unlabeled model peptide is mixed with a known quantity of the peptide synthesized with this compound. This mixture is then analyzed by LC-MS.

Analysis:

  • Quantification Accuracy: The ratio of the peak areas of the labeled (M+1) and unlabeled (M) peptides in the mass spectrum should directly correspond to the known molar ratio of the mixed peptides. This experiment validates the utility of the 13C-labeled peptide as an internal standard for absolute quantification.

Concluding Remarks

This compound presents a valuable tool for researchers requiring precise analytical data from NMR and MS studies. While its performance in peptide synthesis is comparable to its unlabeled counterpart, its true advantage lies in the analytical capabilities it enables. The single 13C label at the α-carbon provides a distinct and easily interpretable signal in NMR, simplifying structural analysis. In mass spectrometry, it serves as an excellent internal standard for accurate quantification. The primary trade-off is the significantly higher cost associated with the isotopic label. Therefore, the choice between this compound and its alternatives should be guided by the specific requirements of the downstream analytical applications. For experiments where isotopic tracing or absolute quantification is not necessary, the more economical unlabeled Boc-L-Ala-OH is the logical choice. For complex NMR studies or quantitative proteomics, the investment in a site-specifically labeled amino acid like this compound can yield invaluable and unambiguous data.

References

Safety Operating Guide

Proper Disposal Procedures for Boc-L-Ala-OH-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

I. Immediate Safety and Handling Precautions

Before handling Boc-L-Ala-OH-2-¹³C, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). While some safety data sheets (SDS) do not classify this chemical as hazardous[1][2], others indicate it may cause skin, eye, and respiratory irritation[3][4]. Therefore, exercising caution is paramount.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glasses[3][4][5].To prevent eye irritation from dust particles.
Hand Protection Protective gloves[3][4].To prevent skin contact and potential irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, wear a NIOSH-approved respirator (e.g., N95 dust mask)[3][4].To avoid inhalation of dust which may cause respiratory tract irritation[3][4].
Body Protection Wear suitable protective clothing to minimize skin contact[3][4].To prevent contamination of personal clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[3][4].To prevent accidental ingestion.

II. Step-by-Step Disposal Protocol

Disposal of Boc-L-Ala-OH-2-¹³C must adhere to all applicable local, state, and federal regulations[1][6]. Chemical waste generators are responsible for correctly classifying the waste[6][7].

Step 1: Waste Identification and Collection

  • Carefully collect all waste material (unused product, contaminated consumables, etc.) into a designated, properly labeled, and sealed container.

  • Avoid creating dust during collection. If cleaning up a spill, gently sweep or shovel the solid material into the container[3][5][6].

Step 2: Waste Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][3].

Step 3: Determine Local Disposal Regulations

  • Consult your institution's Environmental Health and Safety (EHS) department to understand the specific disposal requirements for this type of chemical waste. Regulations can vary significantly by location[1].

Step 4: Select the Appropriate Disposal Method

  • Preferred Method: Incineration: The recommended disposal method is to use an authorized incinerator, preferably one equipped with an afterburner and a flue gas scrubber[3]. This ensures the complete destruction of the compound.

  • Landfill: Disposal in a landfill is generally not recommended unless explicitly permitted by local regulations for this specific class of chemical waste.

  • Recycling: Where possible, explore options for material recycling[3].

Step 5: Arrange for Waste Pickup

  • Contact your institution's licensed chemical waste disposal contractor to arrange for the pickup and transport of the waste container.

III. Experimental Protocols Cited

This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures are based on standard chemical safety and waste management principles derived from safety data sheets.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Boc-L-Ala-OH-2-¹³C.

Disposal Workflow for Boc-L-Ala-OH-2-13C A Start: Have this compound Waste B 1. Collect Waste in a Labeled, Sealed Container A->B C 2. Consult Institutional EHS for Local Regulations B->C D Is Incineration an Available Option? C->D E 3. Arrange for Pickup by Licensed Waste Contractor for Incineration D->E Yes F Consult EHS for Alternative Approved Disposal Method D->F No G End: Waste Disposed E->G F->G

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Boc-L-Ala-OH-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational handling, and disposal of Boc-L-Ala-OH-2-13C, a non-hazardous, isotopically labeled amino acid derivative. While the isotopic label (¹³C) does not alter the chemical's fundamental hazardous properties, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are compiled from various safety data sheets for the parent compound, Boc-L-Ala-OH, and represent best practices for laboratory safety.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]Protects eyes from potential splashes or airborne dust particles.
Hand Protection Nitrile or latex gloves.[3][4]Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling the substance.[1]
Body Protection A standard laboratory coat.[3][4]Protects clothing and skin from accidental spills and contamination.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[2] A dust mask (e.g., N95) may be used if dust is generated.Boc-L-Ala-OH is a solid powder, and handling may generate dust. Use in a well-ventilated area to minimize inhalation.[1][5][6] If weighing out fine powder, a dust mask is a prudent precaution.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following step-by-step guidance outlines the procedures for this compound from receipt to disposal.

Experimental Workflow: Safe Handling of this compound

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal receiving 1. Receive Package inspect 2. Inspect for Damage receiving->inspect storage 3. Store in a Cool, Dry, Well-Ventilated Area inspect->storage don_ppe 4. Don Appropriate PPE storage->don_ppe weigh 5. Weigh in Ventilated Area don_ppe->weigh use 6. Use in Experiment weigh->use spill 7. Clean Spills Promptly dispose 8. Dispose of Waste use->dispose spill->dispose remove_ppe 9. Doff and Dispose of PPE dispose->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.
Experimental Protocols

Receiving and Storage:

  • Inspection: Upon receipt, inspect the packaging for any signs of damage.

  • Storage: Store the container in a cool, dry, and well-ventilated area.[5][6] Keep the container tightly closed when not in use.[2]

Handling and Use:

  • Ventilation: Always handle the chemical in a well-ventilated area, such as a chemical fume hood, especially when weighing the powder to avoid dust formation.[1][5][6]

  • Personal Protective Equipment: Before handling, put on the appropriate PPE as detailed in the table above: safety glasses, gloves, and a lab coat.[3][4]

  • Weighing and Transfer: To minimize dust generation, handle the solid carefully. Use a spatula for transfers. If dust is unavoidable, consider using respiratory protection.

  • Experimental Procedure: Add the chemical to your reaction vessel in a controlled manner.

Spill and Emergency Procedures:

  • Spills: In case of a spill, avoid generating dust.[7] Sweep or shovel the spilled solid into a suitable, labeled container for disposal.[6]

  • Eye Contact: If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][6]

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][6]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1][6]

Disposal Plan:

  • Waste Classification: Boc-L-Ala-OH is not generally classified as a hazardous waste.[2] However, waste disposal regulations may vary.

  • Waste Collection: Collect waste material, including any contaminated consumables (e.g., weighing paper, gloves), in a designated and properly labeled waste container.

  • Disposal Route: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[7] Do not allow the product to enter drains.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.